molecular formula C21H34N2O10S2 B560222 NAS-181 dimesylate CAS No. 1217474-40-2

NAS-181 dimesylate

Número de catálogo: B560222
Número CAS: 1217474-40-2
Peso molecular: 538.627
Clave InChI: WMRMIRRDPBKNMY-ZEECNFPPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potent, selective antagonist at the rat 5-HT1B receptor (Ki = 47 nM). Increases synthesis and metabolism of 5-HT in the brain following systemic administration and improves passive avoidance retention performance in vivo. Increases subthalamic nucleus-triggered complex EPSCs and burst firing in SNr GABA neurons

Propiedades

IUPAC Name

methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRMIRRDPBKNMY-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662762
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205242-62-2
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NAS-181 Dimesylate (Viloxazine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NAS-181 dimesylate, chemically known as viloxazine, is a non-stimulant medication approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Historically classified as a selective norepinephrine reuptake inhibitor (NRI), recent research has elucidated a more complex pharmacological profile.[3][4][5] This technical guide provides a comprehensive overview of the current understanding of viloxazine's mechanism of action, detailing its molecular targets, the signaling pathways it modulates, and the experimental protocols used to characterize its activity. Viloxazine is now understood to be a serotonin norepinephrine modulating agent (SNMA), with primary activities as a moderate inhibitor of the norepinephrine transporter (NET), an antagonist of the serotonin 5-HT2B receptor, and an agonist of the serotonin 5-HT2C receptor.[5][6][7] These multimodal actions synergistically increase levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a key brain region implicated in the pathophysiology of ADHD.[4][8][9]

Core Pharmacodynamics: A Multimodal Mechanism

The therapeutic effects of viloxazine are attributed to its combined influence on both the noradrenergic and serotonergic systems. Unlike traditional NRIs, viloxazine's interaction with specific serotonin receptor subtypes is a critical component of its mechanism.[4][5]

Noradrenergic System Modulation

Viloxazine moderately inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[3][4] This inhibition leads to increased extracellular concentrations of norepinephrine in the prefrontal cortex (PFC).[3][9][10] Due to the high affinity of the NET for dopamine in the PFC (where dopamine transporters are sparse), viloxazine also indirectly increases extracellular dopamine levels in this region.[3][4]

Serotonergic System Modulation

Recent studies have revealed viloxazine's significant activity at serotonin receptors, which distinguishes it from other non-stimulant ADHD medications like atomoxetine.[4][5][7]

  • 5-HT2B Receptor Antagonism: Viloxazine acts as an antagonist at 5-HT2B receptors.[1][5][8] These receptors are located on GABAergic interneurons that provide tonic inhibition to serotonin neurons in the dorsal raphe nucleus.[2] By antagonizing these receptors, viloxazine may disinhibit serotonin neurons, leading to an increase in serotonin release in the PFC.[2][4]

  • 5-HT2C Receptor Agonism: The compound is also an agonist at 5-HT2C receptors.[1][5][8] Activation of 5-HT2C receptors is known to modulate the activity of the mesolimbic and mesocortical dopamine pathways, which may contribute to the therapeutic effects on hyperactivity and impulsivity.[5][11]

Quantitative Pharmacological Data

The binding affinities and functional potencies of viloxazine at its primary molecular targets have been characterized through various in vitro assays. The data is summarized in the tables below.

Table 1: In Vitro Binding Affinities of Viloxazine
TargetSpeciesAssay TypeLigandValue (nM)Reference
Norepinephrine Transporter (NET) HumanBinding Affinity (KD)N/A155 - 630[1]
Norepinephrine Transporter (NET) RatInhibitory Constant (Ki)[³H]-NE2300[5][8]
Serotonin Transporter (SERT) HumanBinding Affinity (KD)N/A17,300[1]
Dopamine Transporter (DAT) HumanBinding Affinity (KD)N/A>100,000[1]
Serotonin 5-HT2B Receptor HumanInhibitory Constant (Ki)N/A3,900[1]
Serotonin 5-HT2C Receptor HumanInhibitory Constant (Ki)N/A6,400[1]
Serotonin 5-HT7 Receptor HumanInhibitory Constant (Ki)N/A1,900[12]
Table 2: In Vitro Functional Activity of Viloxazine
TargetActivityAssay TypeValueReference
Norepinephrine Transporter (NET) Inhibition[³H]-NE Uptake (IC50)200 - 630 nM[4][6]
Serotonin 5-HT2B Receptor AntagonismIP1 HTRF® (IC50)27.0 µM[5][8]
Serotonin 5-HT2B Receptor AntagonismIP1 HTRF® (KB)4.2 µM[5][8]
Serotonin 5-HT2C Receptor AgonismIP1 HTRF® (EC50)32.0 µM[5][8]
Serotonin 5-HT2C Receptor AgonismCa2+ Assay (EC50)1.6 µM[12]
Serotonin 5-HT7 Receptor AntagonismFunctional Assay (IC50)6.7 µM[12]
Table 3: In Vivo Effects of Viloxazine on Extracellular Neurotransmitter Levels in Rat Prefrontal Cortex
NeurotransmitterDose (mg/kg, IP)Maximum Increase (vs. Vehicle)Time to Peak (minutes)Reference
Norepinephrine (NE) 50~800%60[4][5]
Dopamine (DA) 50~400%60[4][5]
Serotonin (5-HT) 50~500%60[4][5]
Norepinephrine (NE) 30Significantly IncreasedN/A[10]
Dopamine (DA) 30Significantly IncreasedN/A[10]
Serotonin (5-HT) 30Significantly IncreasedN/A[10]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the mechanism of action of viloxazine and representative experimental workflows.

Figure 1: Proposed Mechanism of Action of Viloxazine in the Prefrontal Cortex Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_serotonergic Serotonergic Modulation Viloxazine Viloxazine (NAS-181) NET Norepinephrine Transporter (NET) Viloxazine->NET Inhibits NE NE NET->NE Reuptake DA DA NET->DA Reuptake (in PFC) NE_cleft ↑ NE NE->NE_cleft Increased Availability DA_cleft ↑ DA DA->DA_cleft Increased Availability HT_cleft ↑ 5-HT Viloxazine2 Viloxazine (NAS-181) HT2B 5-HT2B Receptor (on GABA Interneuron) Viloxazine2->HT2B Antagonizes HT2C 5-HT2C Receptor Viloxazine2->HT2C Agonizes GABA_release ↓ GABA Release HT2B->GABA_release Serotonin_release ↑ Serotonin Release (Disinhibition) GABA_release->Serotonin_release Serotonin_release->HT_cleft Leads to

Figure 1: Viloxazine's multimodal action in the PFC.

Figure 2: Workflow for Norepinephrine Transporter (NET) Binding Assay prep 1. Membrane Preparation - Culture HEK293 cells expressing hNET - Harvest and homogenize cells - Isolate cell membranes via centrifugation - Determine protein concentration assay_setup 2. Assay Setup (96-well plate) - Prepare serial dilutions of Viloxazine - Add buffer, radioligand ([³H]Nisoxetine), and membrane preparation to wells prep->assay_setup incubation 3. Incubation - Incubate plate at 4°C for 2-3 hours to allow binding to reach equilibrium assay_setup->incubation filtration 4. Filtration - Rapidly filter plate contents through glass fiber filter mats to separate bound and free radioligand incubation->filtration counting 5. Scintillation Counting - Wash filters to remove non-specific binding - Add scintillation cocktail to filters - Quantify radioactivity using a scintillation counter filtration->counting analysis 6. Data Analysis - Calculate specific binding - Plot displacement curve - Determine IC50 and Ki values counting->analysis

Figure 2: A typical workflow for a NET binding assay.

Figure 3: Workflow for In Vivo Microdialysis Experiment surgery 1. Surgical Implantation - Anesthetize rat - Stereotactically implant microdialysis guide cannula targeting the PFC recovery 2. Recovery - Allow animal to recover from surgery surgery->recovery experiment 3. Microdialysis Experiment - Insert microdialysis probe - Perfuse with artificial CSF - Collect baseline dialysate samples recovery->experiment admin 4. Drug Administration - Administer Viloxazine (e.g., 30 or 50 mg/kg, IP) or vehicle experiment->admin collection 5. Sample Collection - Collect dialysate samples at timed intervals post-administration admin->collection analysis 6. Neurotransmitter Analysis - Quantify NE, DA, and 5-HT levels in dialysate using HPLC-ECD collection->analysis data 7. Data Interpretation - Calculate percent change from baseline for each neurotransmitter analysis->data

References

NAS-181 Dimesylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate is a potent and highly selective antagonist of the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (r5-HT1B).[1][2] As a research chemical, it serves as a critical tool for investigating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. Its mechanism of action involves the inhibition of terminal 5-HT1B autoreceptors, leading to an increase in the turnover and synaptic concentration of 5-HT.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways.

Pharmacological Profile

NAS-181 is distinguished by its high affinity and selectivity for the rat 5-HT1B receptor. Its antagonistic properties have been demonstrated in various in vitro and in vivo studies.

Mechanism of Action

NAS-181 acts as a competitive antagonist at the r5-HT1B receptor.[3] By blocking the inhibitory feedback mechanism mediated by these presynaptic autoreceptors, NAS-181 enhances the release of serotonin.[1] This leads to increased 5-HT metabolism and synthesis in several brain regions. Furthermore, NAS-181 has been shown to dose-dependently increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats, suggesting an inhibitory serotonergic tone on cholinergic neurons mediated by 5-HT1B receptors.[4]

Data Presentation: Binding Affinities and Receptor Selectivity

The following table summarizes the binding affinities of NAS-181 for various neurotransmitter receptors.

ReceptorLigandKᵢ (nM)SpeciesReference
5-HT₁B NAS-181 47 Rat [1][2]
5-HT₁BNAS-181630Bovine[1]
5-HT₂ANAS-181>3000Not Specified[1]
5-HT₂CNAS-181>3000Not Specified[1]
5-HT₆NAS-181>3000Not Specified[1]
5-HT₇NAS-181>3000Not Specified[1]
α₁-adrenoceptorNAS-181>3000Not Specified[1]
α₂-adrenoceptorNAS-181>3000Not Specified[1]
β-adrenoceptorNAS-181>3000Not Specified[1]
Dopamine D₁NAS-181>3000Not Specified[1]
Dopamine D₂NAS-181>3000Not Specified[1]
In Vivo Effects

Subcutaneous administration of NAS-181 in rats has been shown to produce a range of neurochemical and behavioral effects, as detailed in the table below.

EffectDosageSpeciesBrain Region(s)Magnitude of EffectReference
Increased Acetylcholine Release1-10 mg/kg, s.c.RatFrontal CortexUp to 500% of control[4]
Increased Acetylcholine Release1-10 mg/kg, s.c.RatVentral HippocampusUp to 230% of control[4]
Enhanced 5-HT Turnover20 mg/kg, s.c.RatHypothalamus, Hippocampus, Striatum, Frontal Cortex~40% increase
Increased Wet Dog Shakes3 mg/kg, s.c.RatNot ApplicableSignificant increase
Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public domain. Further research is required to fully characterize its pharmacokinetic profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently employed in the study of NAS-181.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of NAS-181 to the 5-HT1B receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue (e.g., striatum, a region with high 5-HT1B receptor density) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet by resuspension and recentrifugation.
  • Resuspend the final pellet in the assay buffer to a specific protein concentration.

2. Binding Reaction:

  • In a reaction tube, add a constant concentration of a suitable radioligand for the 5-HT1B receptor (e.g., [³H]-GR125743).
  • Add varying concentrations of unlabeled NAS-181.
  • To determine non-specific binding, add a high concentration of a known 5-HT1B ligand (e.g., unlabeled 5-HT) to a separate set of tubes.
  • Initiate the binding reaction by adding the prepared membrane suspension.
  • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of NAS-181.
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vivo Microdialysis for Neurotransmitter Release in Rats

This protocol outlines the methodology for measuring changes in extracellular neurotransmitter levels in response to NAS-181 administration.

1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize a rat and place it in a stereotaxic frame.
  • Surgically expose the skull and drill a small hole above the target brain region (e.g., frontal cortex or ventral hippocampus).
  • Slowly lower a microdialysis probe into the target brain region and secure it to the skull with dental cement.
  • Allow the animal to recover from surgery.

2. Microdialysis Procedure:

  • Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).
  • After a stable baseline of neurotransmitter levels is established, administer NAS-181 (e.g., subcutaneously).
  • Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations.

3. Sample Analysis:

  • Analyze the collected dialysate samples for the neurotransmitters of interest (e.g., serotonin, acetylcholine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

4. Data Analysis:

  • Quantify the neurotransmitter concentrations in each sample.
  • Express the post-drug administration levels as a percentage of the baseline levels.
  • Use appropriate statistical methods to determine the significance of any observed changes.

Mandatory Visualizations

Signaling Pathway

G cluster_presynaptic Presynaptic Terminal NAS181 NAS-181 Receptor 5-HT1B Autoreceptor NAS181->Receptor Antagonizes G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Inhibits Serotonin_vesicle Serotonin Vesicle Ca_channel->Serotonin_vesicle Triggers fusion Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Leads to

Caption: 5-HT1B autoreceptor signaling pathway and the antagonistic action of NAS-181.

Experimental Workflows

G cluster_radioligand Radioligand Binding Assay Workflow A1 Prepare rat brain membrane homogenate A2 Incubate membranes with radioligand and NAS-181 A1->A2 A3 Separate bound and free radioligand by filtration A2->A3 A4 Quantify bound radioactivity A3->A4 A5 Determine IC₅₀ and Kᵢ values A4->A5

Caption: Workflow for a competitive radioligand binding assay.

G cluster_microdialysis In Vivo Microdialysis Workflow B1 Surgically implant microdialysis probe in rat brain B2 Establish baseline neurotransmitter levels B1->B2 B3 Administer NAS-181 B2->B3 B4 Collect dialysate samples post-administration B3->B4 B5 Analyze neurotransmitter levels by HPLC B4->B5 B6 Quantify changes from baseline B5->B6

Caption: Workflow for an in vivo microdialysis experiment in rats.

References

The Discovery and Synthesis of NAS-181 Dimesylate: A Selective 5-HT1B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Drug Development

This document provides an in-depth overview of the discovery, synthesis, and pharmacological profile of NAS-181, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor. NAS-181, chemically known as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine methanesulfonate, has been a valuable tool in neuroscience research for elucidating the role of the 5-HT1B receptor in various physiological and pathological processes.

Discovery and Rationale

The development of NAS-181 stemmed from the search for selective antagonists for the 5-HT1B autoreceptor, which plays a crucial role in regulating the release of serotonin (5-HT) in the brain.[1][2] By blocking these autoreceptors, it was hypothesized that the synaptic concentration of 5-HT could be increased, a mechanism with potential therapeutic benefits in conditions such as depression. The chromene and morpholine moieties were identified as key pharmacophoric elements for interaction with the 5-HT1B receptor. The discovery process involved the synthesis and screening of a series of chromene derivatives, leading to the identification of (R)-25 (the code for NAS-181) as a compound with high affinity and selectivity for the rat 5-HT1B receptor.[1]

Synthesis of NAS-181

The synthesis of NAS-181 involves a multi-step process, beginning with the preparation of key intermediates. While the primary literature provides a general outline, a detailed, step-by-step protocol is presented here based on established synthetic methodologies for similar chromene and morpholine derivatives.

Experimental Protocol: Synthesis of NAS-181

Materials:

  • Starting materials for the synthesis of the chromene and morpholine intermediates.

  • Reagents for coupling and functional group manipulations.

  • Appropriate solvents for each reaction step.

  • Purification materials (e.g., silica gel for chromatography).

Procedure:

The synthesis can be conceptually divided into the formation of the chiral morpholine fragment, the construction of the substituted chromene core, and the final coupling of these two moieties.

  • Synthesis of the Chiral Morpholine Intermediate: The synthesis of the (R)-2-(hydroxymethyl)morpholine derivative typically starts from a chiral precursor, such as (R)-glycidol, to establish the desired stereochemistry.

  • Synthesis of the Chromene Intermediate: The 8-hydroxy-2H-chromene core can be synthesized from appropriately substituted phenols through a series of reactions, including protection of the hydroxyl group, formylation, and subsequent cyclization to form the chromene ring.

  • Introduction of the Morpholinomethyl Group: The morpholinomethyl side chain at the 3-position of the chromene ring is introduced via a Mannich-type reaction.

  • Coupling of the Fragments: The chiral morpholine intermediate is coupled to the chromene core through an ether linkage at the 8-position of the chromene.

  • Final Salt Formation: The free base is then treated with methanesulfonic acid to yield NAS-181 as the methanesulfonate salt.[1][2]

Note: The exact, detailed experimental conditions, including reaction times, temperatures, and purification methods, would be found in the primary research article and are summarized here for illustrative purposes.

Mechanism of Action and Pharmacological Profile

NAS-181 acts as a selective antagonist at the rat 5-HT1B receptor. Its mechanism of action involves blocking the inhibitory effect of serotonin on its own release, thereby increasing the concentration of 5-HT in the synaptic cleft.[1][2]

Signaling Pathway

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, NAS-181 prevents this signaling cascade, resulting in a disinhibition of serotonin release.

G_protein_signaling cluster_presynaptic Presynaptic Terminal Serotonin Serotonin HT1B_Receptor 5-HT1B Receptor Serotonin->HT1B_Receptor Activates NAS181 NAS-181 NAS181->HT1B_Receptor Blocks G_Protein Gi/o Protein HT1B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Serotonin_Release ↓ Serotonin Release cAMP->Serotonin_Release

Caption: 5-HT1B Receptor Signaling Pathway and NAS-181 Inhibition.

In Vitro and In Vivo Effects

Studies have demonstrated that NAS-181 potentiates the K+-stimulated release of [3H]-5-HT from rat brain slices and increases 5-HT turnover in various brain regions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for NAS-181.

Table 1: Receptor Binding Affinity of NAS-181 [1][2]

ReceptorKi (nM)
Rat 5-HT1B47 ± 5
Bovine 5-HT1B630
Other Monoaminergic Receptors> 1000

Table 2: In Vivo Effects of NAS-181 on 5-HT Turnover in Rat Brain [1]

Brain Region% Increase in 5-HTP Accumulation (20 mg/kg s.c.)
Hypothalamus~40%
Hippocampus~40%
Striatum~40%
Frontal Cortex~40%

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of NAS-181 for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared by homogenization and centrifugation.

  • Radioligand Binding: The membranes are incubated with a specific radioligand for the receptor of interest in the presence of varying concentrations of NAS-181.

  • Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) are determined and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the effect of NAS-181 on extracellular neurotransmitter levels in the brains of freely moving rats.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of NAS-181.

  • Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, acetylcholine) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies S1 Synthesis of Chromene & Morpholine Intermediates S2 Coupling of Intermediates S1->S2 S3 Purification & Salt Formation S2->S3 S4 Structural Characterization (NMR, MS) S3->S4 IV1 Receptor Binding Assays S4->IV1 IV2 Functional Assays (e.g., [3H]-5-HT release) IV1->IV2 INV1 Animal Model Selection (Rat) IV2->INV1 INV2 Drug Administration (s.c.) INV1->INV2 INV3 Microdialysis for Neurotransmitter Levels INV2->INV3 INV4 Behavioral Assessments INV2->INV4

Caption: General Experimental Workflow for NAS-181 Evaluation.

Conclusion

NAS-181 is a well-characterized, selective antagonist of the rat 5-HT1B receptor that has been instrumental in advancing our understanding of serotonergic neurotransmission. Its synthesis, while complex, is achievable through established organic chemistry principles. The data presented in this whitepaper highlight its utility as a research tool for scientists and drug development professionals investigating the therapeutic potential of modulating the 5-HT1B receptor.

References

The Selective 5-HT1B Antagonist NAS-181 Dimesylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate, chemically identified as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate, is a potent and highly selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor.[1][2] Its selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This document provides an in-depth technical guide on the pharmacological properties, experimental methodologies, and signaling pathways associated with this compound, intended for professionals in neuroscience research and drug development.

Pharmacological Profile

Mechanism of Action

The 5-HT1B receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein. Activation of this receptor by serotonin (5-HT) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. NAS-181 exerts its antagonist effect by binding to the 5-HT1B receptor, thereby blocking the downstream signaling cascade initiated by serotonin. As an antagonist at presynaptic 5-HT1B autoreceptors located on serotonergic nerve terminals, NAS-181 inhibits the negative feedback mechanism that normally curtails serotonin release, leading to an increase in synaptic serotonin concentrations.[3][4]

Data Presentation: Binding Affinity and Functional Antagonism

The selectivity and potency of NAS-181 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Selectivity Profile of NAS-181

Receptor TargetLigandSpeciesKi (nM)
5-HT1B NAS-181 Rat 47 [1][5]
5-HT2ANAS-181Not Specified>3000
5-HT2CNAS-181Not Specified>3000
5-HT6NAS-181Not Specified>3000
5-HT7NAS-181Not Specified>3000
α1-adrenergicNAS-181Not Specified>3000
α2-adrenergicNAS-181Not Specified>3000
β-adrenergicNAS-181Not Specified>3000
Dopamine D1NAS-181Not Specified>3000
Dopamine D2NAS-181Not Specified>3000

Table 2: In Vivo Functional Antagonism of NAS-181

Experimental ModelAgonist ChallengedEffect of NAS-181Dose of NAS-181Species
In Vivo MicrodialysisCP-93129 (5-HT1B agonist)Attenuated the suppressant effect of CP-93129 on extracellular 5-HT.[3][4][6]1 µM (local perfusion)Rat
Citalopram-induced hypothermiaCitalopram (SSRI, increases synaptic 5-HT)Antagonized citalopram-induced hypothermia.[7]1.0 µmol/kgRat
5-HT MetabolismEndogenous 5-HTDose-dependently increased the ratio of 5-HIAA/5-HT in various brain regions.[2]0.1 to 20 mg/kg s.c.Rat
Acetylcholine ReleaseEndogenous 5-HTDose-dependently increased extracellular acetylcholine levels in the frontal cortex and ventral hippocampus.[8]1, 5, or 10 mg/kg s.c.Rat

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of NAS-181.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1B Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Conversion serotonin Serotonin (5-HT) serotonin->receptor Binds atp ATP atp->camp pka Protein Kinase A camp->pka Activates cellular_response Inhibition of Neurotransmitter Release pka->cellular_response Leads to

Figure 1. 5-HT1B Receptor Signaling Pathway.

NAS181_MoA cluster_synapse Serotonergic Synapse presynaptic Presynaptic Terminal receptor 5-HT1B Autoreceptor release Increased 5-HT Release receptor->release Disinhibition synaptic_cleft Synaptic Cleft serotonin Serotonin (5-HT) serotonin->receptor Binds & Inhibits Release nas181 NAS-181 nas181->receptor Blocks

Figure 2. Mechanism of Action of NAS-181.

Key Experimental Methodologies

Radioligand Binding Assays

To determine the binding affinity (Ki) of NAS-181 for various receptors, competitive radioligand binding assays are employed.

  • Principle: This assay measures the ability of an unlabeled compound (NAS-181) to compete with a radiolabeled ligand for binding to a specific receptor.

  • General Protocol:

    • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes containing the receptors.

    • Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (NAS-181) are incubated with the prepared membranes.

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid vacuum filtration over glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters and other molecules in the extracellular fluid of the brain of freely moving animals.

  • Principle: A small, semi-permeable probe is implanted into a specific brain region. A physiological solution (perfusate) is slowly pumped through the probe, allowing extracellular molecules to diffuse across the membrane into the perfusate, which is then collected for analysis.

  • Application with NAS-181: This technique has been used to demonstrate that NAS-181 can block the effects of 5-HT1B agonists on serotonin release and can increase the extracellular levels of acetylcholine.[3][8]

  • General Protocol:

    • Probe Implantation: Under anesthesia, a guide cannula is surgically implanted, targeting a specific brain region (e.g., frontal cortex, hippocampus).

    • Recovery: The animal is allowed to recover from surgery.

    • Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula, and perfusion with artificial cerebrospinal fluid (aCSF) is initiated.

    • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: NAS-181 (or a vehicle control) is administered systemically (e.g., subcutaneously) or locally through the probe (reverse dialysis).

    • Sample Collection and Analysis: Dialysate samples continue to be collected and are analyzed for neurotransmitter content, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a selective antagonist like NAS-181.

workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Radioligand Binding Assays (Determine Ki and Selectivity) functional Functional Assays (e.g., GTPγS binding, cAMP accumulation) binding->functional microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) functional->microdialysis behavioral Behavioral Models (e.g., Antagonism of agonist-induced behaviors) microdialysis->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral->pk_pd data_analysis Data Analysis and Lead Optimization pk_pd->data_analysis synthesis Compound Synthesis and Purification synthesis->binding

Figure 3. Drug Discovery Workflow for a 5-HT1B Antagonist.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the rat 5-HT1B receptor. Its high selectivity over other serotonin receptor subtypes and other major neurotransmitter receptors makes it an invaluable research tool. The data presented herein, derived from standard and robust experimental methodologies, underscore its utility in investigating the role of the 5-HT1B receptor in regulating serotonergic and other neurotransmitter systems. The detailed protocols and workflow provide a framework for the continued study and development of selective 5-HT1B receptor modulators.

References

In-Depth Pharmacological Profile of NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

NAS-181 dimesylate exerts its pharmacological effects primarily through the selective blockade of the 5-HT1B receptor. In the central nervous system, 5-HT1B receptors function as autoreceptors on serotonergic neurons, inhibiting the release of serotonin (5-HT). By antagonizing these receptors, NAS-181 disinhibits the release of 5-HT, leading to an increase in synaptic 5-HT concentrations.[1] Furthermore, NAS-181 has been shown to antagonize 5-HT1B heteroreceptors located on non-serotonergic nerve terminals, such as cholinergic neurons, thereby modulating the release of other neurotransmitters.

Binding Affinity and Selectivity

This compound demonstrates high affinity for the rat 5-HT1B receptor and exceptional selectivity over a range of other neurotransmitter receptors.

Parameter Receptor Value Reference
Ki Rat 5-HT1B47 nM[1]
Ki Bovine 5-HT1B630 nM[1]
Selectivity r5-HT1B vs. b5-HT1B13-fold[1]
Ki 5-HT2A, 5-HT2C, 5-HT6, 5-HT7> 3000 nM[1]
Ki α1-adrenoceptors> 3000 nM[1]
Ki α2-adrenoceptors> 3000 nM[1]
Ki β-adrenoceptors> 3000 nM[1]
Ki Dopamine D1, D2> 3000 nM[1]

Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the inhibitory constants (Ki) of NAS-181 for various receptors, highlighting its high affinity and selectivity for the rat 5-HT1B receptor.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in rats, including Cmax, Tmax, plasma half-life, and oral bioavailability, are not currently available in publicly accessible literature. Preclinical pharmacokinetic studies are essential to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Pharmacodynamics

In vivo studies in rats have demonstrated significant pharmacodynamic effects of this compound consistent with its mechanism of action as a 5-HT1B receptor antagonist.

Effect Dosage (s.c.) Brain Region Observation Reference
5-HT Turnover 20 mg/kgHypothalamus, Hippocampus, Striatum, Frontal Cortex~40% increase in 5-HIAA/5-HT ratio[1]
Acetylcholine Release 1, 5, 10 mg/kgFrontal CortexDose-dependent increase, up to 500% of control[1]
Acetylcholine Release 1, 5, 10 mg/kgVentral HippocampusDose-dependent increase, up to 230% of control[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats. This table outlines the observed effects of NAS-181 on neurotransmitter systems in the rat brain.

Experimental Protocols

Radioligand Binding Assay for 5-HT1B Receptor Affinity

This protocol describes a representative method for determining the binding affinity of this compound for the rat 5-HT1B receptor using a competitive radioligand binding assay.

Materials:

  • Rat brain tissue expressing 5-HT1B receptors (e.g., striatum)

  • [3H]-GR125743 (radioligand)

  • This compound (test compound)

  • Serotonin (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add radioligand and membrane preparation.

    • Non-specific Binding: Add radioligand, a high concentration of unlabeled serotonin, and membrane preparation.

    • Competitive Binding: Add radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Release

This protocol outlines a representative method for measuring extracellular acetylcholine levels in the rat prefrontal cortex following administration of this compound.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound (e.g., subcutaneously at doses of 1, 5, or 10 mg/kg).

  • Sample Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration.

  • Acetylcholine Quantification: Analyze the collected dialysate samples for acetylcholine content using an HPLC-ECD system.

  • Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline levels and plot the time course of acetylcholine release for each dose of NAS-181.

Visualizations

Signaling Pathway

G cluster_cytoplasm Cytoplasm NAS181 NAS-181 Receptor 5-HT1B Receptor NAS181->Receptor Antagonism G_protein Gαi/o Gβγ Receptor->G_protein Activation (by 5-HT) AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK Activation G_protein->ERK Modulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation

Caption: 5-HT1B Receptor Signaling Pathway Antagonized by NAS-181.

Experimental Workflows

G cluster_binding Radioligand Binding Assay cluster_microdialysis In Vivo Microdialysis B1 Membrane Preparation B2 Assay Setup (Total, NSB, Competition) B1->B2 B3 Incubation B2->B3 B4 Filtration B3->B4 B5 Scintillation Counting B4->B5 B6 Data Analysis (IC50, Ki) B5->B6 M1 Surgical Implantation of Guide Cannula M2 Probe Insertion M1->M2 M3 Baseline Sample Collection M2->M3 M4 NAS-181 Administration M3->M4 M5 Post-Drug Sample Collection M4->M5 M6 HPLC-ECD Analysis M5->M6 M7 Data Analysis (% Baseline) M6->M7

Caption: Experimental Workflows for In Vitro and In Vivo Assays.

References

An In-Depth Technical Guide on the Effects of NAS-181 Dimesylate on Serotonin Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological effects of NAS-181 dimesylate, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor. The document details the compound's mechanism of action, its impact on serotonin (5-HT) turnover and release, and the experimental methodologies used to elucidate these effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, with the chemical name (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate, is a research chemical that has been instrumental in characterizing the role of the 5-HT1B receptor in regulating serotonergic neurotransmission.[1] As a selective antagonist for the rat 5-HT1B receptor, NAS-181 has been shown to increase the synthesis and release of serotonin in the brain.[1] This guide synthesizes the available preclinical data on NAS-181, focusing on its effects on serotonin release.

Compound Identification:

IdentifierValue
Compound Name This compound
Full Chemical Name (R)-(+)-2-[[[3-(morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine dimethanesulfonate
CAS Number 1217474-40-2
Molecular Formula C₂₁H₃₄N₂O₁₀S₂
Molecular Weight 538.63 g/mol

Mechanism of Action: 5-HT1B Receptor Antagonism

The primary mechanism by which NAS-181 exerts its effects on serotonin release is through the blockade of 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons.[1][2] These autoreceptors function as a negative feedback mechanism; when activated by serotonin in the synaptic cleft, they inhibit further serotonin release.[2]

By acting as a competitive antagonist at these receptors, NAS-181 prevents serotonin from binding and thereby removes this inhibitory brake on serotonin release. This disinhibition leads to an increase in the firing rate of serotonergic neurons and consequently, an enhanced release of serotonin into the synaptic cleft.[1]

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles ht1b_receptor 5-HT1B Autoreceptor synapse_space1 serotonin_vesicle->synapse_space1 Release serotonin Serotonin (5-HT) synapse_space2 postsynaptic_receptor Postsynaptic 5-HT Receptor nas181 NAS-181 nas181->ht1b_receptor serotonin->ht1b_receptor Negative Feedback serotonin->postsynaptic_receptor Binding

Caption: Mechanism of NAS-181 action on serotonin release.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on NAS-181.

Table 1: Receptor Binding Affinity of NAS-181

ReceptorSpeciesKᵢ (nM)Reference
5-HT1B Rat47 ± 5[1]
5-HT1B Bovine630[1]

Kᵢ represents the inhibition constant, indicating the concentration of the drug that occupies 50% of the receptors in vitro. A lower Kᵢ value signifies a higher binding affinity.

Table 2: In Vivo Effects of NAS-181 on Serotonin Turnover

Brain RegionDose (mg/kg, s.c.)% Increase in 5-HTP AccumulationReference
Hypothalamus20~40%[1]
Hippocampus20~40%[1]
Striatum20~40%[1]
Frontal Cortex20~40%[1]

5-HTP (5-hydroxytryptophan) accumulation is an indicator of serotonin synthesis rate. These data demonstrate that NAS-181 enhances serotonin turnover in various brain regions.[1]

Table 3: In Vivo Effects of NAS-181 on Acetylcholine Release (as an indicator of in vivo activity)

Brain RegionDose (mg/kg, s.c.)Maximal % Increase in ACh ReleaseTime to Max Effect (min)Reference
Frontal Cortex1Not specifiedNot specified[3]
5Not specifiedNot specified[3]
10500%80[3]
Ventral Hippocampus1Not specifiedNot specified[3]
5Not specifiedNot specified[3]
10230%80[3]

While not a direct measure of serotonin, the dose-dependent increase in acetylcholine (ACh) release highlights the in vivo potency and activity of NAS-181 in the central nervous system.[3]

Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating NAS-181.

Radioligand Binding Assays

These assays are utilized to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ of NAS-181 for the 5-HT1B receptor.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the 5-HT1B receptors.[4]

  • Incubation: The membrane preparation is incubated with a specific radioligand for the 5-HT1B receptor (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound (NAS-181).[1]

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.[4]

  • Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[4]

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

start Start: Brain Tissue Homogenization membrane_prep Membrane Preparation (Centrifugation) start->membrane_prep incubation Incubation with [3H]5-HT and NAS-181 membrane_prep->incubation filtration Separation of Bound/Free Ligand (Filtration) incubation->filtration quantification Quantification of Radioactivity filtration->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand binding assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Objective: To measure the effect of NAS-181 on extracellular serotonin levels in specific brain regions.

General Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus) of an anesthetized rat.[3][5]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[5] Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF.

  • Sample Collection: The outgoing aCSF, now containing a sample of the extracellular fluid (the dialysate), is collected at regular intervals.[5]

  • Drug Administration: NAS-181 is administered to the animal (e.g., via subcutaneous injection).[3]

  • Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6]

  • Data Analysis: The changes in extracellular serotonin concentration over time, following drug administration, are analyzed and compared to baseline levels.

start Start: Stereotaxic Probe Implantation perfusion Probe Perfusion with aCSF start->perfusion collection Dialysate Sample Collection perfusion->collection administration NAS-181 Administration collection->administration analysis HPLC-ECD Analysis of Serotonin collection->analysis administration->collection Continued Sampling data_analysis Data Analysis of Serotonin Levels analysis->data_analysis end End: Determine Effect on Serotonin Release data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating the serotonergic system. Its selective antagonism of the rat 5-HT1B receptor leads to a demonstrable increase in serotonin synthesis and release in the brain. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of neuroscience and psychopharmacology. Further research utilizing NAS-181 could continue to unravel the complex roles of the 5-HT1B receptor in both normal brain function and in various neuropsychiatric disorders.

References

In Vivo Effects of NAS-181 Dimesylate on Acetylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of NAS-181 dimesylate on acetylcholine (ACh) neurotransmission. NAS-181 is a selective antagonist for the serotonin 1B (5-HT1B) receptor.[1][2] Emerging preclinical evidence indicates that by blocking these receptors, NAS-181 can significantly modulate cholinergic activity in key brain regions associated with cognitive function. This document summarizes the available quantitative data, details the experimental methodologies used in these investigations, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Findings: Modulation of Acetylcholine Release

In vivo microdialysis studies in awake rats have demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular acetylcholine levels in the frontal cortex and ventral hippocampus.[1] This suggests that 5-HT1B receptors exert a tonic inhibitory control over cholinergic neurons in these brain regions.[1][2] By antagonizing these receptors, NAS-181 effectively disinhibits acetylcholine release.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal in vivo microdialysis study investigating the effects of NAS-181 on acetylcholine release.[1]

Brain RegionNAS-181 Dose (mg/kg, s.c.)Maximum Acetylcholine Increase (% of baseline)Time to Maximum Effect (minutes post-injection)
Frontal Cortex1Not specifiedNot specified
5Not specifiedNot specified
10~500%80
Ventral Hippocampus1Not specifiedNot specified
5Not specifiedNot specified
10~230%80

Experimental Protocols: In Vivo Microdialysis

The primary technique used to elucidate the in vivo effects of NAS-181 on acetylcholine is in vivo microdialysis.[3][4][5] This neurochemical method allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals.[4][5]

Surgical and Microdialysis Procedure
  • Animal Preparation: Adult male rats are typically used for these studies.[3][4] Prior to surgery, they are acclimatized to the housing conditions.

  • Anesthesia and Stereotaxic Surgery: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted to target the brain region of interest, such as the frontal cortex or ventral hippocampus.[3] The cannula is secured to the skull using dental cement.

  • Recovery: A post-surgical recovery period of several days is allowed before the microdialysis experiment.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region. The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[3][6][7]

  • Equilibration and Baseline Collection: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.[3] Several baseline dialysate samples are collected before drug administration.

  • Drug Administration: this compound, dissolved in a suitable vehicle, is administered to the animal (e.g., via subcutaneous injection).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials, often refrigerated to prevent degradation of analytes.

  • Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Mass Spectrometry (MS).[6]

Visualizing the Mechanisms and Methods

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway of NAS-181's effect on acetylcholine release and the general workflow of an in vivo microdialysis experiment.

G cluster_0 Serotonergic Neuron Terminal cluster_1 Cholinergic Neuron Terminal Serotonin Serotonin 5-HT1B_Receptor 5-HT1B Receptor Serotonin->5-HT1B_Receptor Binds to Acetylcholine Acetylcholine ACh_Vesicle ACh 5-HT1B_Receptor->ACh_Vesicle Inhibits Release ACh_Vesicle->Acetylcholine Release NAS-181 NAS-181 Dimesylate NAS-181->5-HT1B_Receptor Antagonizes

Caption: Proposed signaling pathway for NAS-181's effect on acetylcholine release.

G cluster_workflow Experimental Workflow Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-operative Recovery Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin NAS-181 Administration Baseline->Drug_Admin Post_Drug_Collection Post-administration Sample Collection Drug_Admin->Post_Drug_Collection Analysis HPLC-ECD or MS Analysis of Acetylcholine Post_Drug_Collection->Analysis Verification Histological Verification Analysis->Verification

Caption: General experimental workflow for in vivo microdialysis.

References

The Role of NAS-181 Dimesylate in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAS-181 dimesylate, a potent and selective antagonist for the rodent 5-HT1B receptor, has demonstrated significant effects on neurotransmission, particularly within the serotonergic and cholinergic systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key preclinical studies. Detailed experimental protocols are provided to enable replication and further investigation. The signaling pathways influenced by this compound are visualized to facilitate a comprehensive understanding of its neuropharmacological profile.

Introduction

Serotonin (5-HT) plays a crucial role in regulating a wide array of physiological and behavioral processes. The 5-HT1B receptor, a presynaptic autoreceptor, is a key component in the negative feedback mechanism that controls the release of 5-HT. By antagonizing this receptor, compounds like this compound can enhance serotonergic neurotransmission. This guide explores the intricate details of how this compound modulates neurotransmitter systems, offering valuable insights for researchers in neuroscience and drug development.

Mechanism of Action

This compound is a selective antagonist of the 5-HT1B receptor.[1][2][3] In the central nervous system, 5-HT1B receptors are primarily located on the presynaptic terminals of serotonergic neurons. When activated by serotonin, these autoreceptors inhibit further serotonin release. This compound blocks this inhibitory feedback loop, leading to an increase in the release and metabolism of serotonin.[4]

Furthermore, 5-HT1B receptors are also present as heteroreceptors on non-serotonergic neurons, including cholinergic neurons. By blocking these heteroreceptors, this compound can disinhibit the release of other neurotransmitters, most notably acetylcholine.[5]

Signaling Pathway of 5-HT1B Receptor Antagonism by NAS-181

NAS181_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Action Potential Synaptic_cleft Synaptic Serotonin Serotonin_release->Synaptic_cleft HT1B_autoreceptor 5-HT1B Autoreceptor HT1B_autoreceptor->Serotonin_release Inhibits (-) NAS181 NAS-181 NAS181->HT1B_autoreceptor Blocks Synaptic_cleft->HT1B_autoreceptor Binds to Postsynaptic_receptor Postsynaptic Receptor Synaptic_cleft->Postsynaptic_receptor Activates caption Mechanism of NAS-181 at the 5-HT1B Autoreceptor.

Caption: Mechanism of NAS-181 at the 5-HT1B Autoreceptor.

Quantitative Data

The effects of this compound on neurotransmitter levels and metabolism have been quantified in several key studies.

Table 1: Effect of NAS-181 on Acetylcholine Release
Brain RegionDose (mg/kg, s.c.)Maximal Increase in ACh Release (% of control)Time to Max Effect (min)Reference
Frontal Cortex1~200%80[5]
Frontal Cortex5~350%80[5]
Frontal Cortex10500%80[5]
Ventral Hippocampus1~150%80[5]
Ventral Hippocampus5~200%80[5]
Ventral Hippocampus10230%80[5]
Table 2: Effect of NAS-181 on Serotonin Metabolism
Brain RegionDose (mg/kg, s.c.)Increase in 5-HIAA/5-HT Ratio (% of control)Reference
Hypothalamus0.1 - 20Dose-dependent increase[4]
Hippocampus0.1 - 20Dose-dependent increase[4]
Frontal Cortex0.1 - 20Dose-dependent increase[4]
Striatum0.1 - 20Dose-dependent increase[4]
Table 3: Effect of NAS-181 on Serotonin Synthesis
Brain RegionDose (mg/kg, s.c.)Elevation of 5-HTP AccumulationReference
Not Specified0.3 - 20Dose-dependent elevation[4]
Table 4: In Vitro Receptor Binding Affinity of NAS-181
ReceptorKi (nM)Reference
5-HT1BPotent[1][2]
5-HT2A>3000MedChemExpress Data
5-HT2C>3000MedChemExpress Data
5-HT6>3000MedChemExpress Data
5-HT7>3000MedChemExpress Data
α1-adrenoceptors>3000MedChemExpress Data
α2-adrenoceptors>3000MedChemExpress Data
β-adrenoceptors>3000MedChemExpress Data
Dopamine D1>3000MedChemExpress Data
Dopamine D2>3000MedChemExpress Data

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This protocol is based on the methodology described by Hu et al. (2007).[5]

Objective: To measure extracellular levels of acetylcholine in the frontal cortex and ventral hippocampus of awake rats following systemic administration of NAS-181.

Experimental Workflow:

Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Animal_prep Anesthetize Rat (e.g., isoflurane) Stereotaxic Mount in Stereotaxic Frame Animal_prep->Stereotaxic Probe_implant Implant Guide Cannula (Target: Frontal Cortex or VHipp) Stereotaxic->Probe_implant Recovery Allow for Post-Surgical Recovery (e.g., 5-7 days) Probe_implant->Recovery Probe_insert Insert Microdialysis Probe Recovery->Probe_insert Perfusion Perfuse with Artificial CSF (e.g., 2 µL/min) Probe_insert->Perfusion Baseline Collect Baseline Samples (e.g., 4 x 20 min) Perfusion->Baseline Drug_admin Administer NAS-181 (s.c.) Baseline->Drug_admin Post_drug_samples Collect Post-Injection Samples (e.g., 8 x 20 min) Drug_admin->Post_drug_samples HPLC Analyze Samples via HPLC-ECD Post_drug_samples->HPLC Quantification Quantify Neurotransmitter Levels HPLC->Quantification Data_analysis Statistical Analysis (% of baseline) Quantification->Data_analysis caption Workflow for In Vivo Microdialysis Experiment.

Caption: Workflow for In Vivo Microdialysis Experiment.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Guide cannulas

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation: Anesthetize rats and place them in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (frontal cortex or ventral hippocampus). Allow for a recovery period of at least one week.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound subcutaneously at the desired doses (e.g., 1, 5, or 10 mg/kg).

  • Post-Injection Collection: Continue to collect dialysate samples for a specified period (e.g., 160 minutes) after drug administration.

  • Sample Analysis: Analyze the collected dialysates using HPLC-ECD to quantify acetylcholine concentrations.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the mean baseline levels for each animal.

HPLC-ECD Analysis of Neurotransmitters

This protocol is a general representation based on methods cited in the reviewed literature.[2]

Objective: To quantify the concentration of serotonin and acetylcholine in microdialysis samples.

Procedure:

  • Sample Injection: Inject a fixed volume of the microdialysate into the HPLC system.

  • Chromatographic Separation: Separate the neurotransmitters from other components in the sample using a reverse-phase column (e.g., C18). The mobile phase composition and flow rate are optimized for the specific analytes.

  • Electrochemical Detection: As the separated neurotransmitters elute from the column, they are detected by an electrochemical detector. The detector is set at an optimal potential to oxidize the neurotransmitter of interest, generating an electrical signal.

  • Quantification: The peak area of the signal is proportional to the concentration of the neurotransmitter in the sample. A standard curve is generated using known concentrations of the neurotransmitter to quantify the levels in the experimental samples.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT1B receptor in neurotransmission. Its selective antagonism of this receptor leads to significant increases in both serotonin and acetylcholine release in key brain regions associated with cognition and mood. The detailed data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of 5-HT1B receptor antagonists.

References

Preliminary Efficacy of NAS-181 Dimesylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary efficacy studies on NAS-181 dimesylate, a selective 5-HT1B receptor antagonist. The following sections detail the quantitative effects of NAS-181 on key neurotransmitter systems, the experimental protocols used in these foundational studies, and a visualization of its proposed mechanism of action.

Core Efficacy Data

The initial preclinical studies on this compound have demonstrated its potential to modulate serotonergic and cholinergic neurotransmission. The quantitative data from these studies are summarized below.

In Vivo Efficacy: Neurotransmitter Modulation

NAS-181 has been shown to dose-dependently increase the extracellular levels of acetylcholine (ACh) in key brain regions implicated in cognitive function.[1] Furthermore, it enhances the metabolism and synthesis of serotonin (5-HT).[2]

Brain Region Dose (mg/kg, s.c.) Maximal Increase in ACh Release (% of Control) Time to Maximal Effect (minutes)
Frontal Cortex1Not specifiedNot specified
5Not specifiedNot specified
10500%80
Ventral Hippocampus1Not specifiedNot specified
5Not specifiedNot specified
10230%80

Table 1: Dose-Dependent Effect of NAS-181 on Acetylcholine Release in Freely Moving Rats.[1]

Brain Region Dose (mg/kg, s.c.) Effect on 5-HIAA/5-HT Ratio
Hypothalamus0.1 - 20Dose-dependent increase
Hippocampus0.1 - 20Dose-dependent increase
Frontal Cortex0.1 - 20Dose-dependent increase
Striatum0.1 - 20Dose-dependent increase

Table 2: Effect of NAS-181 on 5-HT Metabolism in Various Rat Brain Regions.[2]

Parameter Dose (mg/kg, s.c.) Effect
5-HTP Accumulation0.3 - 20Elevated

Table 3: Effect of NAS-181 on 5-HT Synthesis Rate.[2]

In Vitro and In Vivo Receptor Occupancy and Antagonism

NAS-181 demonstrates potent and selective antagonist activity at the 5-HT1B receptor.

Experiment Type Method Agonist NAS-181 Concentration/Dose Result
In VivoReversed MicrodialysisCP93129 (0.1 µM)1 µMAttenuated the suppressant effect of CP93129 on extracellular 5-HT

Table 4: Antagonistic Properties of NAS-181 at the 5-HT1B Receptor in the Rat Frontal Cortex.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary efficacy studies of NAS-181.

In Vivo Microdialysis for Neurotransmitter Release

This protocol was utilized to measure extracellular levels of acetylcholine, glutamate, and GABA in the frontal cortex and ventral hippocampus of awake, freely moving rats.[1]

  • Animal Subjects: Adult male Sprague-Dawley rats were used.

  • Surgery and Probe Implantation: Rats were anesthetized and guide cannulae for microdialysis probes were stereotaxically implanted, targeting the frontal cortex and ventral hippocampus.

  • Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted through the guide cannula. The probe was continuously perfused with a Ringer solution.

  • Sample Collection: Dialysate samples were collected at regular intervals before and after the subcutaneous (s.c.) administration of NAS-181 (1, 5, or 10 mg/kg) or vehicle.

  • Neurotransmitter Analysis: The collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of acetylcholine, glutamate, and GABA.[5][6][7][8]

  • Data Analysis: Neurotransmitter levels were expressed as a percentage of the baseline levels, which were established from the samples collected before drug administration.

Measurement of 5-HT Metabolism and Synthesis

This protocol was employed to assess the in vivo effects of NAS-181 on serotonin metabolism and synthesis rate in the rat brain.[2]

  • Animal Subjects: Male rats were used in these experiments.

  • Drug Administration: NAS-181 was administered subcutaneously at various doses (0.1 to 20 mg/kg).

  • 5-HT Metabolism Assessment:

    • At specific time points after NAS-181 injection, the rats were sacrificed.

    • Brain regions (hypothalamus, hippocampus, frontal cortex, and striatum) were dissected.

    • The tissue levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), were measured using HPLC.

    • The ratio of 5-HIAA/5-HT was calculated as an index of 5-HT metabolism.

  • 5-HT Synthesis Rate Assessment:

    • Rats were treated with an aromatic amino acid decarboxylase inhibitor to prevent the conversion of 5-hydroxytryptophan (5-HTP) to 5-HT.

    • NAS-181 was then administered.

    • The accumulation of 5-HTP in the brain tissue over a specific period was measured as an indicator of the 5-HT synthesis rate.

Visualized Mechanisms and Pathways

The following diagrams illustrate the proposed signaling pathway of NAS-181 and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_microdialysis In Vivo Microdialysis cluster_analysis Sample Analysis Animal_subjects Sprague-Dawley Rats Surgery Stereotaxic Surgery for Guide Cannulae Implantation Animal_subjects->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe_insertion Microdialysis Probe Insertion Perfusion Continuous Perfusion with Ringer Solution Probe_insertion->Perfusion Baseline_collection Baseline Sample Collection Perfusion->Baseline_collection Drug_admin NAS-181 or Vehicle (s.c.) Baseline_collection->Drug_admin Post_drug_collection Post-administration Sample Collection Drug_admin->Post_drug_collection HPLC HPLC with Electrochemical Detection Post_drug_collection->HPLC Quantification Quantification of Neurotransmitters HPLC->Quantification Data_analysis Data Analysis (% of Baseline) Quantification->Data_analysis

Caption: Experimental workflow for in vivo microdialysis.

References

In-Depth Technical Guide: NAS-181 Dimesylate for the Study of 5-HT1B Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate is a potent and selective antagonist of the rat 5-hydroxytryptamine (HT) subtype 1B (5-HT1B) receptor.[1] Its high affinity and selectivity for this specific receptor make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT1B receptor in the central nervous system. This technical guide provides a comprehensive overview of NAS-181, including its pharmacological profile, detailed experimental protocols for its use in key assays, and a summary of its effects on neurotransmitter systems.

Mechanism of Action and Pharmacological Profile

NAS-181 acts as a competitive antagonist at the rat 5-HT1B receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, couples to inhibitory Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of serotonin to the 5-HT1B receptor, NAS-181 prevents this signaling cascade, thereby disinhibiting downstream pathways.

Binding Affinity and Selectivity

NAS-181 exhibits a high affinity for the rat 5-HT1B receptor. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in a radioligand binding assay.

Parameter Receptor Value Reference
Ki rat 5-HT1B47 nM[1]

NAS-181 displays significant selectivity for the rat 5-HT1B receptor over other 5-HT receptor subtypes and other neurotransmitter receptors. This high selectivity is crucial for minimizing off-target effects and ensuring that observed pharmacological responses can be confidently attributed to the blockade of 5-HT1B receptors.

Functional Antagonism

The antagonist potency of NAS-181 is determined in functional assays by its ability to inhibit the response produced by a 5-HT1B receptor agonist. This is often quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. While a specific pA2 value for NAS-181 is not consistently reported in the literature, its potent antagonism has been demonstrated by its ability to counteract the effects of 5-HT1B agonists in various experimental paradigms.[2][3]

Signaling Pathways and Experimental Workflows

5-HT1B Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT1B receptor is initiated by the binding of serotonin, which triggers a conformational change in the receptor, allowing it to activate the heterotrimeric G protein Gαi/o. This leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane Serotonin Serotonin 5-HT1B_Receptor 5-HT1B Receptor Serotonin->5-HT1B_Receptor G_Protein Gαi/o 5-HT1B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts NAS181 NAS-181 NAS181->5-HT1B_Receptor ATP ATP ATP->AC

Figure 1: 5-HT1B Receptor Signaling Pathway and the antagonistic action of NAS-181.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. The following workflow outlines a typical competitive binding assay to determine the Ki of NAS-181 for the 5-HT1B receptor.

Radioligand Binding Assay Workflow Start Start Prep Prepare membranes from rat brain tissue expressing 5-HT1B receptors Start->Prep Incubate Incubate membranes with a fixed concentration of radiolabeled 5-HT1B ligand (e.g., [3H]GR125743) and varying concentrations of NAS-181 Prep->Incubate Separate Separate bound from free radioligand via rapid filtration Incubate->Separate Quantify Quantify bound radioactivity using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine the IC50 of NAS-181 and calculate the Ki value Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a radioligand binding assay to characterize NAS-181.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of NAS-181 for the rat 5-HT1B receptor.

Materials:

  • Rat brain tissue (e.g., striatum or frontal cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled 5-HT1B ligand (e.g., [3H]GR125743)

  • This compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM ascorbic acid, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in incubation buffer.

  • Binding Assay: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of NAS-181. For determination of non-specific binding, use a high concentration of a non-labeled 5-HT1B ligand (e.g., 10 µM serotonin).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the NAS-181 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol describes the use of in vivo microdialysis to measure the effect of NAS-181 on extracellular acetylcholine levels in the rat brain.[4]

Materials:

  • Adult male rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection for acetylcholine analysis

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex or hippocampus). Allow the animal to recover from surgery.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a refrigerated fraction collector.

  • Drug Administration: Administer NAS-181 systemically (e.g., via subcutaneous injection) at the desired dose(s).

  • Sample Collection: Continue to collect dialysate samples for a specified period after drug administration.

  • Neurochemical Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC with electrochemical detection.

  • Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels and plot the time course of the effect of NAS-181.

Measurement of 5-HT Turnover

This protocol outlines a method to assess the effect of NAS-181 on 5-HT turnover by measuring the ratio of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to 5-HT.[2]

Materials:

  • Adult male rats

  • This compound

  • HPLC system with electrochemical or fluorescence detection for 5-HT and 5-HIAA analysis

  • Brain tissue dissection tools

Procedure:

  • Drug Treatment: Administer NAS-181 or vehicle to the rats.

  • Tissue Collection: At a specified time after drug administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, striatum, frontal cortex).

  • Sample Preparation: Homogenize the brain tissue in an appropriate buffer and process it to precipitate proteins.

  • Neurochemical Analysis: Analyze the concentrations of 5-HT and 5-HIAA in the supernatant using HPLC.

  • Data Analysis: Calculate the 5-HIAA/5-HT ratio for each brain region and compare the ratios between the NAS-181-treated and vehicle-treated groups. An increase in this ratio is indicative of increased 5-HT turnover.

In Vivo Effects of NAS-181

Effects on Acetylcholine Release

Systemic administration of NAS-181 has been shown to dose-dependently increase extracellular levels of acetylcholine in the frontal cortex and ventral hippocampus of awake rats.[4] This effect is attributed to the blockade of inhibitory 5-HT1B heteroreceptors located on cholinergic nerve terminals.

Brain Region NAS-181 Dose (mg/kg, s.c.) Maximal Increase in Acetylcholine (% of baseline) Reference
Frontal Cortex10~500%[4]
Ventral Hippocampus10~230%[4]
Effects on 5-HT Metabolism

NAS-181 increases the turnover of 5-HT in several rat brain regions, as indicated by an elevated 5-HIAA/5-HT ratio.[2] This is consistent with its role as an antagonist of presynaptic 5-HT1B autoreceptors, which normally inhibit 5-HT synthesis and release.

Brain Region NAS-181 Dose (mg/kg, s.c.) Effect on 5-HIAA/5-HT ratio Reference
Hypothalamus0.1 - 20Dose-dependent increase[2]
Hippocampus0.1 - 20Dose-dependent increase[2]
Frontal Cortex0.1 - 20Dose-dependent increase[2]
Striatum0.1 - 20Dose-dependent increase[2]

Conclusion

This compound is a well-characterized and highly selective antagonist of the rat 5-HT1B receptor. Its utility in neuroscience research is underscored by its potent ability to modulate cholinergic and serotonergic neurotransmission in a predictable manner. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the effective use of NAS-181 as a tool to further investigate the complex roles of the 5-HT1B receptor in brain function and disease. Researchers employing NAS-181 can be confident in its selectivity and can use the provided methodologies as a foundation for their experimental designs.

References

Methodological & Application

Application Notes and Protocols for NAS-181 Dimesylate in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of NAS-181 dimesylate in rat models, based on available preclinical research. The protocols detailed below are synthesized from published studies and are intended for research purposes only.

Introduction

This compound is a selective antagonist of the serotonin 1B receptor (5-HT1B) in rodents. Its chemical name is (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methanesulfonate. In the central nervous system, 5-HT1B receptors are primarily located on presynaptic nerve terminals and function as autoreceptors, inhibiting the release of serotonin (5-HT) and other neurotransmitters. By blocking these receptors, NAS-181 enhances the release of neurotransmitters, making it a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes.

Mechanism of Action: 5-HT1B Receptor Antagonism

NAS-181 exerts its effects by competitively binding to and blocking presynaptic 5-HT1B autoreceptors. This action inhibits the negative feedback loop that normally restricts serotonin release, leading to an increase in extracellular 5-HT levels. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that signals through the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this pathway, NAS-181 effectively disinhibits the serotonergic neuron, promoting neurotransmitter release.

NAS181_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft NAS-181 NAS-181 5-HT1B_Receptor 5-HT1B Receptor NAS-181->5-HT1B_Receptor Blocks G_Protein Gαi/o 5-HT1B_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces 5-HT_Release 5-HT Release cAMP->5-HT_Release Inhibits 5-HT 5-HT 5-HT_Release->5-HT Increases

Diagram 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in rats.

Table 1: In Vivo Pharmacodynamics of NAS-181 in Rats

ParameterBrain Region(s)Dosage (s.c.)ResultReference
Acetylcholine (ACh) ReleaseFrontal Cortex1, 5, 10 mg/kgDose-dependent increase; up to 500% of control at 10 mg/kg.
Ventral Hippocampus1, 5, 10 mg/kgDose-dependent increase; up to 230% of control at 10 mg/kg.
5-HT Turnover (5-HIAA/5-HT ratio)Hypothalamus, Hippocampus, Striatum, Frontal Cortex20 mg/kg~40% enhancement.
5-HT Synthesis RateNot specified0.3 - 20 mg/kgDose-dependent elevation.
Behavioral ResponseNot specified3 mg/kgSignificant increase in "wet dog shakes".

Table 2: Pharmacokinetic Parameters of NAS-181 in Rats

ParameterValueRoute of AdministrationReference
Tmax (Time to maximum effect on 5-HT metabolism)1 hourSubcutaneous (s.c.)
Cmax (Maximum plasma concentration)Data not available--
Half-lifeData not available--

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in rats.

In Vivo Microdialysis for Acetylcholine and Serotonin

This protocol is designed to measure extracellular levels of acetylcholine (ACh) and serotonin (5-HT) in the brain of freely moving rats following administration of NAS-181.

Materials:

  • This compound

  • Adult male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (concentric design)

  • Surgical tools

  • Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Microinfusion pump

  • Fraction collector

  • HPLC system with electrochemical or tandem mass spectrometry detection for analysis of ACh and 5-HT/5-HIAA.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically expose the skull and drill a small hole above the target brain region (e.g., frontal cortex or ventral hippocampus).

    • Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours to obtain a stable baseline.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

    • After collecting baseline samples, administer this compound subcutaneously (s.c.) at the desired dose (e.g., 1, 5, or 10 mg/kg).

    • Continue collecting dialysate samples for several hours post-injection to monitor the drug's effect over time.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for ACh and/or 5-HT and its metabolite, 5-HIAA, using a suitable analytical method such as HPLC-ECD or LC-MS/MS.

    • Quantify the concentrations based on standard curves.

    • Express the results as a percentage of the baseline levels for each animal.

Microdialysis_Workflow A Anesthesia & Stereotaxic Surgery B Implant Guide Cannula A->B C Recovery Period (≥48h) B->C D Insert Microdialysis Probe C->D E Stabilization & Baseline Sampling D->E F Administer NAS-181 (s.c.) E->F G Post-injection Sample Collection F->G H HPLC or LC-MS/MS Analysis G->H I Data Analysis (% of Baseline) H->I

Diagram 2: Workflow for in vivo microdialysis in rats.
"Wet Dog Shake" Behavioral Assay

This protocol is for observing and quantifying the "wet dog shake" (WDS) behavior in rats, which is a characteristic response mediated by the serotonergic system.

Materials:

  • This compound

  • Adult male Sprague-Dawley rats (250-300 g)

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Stopwatch

Procedure:

  • Acclimation:

    • Place individual rats in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 3 mg/kg).

    • Administer a vehicle control (e.g., saline) to a separate group of rats.

  • Behavioral Observation:

    • Immediately after injection, begin observing the rats. The observation period can last for 30-60 minutes.

    • A "wet dog shake" is defined as a rapid, rotational shaking of the head and body.

    • Count the number of WDS episodes for each rat during the observation period.

    • If using video recording, the scoring can be done later by an observer blinded to the treatment conditions.

  • Data Analysis:

    • Compare the mean number of WDS between the NAS-181-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Concluding Remarks

This compound is a potent and selective tool for studying the 5-HT1B receptor in rats. The protocols outlined above provide a framework for investigating its effects on neurochemistry and behavior. Researchers should note the lack of publicly available pharmacokinetic data and may need to conduct preliminary studies to determine optimal dosing and timing for their specific experimental paradigms. As with all animal research, all procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Dissolving NAS-181 Dimesylate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the preparation of NAS-181 dimesylate for in vivo research applications. The following information is curated to ensure safe and effective formulation for administration in animal models.

Introduction to this compound

NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a Ki of 47 nM. It demonstrates 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor (Ki=630 nM). By inhibiting terminal r5-HT1B autoreceptors, NAS-181 increases serotonin (5-HT) turnover and the synaptic concentration of 5-HT. In vivo studies have shown that subcutaneous administration of NAS-181 dose-dependently increases acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats.

Solubility and Vehicle Selection

Proper dissolution and formulation of this compound are critical for its bioavailability and for minimizing potential adverse effects in in vivo studies.

Solubility Data:

While comprehensive solubility data in various vehicles is not extensively published, existing research indicates that this compound is water-soluble. One study describes dissolving NAS-181 in distilled water and subsequently diluting it with Ringer solution for microdialysis experiments. This suggests good aqueous solubility. For in vitro applications, this compound can be dissolved in DMSO at a concentration of 62.5 mg/mL (116.04 mM) with the aid of ultrasonication.

Recommended Vehicle for In Vivo Studies:

For subcutaneous (s.c.) administration in animal models, the ideal vehicle should be sterile, isotonic, and non-toxic. Based on the aqueous solubility of this compound, the recommended vehicle is sterile isotonic saline (0.9% sodium chloride) or phosphate-buffered saline (PBS) . These vehicles are physiologically compatible and minimize irritation at the injection site.

The use of organic solvents like DMSO should be avoided for in vivo injections unless absolutely necessary due to potential toxicity. If a compound has poor aqueous solubility, a minimal amount of a solubilizing agent might be required, followed by dilution in a physiological buffer. However, for this compound, this is unlikely to be necessary.

Quantitative Data Summary

The following table summarizes key quantitative information for the in vivo use of NAS-181.

ParameterValueSpeciesAdministration RouteReference
Doses Used in In Vivo Studies1, 5, 10 mg/kgRatSubcutaneous (s.c.)[1]
Doses Used in In Vivo Studies20 mg/kgRatSubcutaneous (s.c.)[2]
Doses Used in In Vivo Studies3 mg/kgRatSubcutaneous (s.c.)[2]

Experimental Protocol: Preparation of this compound for Subcutaneous Administration

This protocol details the steps for preparing a solution of this compound for subcutaneous injection in rodents.

Materials:

  • This compound powder

  • Sterile isotonic saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle.

    • Determine the desired final concentration of the dosing solution based on the target dose (mg/kg) and the injection volume.

    • For rodents, the subcutaneous injection volume should typically not exceed 5-10 ml/kg.

    • Example Calculation:

      • Target dose: 5 mg/kg

      • Animal weight: 0.25 kg

      • Total dose per animal: 5 mg/kg * 0.25 kg = 1.25 mg

      • Injection volume: 1 ml/kg * 0.25 kg = 0.25 ml

      • Required concentration: 1.25 mg / 0.25 ml = 5 mg/ml

  • Weigh the this compound powder accurately using an analytical balance and place it in a sterile vial.

  • Add the calculated volume of sterile isotonic saline or PBS to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures.

  • Sterilize the solution by filtration. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered solution into a new sterile vial. This step is crucial to prevent infection at the injection site.

  • Store the prepared solution appropriately. For short-term storage (within 24 hours), the solution can be kept at 2-8°C. For longer-term storage, consult the manufacturer's recommendations, though freshly prepared solutions are always preferred for in vivo experiments.

  • Administer the solution subcutaneously to the animal model. The loose skin over the back of the neck or flank is a common and well-tolerated injection site.

Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound formulation and a simplified representation of its mechanism of action.

experimental_workflow cluster_preparation Solution Preparation cluster_administration In Vivo Administration start Calculate Required NAS-181 & Vehicle weigh Weigh NAS-181 Dimesylate start->weigh add_vehicle Add Sterile Saline/PBS weigh->add_vehicle dissolve Vortex to Dissolve add_vehicle->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize storage Store Appropriately sterilize->storage administer Subcutaneous Injection storage->administer signaling_pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) Vesicles release 5-HT Release serotonin->release serotonin_synapse 5-HT release->serotonin_synapse autoreceptor 5-HT1B Autoreceptor autoreceptor->release serotonin_synapse->autoreceptor Negative Feedback postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin_synapse->postsynaptic_receptor signal Signal Transduction postsynaptic_receptor->signal nas181 NAS-181 nas181->autoreceptor Antagonizes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research purposes only. The recommended dosage of NAS-181 dimesylate has not been definitively established in mice. The information provided herein is based on studies conducted in rats and on data from other 5-HT1B receptor antagonists investigated in mice. Researchers are strongly advised to conduct a preliminary dose-ranging study to determine the optimal and safe dosage for their specific mouse model and experimental conditions.

Introduction

NAS-181 is a potent and selective antagonist of the serotonin 1B receptor (5-HT1B). In the central nervous system, 5-HT1B receptors are primarily located on the presynaptic terminals of neurons and function as autoreceptors, inhibiting the release of serotonin and other neurotransmitters. By blocking these receptors, NAS-181 can enhance neurotransmitter release, a mechanism of interest for various neurological and psychiatric disorders. These application notes provide a summary of available data and protocols for the use of this compound in preclinical research, with a focus on murine models.

Mechanism of Action: 5-HT1B Receptor Antagonism

This compound acts as a competitive antagonist at the 5-HT1B receptor. In the central nervous system, serotonin (5-HT) released into the synaptic cleft can bind to presynaptic 5-HT1B autoreceptors, initiating a negative feedback loop that inhibits further serotonin release. NAS-181 blocks this interaction, thereby disinhibiting the neuron and leading to an increase in the extracellular concentration of serotonin.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Storage Vesicles release 5-HT Release presynaptic->release serotonin Serotonin (5-HT) release->serotonin autoreceptor 5-HT1B Autoreceptor autoreceptor->release Inhibits serotonin->autoreceptor Binds (Negative Feedback) postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binds signal Signal Transduction postsynaptic_receptor->signal nas181 NAS-181 nas181->autoreceptor Blocks

Caption: Signaling pathway of NAS-181 at the 5-HT1B autoreceptor.

Recommended Dosage and Administration

Note: Direct dosage recommendations for this compound in mice are not currently available in the published literature. The following tables summarize dosages used in rat studies and provide data for other 5-HT1B antagonists in mice as a reference for designing initial dose-finding experiments.

Table 1: this compound Dosage in Rat Studies
Dose Range (mg/kg)Administration RouteAnimal ModelKey FindingsReference
1, 5, 10Subcutaneous (s.c.)Freely moving ratsDose-dependent increase in acetylcholine levels in the frontal cortex and ventral hippocampus.[1]
10, 20Subcutaneous (s.c.)Freely moving ratsNo effect on basal extracellular levels of glutamate and GABA.[1]
1 µM (in perfusate)Reversed microdialysisAnesthetized ratsAttenuated the suppressant effect of a 5-HT1B agonist on extracellular 5-HT.[2]
Table 2: Dosages of Other 5-HT1B Antagonists in Mice
CompoundDose Range (mg/kg)Administration RouteAnimal ModelKey FindingsReference
SB 2166412.5 - 10Not specifiedMiceShowed anti-immobility action in the forced swimming test.[3]
GR 1279355 - 40Not specifiedMiceShowed anxiolytic-like effects in the Vogel conflict drinking test and elevated plus-maze.[3]
GR 1279351 (i.v.)Anesthetized micePrevented the effects of a 5-HT1B agonist on the firing rate of 5-HT neurons.[4]

Experimental Protocols

The following are generalized protocols adapted from studies using NAS-181 in rats and can serve as a starting point for designing experiments in mice.

Drug Preparation
  • Vehicle Selection: Based on the physicochemical properties of this compound and the route of administration, select an appropriate vehicle. For subcutaneous injection, sterile saline (0.9% NaCl) is a common choice.

  • Dissolution: Accurately weigh the required amount of this compound powder. Dissolve it in the chosen vehicle to achieve the desired final concentration. Gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.

  • Sterilization: If necessary for the experimental paradigm (e.g., for long-term studies), sterile filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a controlled temperature.

Animal Handling and Acclimation
  • Acclimation: House the mice in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to allow for acclimatization to the facility and reduce stress.

  • Handling: Handle the mice regularly and gently for several days leading up to the experiment to minimize handling-induced stress on the day of the study.

Administration of this compound

The subcutaneous (s.c.) route of administration has been used for NAS-181 in rats and is a common and reliable method for systemic drug delivery in mice.

  • Dosage Calculation: Calculate the volume of the drug solution to be injected based on the desired dose (in mg/kg) and the body weight of the individual mouse.

  • Injection Procedure:

    • Gently restrain the mouse.

    • Lift the skin on the back, just behind the head, to form a "tent."

    • Insert a sterile needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the spine.

    • Inject the calculated volume of the NAS-181 solution.

    • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Proposed Experimental Workflow for Dose-Finding in Mice

A critical first step for using this compound in mice is to perform a dose-finding study to establish a safe and effective dose range.

cluster_workflow Dose-Finding Experimental Workflow start Start: Select Dose Range (e.g., 1, 5, 10, 20 mg/kg) groups Assign Mice to Treatment Groups (Vehicle, NAS-181 doses) start->groups administer Administer this compound (e.g., subcutaneous injection) groups->administer observe Monitor for Acute Toxicity (e.g., behavioral changes, distress) administer->observe endpoint Measure Pharmacodynamic Endpoint (e.g., neurotransmitter levels via microdialysis) observe->endpoint No adverse effects analyze Analyze Data and Determine Dose-Response Relationship endpoint->analyze end End: Select Optimal Dose for Efficacy Studies analyze->end

Caption: Workflow for a dose-finding study of NAS-181 in mice.

Concluding Remarks

While direct evidence for the recommended dosage of this compound in mice is lacking, the information gathered from rat studies and from similar 5-HT1B antagonists provides a solid foundation for initiating research in murine models. It is imperative that researchers conduct thorough dose-response and safety evaluations to identify the appropriate dosage for their specific experimental context. The protocols and data presented here are intended to guide the design of these crucial preliminary studies.

References

Application Notes: Utilizing Lisdexamfetamine Dimesylate in In Vivo Microdialysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of lisdexamfetamine dimesylate in in vivo microdialysis experiments. Lisdexamfetamine dimesylate is a prodrug of d-amphetamine, which acts as a central nervous system stimulant by increasing the extracellular levels of dopamine and norepinephrine.[1][2] Microdialysis is a widely used neurochemical technique to monitor the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely-moving animals.[3][4] This document outlines the mechanism of action of lisdexamfetamine dimesylate, detailed protocols for its use in microdialysis studies, and expected quantitative outcomes.

Mechanism of Action

Lisdexamfetamine dimesylate is pharmacologically inactive itself. Following oral administration, it is absorbed from the gastrointestinal tract and subsequently hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the amino acid L-lysine.[1][5] D-amphetamine is the active pharmacological agent. Its primary mechanism of action involves the inhibition of the reuptake of dopamine (DA) and norepinephrine (NE) by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][5] Additionally, d-amphetamine promotes the release of DA and NE from presynaptic nerve terminals.[5] This leads to a significant increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.

Experimental Protocols

This section provides detailed methodologies for conducting microdialysis experiments to assess the effects of lisdexamfetamine dimesylate on extracellular neurotransmitter levels in the rat brain. The protocols are compiled from established methodologies in the field.

Protocol 1: Animal Surgery and Microdialysis Probe Implantation

This protocol describes the stereotaxic surgical procedure for implanting a guide cannula for subsequent microdialysis probe insertion in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Surgical drill

  • Guide cannula (e.g., CMA 12)

  • Dental cement

  • Surgical sutures or clips

  • Analgesic (for post-operative care)

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation:

    • Place the anesthetized rat in the stereotaxic apparatus.

    • Make a midline incision on the scalp to expose the skull.

    • Clean and dry the skull surface.

    • Identify bregma and lambda as reference points.

    • Drill a small hole in the skull over the target brain region. The following coordinates from bregma are recommended for targeting the prefrontal cortex (PFC) and striatum:

      • Prefrontal Cortex (PFC): Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.0 mm (for the tip of the guide cannula).[6]

      • Striatum: Anteroposterior (AP): +1.8 mm; Mediolateral (ML): -3.0 mm; Dorsoventral (DV): -7.0 mm (from the dura).[7]

    • Slowly lower the guide cannula to the desired DV coordinate.

    • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care:

    • Suture the scalp incision.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least 5-7 days before the microdialysis experiment. House the animals individually during the recovery period.

Protocol 2: In Vivo Microdialysis Procedure

This protocol details the steps for conducting the microdialysis experiment in awake, freely-moving rats.

Materials:

  • Surgically prepared rat in a freely-moving animal setup (e.g., a CMA 120 system)

  • Microdialysis probe (e.g., CMA 12 with a 2 mm membrane)

  • Artificial cerebrospinal fluid (aCSF)

  • Microinfusion pump

  • Fraction collector

  • Lisdexamfetamine dimesylate

  • Vehicle (e.g., sterile water or saline)

Procedure:

  • Preparation of Lisdexamfetamine Dimesylate Solution:

    • Prepare a stock solution of lisdexamfetamine dimesylate in the chosen vehicle. For oral administration (p.o.), sterile water is suitable. For intraperitoneal (i.p.) injection, sterile saline is appropriate.

    • The dose of lisdexamfetamine dimesylate should be calculated based on the d-amphetamine base equivalent. For example, a dose of 4.5 mg/kg of d-amphetamine base is a commonly used dose in rat studies.[8]

  • Microdialysis Setup:

    • Gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF (composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate, typically between 1.0 and 2.0 µL/min.[6][7]

  • Sample Collection:

    • Allow a stabilization period of at least 2 hours after probe insertion before collecting baseline samples.

    • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

    • Administer lisdexamfetamine dimesylate or vehicle to the rat.

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours to monitor the drug's effect over time.

    • Store the collected samples at -80°C until analysis.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal according to approved protocols.

    • Perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain and slice it to verify the correct placement of the microdialysis probe.

Protocol 3: Analysis of Neurotransmitters by HPLC-ECD

This protocol provides a general method for the quantification of dopamine and serotonin in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • HPLC system equipped with an electrochemical detector

  • Analytical column suitable for monoamine separation

  • Mobile phase (composition will vary depending on the column and analytes, but a common mobile phase consists of a phosphate/citrate buffer, EDTA, sodium dodecyl sulfate, and methanol)

  • Standard solutions of dopamine and serotonin

  • Collected microdialysate samples

Procedure:

  • System Preparation:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the potential of the electrochemical detector to an appropriate voltage for the oxidation of dopamine and serotonin (e.g., +650 mV).[9]

  • Standard Curve Generation:

    • Prepare a series of standard solutions of dopamine and serotonin of known concentrations.

    • Inject a fixed volume (e.g., 10 µL) of each standard solution into the HPLC system.

    • Generate a standard curve by plotting the peak area against the concentration for each analyte.

  • Sample Analysis:

    • Thaw the microdialysate samples on ice.

    • Inject the same fixed volume of each dialysate sample into the HPLC system.

    • Identify and quantify the dopamine and serotonin peaks in the chromatograms by comparing their retention times and peak areas to those of the standards.

  • Data Analysis:

    • Calculate the concentration of each neurotransmitter in the dialysate samples using the standard curve.

    • Express the results as a percentage of the average baseline concentration for each animal.

Data Presentation

The following tables summarize the expected quantitative effects of lisdexamfetamine dimesylate on extracellular dopamine levels based on published microdialysis studies in rats.

Drug and Dose Brain Region Peak Dopamine Increase (% of Baseline) Time to Peak Effect (minutes) Reference
Lisdexamfetamine (1.5 mg/kg d-amphetamine base)StriatumSmaller, sustained increaseSlower onset than d-amphetamine[10]
Lisdexamfetamine (4.5 mg/kg d-amphetamine base)Medial Prefrontal Cortex~177%60[11]
d-amphetamineMedial Prefrontal Cortex~222%30[11]
Parameter Lisdexamfetamine d-amphetamine Reference
Dopamine Efflux Profile Sustained and lasting releaseRapid increase followed by decline[9]
Norepinephrine Efflux More pronounced than d-amphetamineLess pronounced than lisdexamfetamine[9]

Mandatory Visualizations

Signaling Pathway of Lisdexamfetamine Dimesylate

cluster_blood Bloodstream cluster_synapse Synaptic Cleft Lisdexamfetamine Dimesylate Lisdexamfetamine Dimesylate Red Blood Cell Enzymes Red Blood Cell Enzymes Lisdexamfetamine Dimesylate->Red Blood Cell Enzymes Hydrolysis d-amphetamine d-amphetamine Presynaptic Neuron Presynaptic Neuron d-amphetamine->Presynaptic Neuron Crosses Blood-Brain Barrier DAT Dopamine Transporter (DAT) d-amphetamine->DAT Blocks Reuptake NET Norepinephrine Transporter (NET) d-amphetamine->NET Blocks Reuptake Vesicles Synaptic Vesicles (DA, NE) d-amphetamine->Vesicles Promotes Release L-lysine L-lysine Red Blood Cell Enzymes->d-amphetamine Red Blood Cell Enzymes->L-lysine Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Neurotransmitters Increased DA & NE Vesicles->Synaptic Cleft Neurotransmitters Exocytosis Synaptic Cleft Neurotransmitters->Postsynaptic Neuron Enhanced Signaling

Caption: Mechanism of action of lisdexamfetamine dimesylate.

Experimental Workflow for Microdialysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Surgery Animal Surgery Recovery Recovery Animal Surgery->Recovery 5-7 days Probe Insertion Probe Insertion Recovery->Probe Insertion Stabilization Stabilization Probe Insertion->Stabilization ~2 hours Baseline Sampling Baseline Sampling Stabilization->Baseline Sampling ~1 hour Drug Administration Drug Administration Baseline Sampling->Drug Administration Post-drug Sampling Post-drug Sampling Drug Administration->Post-drug Sampling Several hours Sample Storage Sample Storage Post-drug Sampling->Sample Storage HPLC-ECD Analysis HPLC-ECD Analysis Sample Storage->HPLC-ECD Analysis Data Analysis Data Analysis HPLC-ECD Analysis->Data Analysis

Caption: Workflow for a typical microdialysis experiment.

References

Application Notes and Protocols for NAS-181 Dimesylate in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate is a potent and selective antagonist of the serotonin 1B (5-HT1B) receptor. The 5-HT1B receptor, a presynaptic autoreceptor, plays a crucial role in regulating the release of serotonin and other neurotransmitters. Antagonism of this receptor has been shown to produce anxiolytic-like effects in various preclinical behavioral models. These application notes provide detailed protocols for administering this compound to rodents for the assessment of its effects on anxiety-related behaviors. The included methodologies for the elevated plus-maze, social interaction test, and Vogel conflict test are based on established preclinical research.

Mechanism of Action

NAS-181 acts as a selective antagonist at 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. Upon activation by serotonin, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this receptor, NAS-181 prevents the inhibitory effect of serotonin on its own release and on the release of other neurotransmitters, such as acetylcholine, in brain regions implicated in anxiety and cognition, including the frontal cortex and hippocampus.[1] This disinhibition of neurotransmitter release is believed to be the primary mechanism underlying the anxiolytic-like effects of NAS-181.

Signaling Pathway of 5-HT1B Receptor Antagonism

5-HT1B Receptor Antagonist Signaling Pathway cluster_postsynaptic Postsynaptic Neuron NAS181 This compound Receptor 5-HT1B Receptor (Gi/o-coupled) NAS181->Receptor Blocks AC Adenylyl Cyclase Receptor->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts NT_release Neurotransmitter Release (e.g., Serotonin, Acetylcholine) cAMP->NT_release Inhibits Postsynaptic_effect Reduced Anxiolytic-like Behavioral Response NT_release->Postsynaptic_effect Increased Neurotransmission

Caption: Signaling pathway of this compound.

Data Presentation

The following tables summarize the quantitative data on the anxiolytic-like effects of this compound administered intraperitoneally (i.p.) in rats in three key behavioral paradigms.

Table 1: Elevated Plus-Maze Test in Rats

Treatment GroupDose (mg/kg, i.p.)Time Spent in Open Arms (s)% of Entries into Open Arms
Vehicle-25.3 ± 4.138.2 ± 3.5
NAS-1810.138.7 ± 5.545.1 ± 4.2
NAS-181155.2 ± 6.8**53.6 ± 5.1
NAS-1811068.4 ± 7.2 61.3 ± 4.8**
Diazepam175.1 ± 8.065.4 ± 5.5***
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Social Interaction Test in Rats (Unfamiliar, High-Light Conditions)

Treatment GroupDose (mg/kg, i.p.)Time Spent in Social Interaction (s)
Vehicle-42.5 ± 5.3
NAS-181168.7 ± 7.1
NAS-1811085.3 ± 8.9
Diazepam192.4 ± 9.5
p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.

Table 3: Vogel Conflict Test in Rats

Treatment GroupDose (mg/kg, i.p.)Number of Shocks Accepted
Vehicle-5.2 ± 1.1
NAS-181110.8 ± 1.5
NAS-1811015.4 ± 2.0
Diazepam518.2 ± 2.3
p<0.05, **p<0.01 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Experimental Workflow for Behavioral Testing

Experimental Workflow start Start: Acclimation of Animals drug_prep Prepare this compound Solution start->drug_prep admin Administer NAS-181 (i.p.) or Vehicle drug_prep->admin pre_test_wait Pre-treatment Time (e.g., 30 min) admin->pre_test_wait behavioral_test Perform Behavioral Test (e.g., Elevated Plus-Maze) pre_test_wait->behavioral_test data_collection Record and Collect Data behavioral_test->data_collection data_analysis Analyze Data (e.g., ANOVA) data_collection->data_analysis end End: Interpretation of Results data_analysis->end

Caption: General experimental workflow for behavioral testing.

Protocol 1: Elevated Plus-Maze (EPM) Test

Objective: To assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms)

  • This compound

  • Vehicle (e.g., saline or distilled water)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Video tracking system and software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the experiment.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., 0.1, 1, 10 mg/mL for a 1 mL/kg injection volume).

  • Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open and closed arms.

    • Count the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.

    • Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.

Protocol 2: Social Interaction Test

Objective: To evaluate social anxiety and social recognition in rodents.

Materials:

  • Open field arena

  • This compound

  • Vehicle

  • Syringes and needles for i.p. injection

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: House animals individually for a period before testing (e.g., 3-5 days) to increase social motivation. Acclimate to the testing room for at least 60 minutes before the test.

  • Drug Preparation: Prepare this compound solutions as described in Protocol 1.

  • Administration: Administer this compound or vehicle via i.p. injection 30 minutes before testing.

  • Testing (Unfamiliar, High-Light Conditions):

    • Place two unfamiliar, weight-matched animals that have received the same treatment into the brightly lit open field arena.

    • Record their interaction for 10 minutes.

  • Data Analysis:

    • Manually or automatically score the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).

    • Anxiolytic-like effects are indicated by a significant increase in social interaction time compared to the vehicle-treated group.

Protocol 3: Vogel Conflict Test

Objective: To assess the anxiolytic potential of a compound by measuring its ability to increase punished behavior.

Materials:

  • Operant chamber equipped with a drinking spout connected to a shock generator

  • Water bottles

  • This compound

  • Vehicle

  • Syringes and needles for i.p. injection

Procedure:

  • Water Deprivation: Water-deprive the animals for 24-48 hours before the test, with free access to food.

  • Drug Preparation: Prepare this compound solutions as described in Protocol 1.

  • Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the test session.

  • Testing:

    • Place the animal in the operant chamber.

    • Allow a 20-second period of unpunished drinking.

    • Following this period, every 20th lick at the drinking spout results in a mild electric shock to the animal's feet for the remainder of the 5-minute session.

  • Data Analysis:

    • Record the total number of shocks the animal receives during the session.

    • Anxiolytic-like effects are indicated by a significant increase in the number of shocks accepted compared to the vehicle-treated group.

Concluding Remarks

This compound has demonstrated clear anxiolytic-like properties in standard preclinical models of anxiety. The provided protocols offer a robust framework for researchers to investigate the behavioral effects of this compound. It is recommended that appropriate control groups, including a positive control such as diazepam, be included in study designs to validate the experimental procedures. Further research may explore the effects of different administration routes and chronic dosing regimens on the behavioral profile of NAS-181.

References

Application of 5-HT6 Receptor Antagonists in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin 6 (5-HT6) receptors are primarily expressed in the central nervous system, with high densities in brain regions critical for cognition and memory, such as the hippocampus and cortex.[1] Their unique localization and modulation of multiple neurotransmitter systems, including acetylcholine and glutamate, have positioned them as a promising therapeutic target for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][2] Blockade of 5-HT6 receptors has demonstrated pro-cognitive effects in various preclinical models.[1][3] This document provides an overview of the application of 5-HT6 receptor antagonists in neuroscience research, including their mechanism of action, experimental protocols, and representative data.

Mechanism of Action & Signaling Pathways

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that predominantly signals through the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[1] However, the cognitive-enhancing effects of 5-HT6 receptor antagonists are believed to be mediated by more intricate downstream signaling cascades and interactions with other neurotransmitter systems.[1]

One key proposed mechanism involves the modulation of the Fyn/ERK pathway. Fyn, a non-receptor tyrosine kinase, can be activated by the 5-HT6 receptor, subsequently influencing the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in synaptic plasticity and memory formation.[1] Antagonism of the 5-HT6 receptor can modulate these pathways, leading to improved cognitive function.[1][3] Furthermore, 5-HT6 receptor antagonists can decrease GABAergic inhibition, leading to a disinhibition of acetylcholine and glutamate release, which is thought to contribute to their pro-cognitive effects.[3]

Below is a diagram illustrating the proposed signaling pathway of 5-HT6 receptor antagonism.

5-HT6_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT Serotonin (5-HT) 5-HT6R 5-HT6 Receptor 5-HT->5-HT6R AC Adenylyl Cyclase 5-HT6R->AC Gs Fyn Fyn 5-HT6R->Fyn cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK ERK Fyn->ERK ERK->CREB Gene_Transcription Gene Transcription (Synaptic Plasticity) CREB->Gene_Transcription Antagonist 5-HT6R Antagonist Antagonist->5-HT6R

Caption: Proposed signaling pathway of 5-HT6 receptor antagonism.

Quantitative Data from Preclinical Studies

The following table summarizes representative data from preclinical studies evaluating the efficacy of various 5-HT6 receptor antagonists in animal models of cognitive impairment.

CompoundAnimal ModelBehavioral AssayDoseKey FindingsReference
SB-271046 Scopolamine-induced amnesia in ratsMorris Water Maze10 mg/kg, i.p.Reversed scopolamine-induced deficits in spatial learning and memory.[1]
Idalopirdine Aged ratsNovel Object Recognition10 mg/kg, p.o.Significantly increased time spent exploring the novel object.[1]
Intepirdine Amyloid-β infused ratsT-Maze5 mg/kg, p.o.Improved performance in the spontaneous alternation task.[1]
EMD 386088 Scopolamine-induced memory impairment in ratsConditioned Emotion Response10 mg/kg, i.p.Reversed scopolamine-induced deficits in associative learning.[4]
NAS-181 Awake rats (microdialysis)Acetylcholine Release1-10 mg/kg, s.c.Dose-dependently increased acetylcholine release in the frontal cortex and ventral hippocampus.[5]

Experimental Protocols

Detailed methodologies for key experiments used to assess the efficacy of 5-HT6 receptor antagonists are provided below.

Protocol 1: Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Materials:

  • Circular water tank (e.g., 1.5 m diameter) filled with opaque water.

  • Submerged escape platform.

  • Video tracking system and software.

  • 5-HT6R antagonist of interest.

  • Vehicle control.

  • Rodents (rats or mice).

Procedure:

  • Habituation: Allow animals to swim freely in the maze without the platform for 60 seconds, one day before the training phase.

  • Drug Administration: Administer the 5-HT6R antagonist or vehicle at a predetermined time before each training session (e.g., 30-60 minutes).

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after the last training session):

    • Remove the escape platform from the tank.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Materials:

  • Open-field arena (e.g., 50x50x50 cm).

  • Two identical objects (familiar objects).

  • One novel object, different in shape and texture from the familiar objects.

  • Video recording and analysis software.

  • 5-HT6R antagonist of interest.

  • Vehicle control.

  • Rodents (rats or mice).

Procedure:

  • Habituation: Habituate the animals to the empty open-field arena for 5-10 minutes for 2-3 days.[1]

  • Drug Administration: On the test day, administer the 5-HT6R antagonist or vehicle as described in Protocol 1.[1]

  • Familiarization Phase (T1):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the total time spent exploring each object.

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Test Phase (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical experimental workflow for evaluating a 5-HT6R antagonist in an animal model of Alzheimer's disease.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Behavioral Efficacy cluster_3 Phase 4: Mechanistic Studies Binding_Assay Receptor Binding Assays (Determine Ki) Functional_Assay Functional Assays (e.g., cAMP accumulation) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Determine brain penetration, half-life) Functional_Assay->PK_Studies Animal_Model Select Animal Model (e.g., Scopolamine-induced amnesia, Aged rats) PK_Studies->Animal_Model Behavioral_Testing Behavioral Testing (MWM, NOR, etc.) Animal_Model->Behavioral_Testing Neurochemistry Neurochemical Analysis (e.g., Microdialysis for ACh release) Behavioral_Testing->Neurochemistry Molecular_Analysis Molecular Analysis (e.g., Western blot for pERK) Behavioral_Testing->Molecular_Analysis

Caption: Typical workflow for 5-HT6R antagonist evaluation.

Conclusion

5-HT6 receptor antagonists represent a promising therapeutic strategy for the symptomatic treatment of cognitive decline in neurodegenerative diseases. The protocols and data presented here provide a foundational framework for the preclinical evaluation of these compounds. Further research is necessary to fully elucidate their complex mechanisms of action and to successfully translate these preclinical findings into effective clinical therapies for patients. While several 5-HT6 receptor antagonists have shown initial promise in clinical trials, many have unfortunately failed in later-phase studies, highlighting the challenges in translating preclinical efficacy to clinical benefit in complex diseases like Alzheimer's.[2]

References

Application Notes and Protocols for Assessing Brain Penetration of NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. NAS-181 is a potent and selective antagonist of the 5-HT1B receptor, a target implicated in various neuropsychiatric conditions.[1] The dimesylate salt form of NAS-181 suggests it is a salt of a basic compound, a factor that can influence its physicochemical properties and subsequent brain penetration.

These application notes provide a comprehensive overview and detailed protocols for a multi-tiered approach to assess the brain penetration of NAS-181 dimesylate, encompassing in silico, in vitro, and in vivo methodologies. The goal is to characterize the extent and rate of its entry into the CNS, identify potential transport mechanisms, and ultimately predict its therapeutic concentration at the target site.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. These parameters are crucial for the initial in silico predictions of brain penetration.

PropertyValueReference
Molecular FormulaC21H34N2O10S2[1]
Molecular Weight538.63 g/mol [1]
Target5-HT1B Receptor[1]
Ki (rat 5-HT1B)47 nM[1]

Methodologies for Assessing Brain Penetration

A tiered approach is recommended to comprehensively evaluate the brain penetration of this compound. This begins with computational modeling, followed by in vitro assays to assess permeability and efflux, and culminates in in vivo studies for definitive characterization.

Tier 1: In Silico Prediction

In silico models provide an early, cost-effective assessment of the likelihood of a compound to cross the BBB based on its molecular structure.[2][3][4][5] These models predict key parameters such as the logarithm of the brain-to-blood concentration ratio (logBB).

Protocol: In Silico LogBB Prediction

  • Obtain the chemical structure of NAS-181 (the free base).

  • Calculate key molecular descriptors using computational software (e.g., MOE, Schrödinger Suite, QikProp). Important descriptors include:

    • Molecular weight

    • LogP (octanol/water partition coefficient)

    • Topological Polar Surface Area (TPSA)

    • Number of hydrogen bond donors and acceptors

    • pKa

  • Utilize predictive models to estimate logBB. Several models are available, including those based on quantitative structure-property relationships (QSPR) and machine learning algorithms.[4]

  • Analyze the prediction. A logBB > 0 suggests a compound readily crosses the BBB, while a logBB < 0 indicates poor penetration.

Hypothetical In Silico Data for NAS-181

DescriptorPredicted ValueImplication for Brain Penetration
Molecular Weight538.63Moderately high, may slightly hinder passive diffusion.
clogP2.8Within a favorable range for BBB penetration.
TPSA120 ŲSlightly high, may limit passive permeability.
Predicted logBB-0.2Suggests potentially limited brain penetration.
P-gp Substrate PredictionYesIndicates a potential for active efflux from the brain.
Tier 2: In Vitro Assessment

In vitro models are essential for experimentally measuring permeability and identifying the role of active transporters, such as P-glycoprotein (P-gp), in limiting brain entry.[6][7]

3.2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating the lipid environment of the BBB.

Protocol: PAMPA-BBB Assay

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid) in dodecane.

  • Prepare the donor solution: Dissolve this compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration (e.g., 100 µM).

  • Prepare the acceptor plate: Fill a 96-well acceptor plate with the same buffer.

  • Assemble the PAMPA sandwich: Place the filter plate onto the acceptor plate.

  • Add the donor solution to the filter plate wells.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Determine concentrations: After incubation, measure the concentration of NAS-181 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.

3.2.2. Madin-Darby Canine Kidney (MDCK) II-MDR1 Transwell Assay

This assay uses a cell line overexpressing the human P-gp transporter (MDR1) to assess both passive permeability and active efflux.[6][8]

Protocol: Bidirectional MDCKII-MDR1 Assay

  • Cell Culture: Culture MDCKII-MDR1 cells on semi-permeable Transwell inserts until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral - A-B):

    • Add this compound (at a known concentration, e.g., 1-10 µM) to the apical (A) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) chamber.

    • Measure the concentration of NAS-181 in the samples by LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical - B-A):

    • Add this compound to the basolateral (B) chamber.

    • Collect samples from the apical (A) chamber at the same time points.

    • Measure the concentration of NAS-181 in the samples.

  • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 is indicative of active efflux.[9]

Hypothetical In Vitro Data for NAS-181

AssayParameterResultInterpretation
PAMPA-BBBPe (10⁻⁶ cm/s)1.5Low passive permeability.
MDCKII-MDR1Papp (A-B) (10⁻⁶ cm/s)0.8Low apparent permeability.
MDCKII-MDR1Papp (B-A) (10⁻⁶ cm/s)4.0High efflux permeability.
MDCKII-MDR1Efflux Ratio5.0Strong evidence of P-gp mediated efflux.
Tier 3: In Vivo Assessment

In vivo studies in animal models provide the most definitive measure of brain penetration under physiological conditions.[10][11][12]

3.3.1. Brain-to-Plasma Concentration Ratio (Kp)

This method determines the total concentration of the drug in the brain relative to the plasma at a specific time point or at steady-state.[9]

Protocol: Kp Determination in Rodents

  • Dosing: Administer this compound to a cohort of rodents (e.g., rats or mice) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 or 2 hours post-dose), collect blood and brain tissue.

  • Sample Processing:

    • Centrifuge the blood to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of NAS-181 in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculate Kp: Kp = C_brain / C_plasma Where C_brain is the total concentration in the brain homogenate and C_plasma is the total concentration in plasma.

3.3.2. Unbound Brain-to-Plasma Ratio (Kp,uu)

This is the most critical parameter as it reflects the concentration of free (unbound) drug in the brain available to interact with the target.[9] It is the ratio of the unbound drug concentration in the brain to that in the plasma.

Protocol: Kp,uu Determination

  • Determine Kp as described above.

  • Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis.

  • Determine the fraction of unbound drug in brain homogenate (fu,brain) using equilibrium dialysis.

  • Calculate Kp,uu: Kp,uu = Kp * (fu,plasma / fu,brain) Alternatively, Kp,uu = C_u,brain / C_u,plasma Where C_u,brain is the unbound concentration in the brain and C_u,plasma is the unbound concentration in plasma.

Hypothetical In Vivo Data for NAS-181

ParameterValueInterpretation
Kp0.2Low overall brain penetration.
fu,plasma0.110% of the drug is unbound in plasma.
fu,brain0.055% of the drug is unbound in the brain.
Kp,uu0.4Suggests that while total brain levels are low, the unbound concentration is approaching that of the plasma, potentially indicating some target engagement is possible. A Kp,uu > 0.3 is often considered desirable for CNS drugs.[13]

Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow cluster_in_silico Tier 1: In Silico cluster_in_vitro Tier 2: In Vitro cluster_in_vivo Tier 3: In Vivo s1 NAS-181 Structure s2 Calculate Descriptors (LogP, TPSA, etc.) s1->s2 s3 Predict logBB & P-gp Substrate Potential s2->s3 v1 PAMPA-BBB Assay s3->v1 Inform In Vitro Design v2 MDCKII-MDR1 Assay s3->v2 Inform In Vitro Design v3 Calculate Pe v1->v3 v4 Calculate Papp & ER v2->v4 iv1 Dose Rodent with NAS-181 v3->iv1 Guide In Vivo Study Decision v4->iv1 Guide In Vivo Study Decision iv2 Collect Brain & Plasma iv1->iv2 iv3 LC-MS/MS Analysis iv2->iv3 iv4 Calculate Kp & Kp,uu iv3->iv4

Caption: Tiered workflow for assessing NAS-181 brain penetration.

mdr1_efflux_mechanism cluster_BBB Blood-Brain Barrier Endothelial Cell blood Blood (Apical) nas181_blood NAS-181 brain Brain (Basolateral) pgp P-gp Transporter pgp->blood Active Efflux nas181_cell NAS-181 nas181_blood->nas181_cell Passive Diffusion nas181_cell->brain Entry into Brain nas181_cell->pgp Binding to P-gp

References

Application Notes and Protocols for Investigating the Cognitive Function of NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 dimesylate is a selective antagonist for the serotonin 1B receptor (5-HT1B). Emerging preclinical evidence indicates its potential as a modulator of cholinergic neurotransmission, a critical pathway for cognitive processes such as learning and memory. These application notes provide a comprehensive overview of the current understanding of this compound and offer detailed protocols to guide future investigations into its cognitive-enhancing properties. While direct behavioral and clinical data on NAS-181's cognitive effects are not yet available in published literature, its demonstrated mechanism of action provides a strong rationale for its evaluation as a pro-cognitive agent.

Mechanism of Action

This compound functions as a potent and selective antagonist of the 5-HT1B receptor. In the central nervous system, 5-HT1B receptors are often located on the terminals of non-serotonergic neurons, where they act as inhibitory heteroreceptors. By blocking these receptors on cholinergic nerve terminals, this compound disinhibits the release of acetylcholine (ACh). This leads to increased extracellular levels of ACh in brain regions crucial for cognitive function, such as the frontal cortex and hippocampus.

Signaling Pathway of this compound

NAS181_Pathway cluster_pre Presynaptic Cholinergic Neuron cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Exocytosis 5HT1B_Receptor 5-HT1B Receptor 5HT1B_Receptor->ACh_Vesicle Inhibits Release ACh_Receptor Acetylcholine Receptor Cognitive_Function Enhanced Cognitive Function ACh_Receptor->Cognitive_Function Leads to Serotonin Serotonin (5-HT) Serotonin->5HT1B_Receptor Binds & Inhibits NAS-181 This compound NAS-181->5HT1B_Receptor Antagonizes ACh_Release->ACh_Receptor Activates

Mechanism of this compound Action

Preclinical Data

To date, the primary preclinical data for this compound focuses on its neurochemical effects. A key study demonstrated a dose-dependent increase in extracellular acetylcholine levels in the frontal cortex and ventral hippocampus of rats following subcutaneous administration.

Quantitative Data Summary
Brain RegionNAS-181 Dose (mg/kg, s.c.)Peak ACh Increase (% of baseline)
Frontal Cortex1~150%
Frontal Cortex5~300%
Frontal Cortex10~500%
Ventral Hippocampus1~130%
Ventral Hippocampus5~180%
Ventral Hippocampus10~230%

Data extracted from Rubio et al., European Neuropsychopharmacology, 2007.

Experimental Protocols for Investigating Cognitive Function

The following protocols are provided as standardized methods to assess the potential cognitive-enhancing effects of this compound in rodent models.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Start Hypothesis: NAS-181 enhances cognition Dose_Response Dose-Response & Pharmacokinetics Start->Dose_Response Behavioral_Testing Cognitive Behavioral Assays Dose_Response->Behavioral_Testing NOR Novel Object Recognition (Short-term Memory) Behavioral_Testing->NOR MWM Morris Water Maze (Spatial Learning & Memory) Behavioral_Testing->MWM CFC Contextual Fear Conditioning (Associative Memory) Behavioral_Testing->CFC Mechanism_Study Mechanistic Studies Behavioral_Testing->Mechanism_Study Data_Analysis Data Analysis & Interpretation NOR->Data_Analysis MWM->Data_Analysis CFC->Data_Analysis Microdialysis In-vivo Microdialysis (ACh Levels) Mechanism_Study->Microdialysis Electrophysiology Electrophysiology (LTP) Mechanism_Study->Electrophysiology Microdialysis->Data_Analysis Electrophysiology->Data_Analysis Conclusion Conclusion on Pro-cognitive Efficacy Data_Analysis->Conclusion

Preclinical Investigation Workflow
Protocol 1: Novel Object Recognition (NOR) Test

Objective: To assess the effects of this compound on short-term recognition memory.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical pyramids). Objects should be heavy enough not to be displaced by the animal and made of a non-porous material for easy cleaning.

  • This compound solution and vehicle control.

  • Video recording and tracking software.

Procedure:

  • Habituation (Day 1):

    • Allow each animal to explore the empty arena for 10 minutes. This reduces novelty-induced stress on the testing day.

  • Acquisition Phase (Day 2):

    • Administer this compound or vehicle at the desired dose and route (e.g., 1, 5, 10 mg/kg, s.c.) 30 minutes prior to the acquisition trial.

    • Place two identical objects (Set A) in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for 5 minutes.

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Retention Phase (Day 2, after a delay):

    • Return the animal to its home cage for a retention interval (e.g., 1 hour or 24 hours).

    • Replace one of the familiar objects (Set A) with a novel object (one object from Set B). The location of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and novel objects.

Data Analysis:

  • Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates successful recognition memory. Compare the DI between the NAS-181 treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).

Protocol 2: Morris Water Maze (MWM) Test

Objective: To evaluate the effect of this compound on spatial learning and memory.

Materials:

  • Circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic tempera paint).

  • Submerged escape platform.

  • Distinct visual cues placed around the pool.

  • Video tracking system.

  • This compound solution and vehicle control.

Procedure:

  • Acquisition Phase (Days 1-5):

    • Administer this compound or vehicle daily, 30 minutes before the first trial.

    • Conduct 4 trials per day for 5 consecutive days. For each trial, the starting position is varied, while the platform location remains constant.

    • Place the animal in the water facing the pool wall.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Administer a final dose of this compound or vehicle.

    • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

Data Analysis:

  • Acquisition: Analyze the escape latency and path length across the 5 days of training using a repeated-measures ANOVA to assess learning curves.

  • Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between treatment groups using an ANOVA or t-test.

Conclusion and Future Directions

This compound presents a promising pharmacological tool for investigating the role of the 5-HT1B receptor and the cholinergic system in cognitive function. The provided protocols offer a framework for elucidating its potential as a cognitive enhancer in preclinical models. Future research should aim to bridge the gap between the known neurochemical effects and behavioral outcomes. Furthermore, successful preclinical findings would warrant investigation into the safety and efficacy of this compound in human clinical trials for cognitive disorders.

Application Notes and Protocols for Measuring NAS-181 Dimesylate in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 is a potent and selective antagonist of the 5-hydroxytryptamine receptor 1B (5-HT1B).[1][2] The 5-HT1B receptor is a presynaptic autoreceptor that provides an inhibitory feedback mechanism for the release of serotonin (5-HT).[2][3] By blocking this receptor, NAS-181 can increase the synthesis and metabolism of 5-HT in various regions of the brain.[4] This mechanism of action makes NAS-181 a valuable tool for neuroscience research, particularly in studies related to mood disorders, cognition, and other neurological conditions.

Accurate and reliable measurement of NAS-181 dimesylate concentrations in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and understanding its distribution and target engagement within the central nervous system. This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

ParameterAcceptance CriteriaHypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 100.1 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.03 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.8% to 6.3%
Recovery (%) Consistent and reproducible85% - 95%
Matrix Effect (%) Within ±15%-8% to 12%

Experimental Protocols

Brain Tissue Sample Preparation

This protocol outlines the steps for the extraction of this compound from brain tissue homogenate.

Materials and Reagents:

  • Brain tissue samples (stored at -80°C)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Protein Precipitation Solvent (e.g., Acetonitrile with 1% formic acid)

  • Microcentrifuge tubes

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

Procedure:

  • Thawing and Weighing: Thaw the frozen brain tissue samples on ice. Once thawed, accurately weigh a portion of the tissue (e.g., 100 mg).

  • Homogenization:

    • Place the weighed tissue in a pre-chilled microcentrifuge tube.

    • Add a 3-fold volume (w/v) of ice-cold homogenization buffer (e.g., 300 µL for 100 mg of tissue).

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize degradation.

  • Spiking with Internal Standard: Add a known concentration of the internal standard solution to the brain homogenate. The IS is crucial for correcting for variability during sample preparation and analysis.

  • Protein Precipitation and Extraction:

    • Add a 3-fold volume of ice-cold protein precipitation solvent (e.g., 900 µL of acetonitrile with 1% formic acid) to the homogenate.

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains NAS-181 and the IS, and transfer it to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a smaller volume of the mobile phase used for the LC-MS/MS analysis (e.g., 100 µL). This step concentrates the analyte and ensures compatibility with the analytical system.

  • Final Centrifugation: Centrifuge the reconstituted sample one final time to remove any remaining particulate matter before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides a general protocol for the quantification of this compound using a triple quadrupole mass spectrometer. The specific parameters will need to be optimized for the instrument being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B will likely be effective for separating NAS-181 from matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for NAS-181.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for NAS-181 and the internal standard must be determined by direct infusion of the compounds into the mass spectrometer.

    • NAS-181: Determine the m/z of the precursor ion ([M+H]⁺) and the most abundant and stable product ions after collision-induced dissociation.

    • Internal Standard: Determine the MRM transitions for the IS in the same manner.

  • Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and cone voltage, to achieve the best signal intensity.

Visualization

Signaling Pathway of NAS-181

The following diagram illustrates the mechanism of action of NAS-181 as a 5-HT1B receptor antagonist.

NAS181_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Exocytosis Serotonin_release->Synaptic_Cleft HT1B_receptor 5-HT1B Autoreceptor HT1B_receptor->Serotonin_release Inhibits (-) NAS181 NAS-181 NAS181->HT1B_receptor Antagonizes/Blocks Serotonin_cleft Serotonin (5-HT) Serotonin_cleft->HT1B_receptor Binds to Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_cleft->Postsynaptic_receptor Activates Postsynaptic_effect Postsynaptic Effect Postsynaptic_receptor->Postsynaptic_effect Leads to

Caption: Mechanism of action of NAS-181 as a 5-HT1B receptor antagonist.

Experimental Workflow

The following diagram outlines the experimental workflow for the quantification of this compound in brain tissue.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Brain Tissue Homogenization B Internal Standard Spiking A->B C Protein Precipitation & Extraction B->C D Centrifugation C->D E Supernatant Collection D->E F Evaporation & Reconstitution E->F G Chromatographic Separation (LC) F->G H Mass Spectrometric Detection (MS/MS) G->H I Peak Integration H->I J Concentration Calculation I->J K Data Review & Reporting J->K

Caption: Workflow for measuring this compound in brain tissue.

References

Application Notes and Protocols for Cell Culture Assays Using NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAS-181 is a selective antagonist of the serotonin 1B receptor (5-HT1B). As a G protein-coupled receptor, the 5-HT1B receptor is involved in a variety of physiological and pathological processes within the central nervous system. Antagonism of this receptor may offer therapeutic potential for a range of neurological and psychiatric disorders. These application notes provide detailed protocols for in vitro cell culture assays to investigate the effects of NAS-181 dimesylate on neuronal cell viability, apoptosis, and neurite outgrowth. The provided methodologies are intended to guide researchers in the evaluation of the biological activity of NAS-181 in relevant cellular models.

Mechanism of Action: 5-HT1B Receptor Signaling

The 5-HT1B receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of the 5-HT1B receptor by its endogenous ligand, serotonin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, 5-HT1B receptor activation can influence other signaling cascades, including the ERK1/2 and Akt pathways. As an antagonist, NAS-181 is expected to block these downstream effects of serotonin or other 5-HT1B agonists.

5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT1B_Receptor 5-HT1B Receptor G_Protein Gαi/o Protein 5HT1B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK1/2 Signaling G_Protein->ERK Modulates Akt Akt Signaling G_Protein->Akt Modulates cAMP cAMP AC->cAMP Decreases Serotonin Serotonin (Agonist) Serotonin->5HT1B_Receptor Binds & Activates NAS181 NAS-181 (Antagonist) NAS181->5HT1B_Receptor Binds & Blocks PKA PKA cAMP->PKA Inhibits Cellular_Response Modulation of Neurotransmitter Release, Gene Expression PKA->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response

Caption: Simplified 5-HT1B receptor signaling pathway.

Recommended Cell Models

The choice of an appropriate cell model is critical for obtaining physiologically relevant data. The following neuronal cell lines are recommended for studying the effects of this compound:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line that can be differentiated into a neuronal phenotype. It is suitable for neurotoxicity, neuroprotection, and apoptosis studies.

  • PC12 (Rat Pheochromocytoma): These cells differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF) and are a classic model for studying neuronal differentiation and neuroprotection.

  • Primary Neuronal Cultures: Derived from rodent brain tissue (e.g., cortical or hippocampal neurons), these cells offer high physiological relevance but are more challenging to maintain.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Workflow:

MTT Assay Workflow Start Seed Neuronal Cells in 96-well plate Treat Treat cells with This compound (various concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO or appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of NAS-181 or vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Workflow:

Apoptosis Assay Workflow Start Seed Neuronal Cells in 96-well plate Treat Treat cells with This compound (various concentrations) Start->Treat Incubate Incubate for desired time Treat->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate at room temperature Add_Reagent->Incubate_Reagent Read_Luminescence Measure Luminescence Incubate_Reagent->Read_Luminescence

Caption: Workflow for the caspase-3/7 apoptosis assay.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • White-walled 96-well plates suitable for luminescence measurements

  • Complete culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding: Seed neuronal cells in a white-walled 96-well plate at a density of 1 x 10⁴ to 2.5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as fold change in caspase activity relative to the vehicle-treated control.

Neurite Outgrowth Assay

This assay quantifies the effect of this compound on the growth of neurites, a key process in neuronal development and regeneration.

Workflow:

Neurite Outgrowth Assay Workflow Start Seed Neuronal Cells on coated plates Treat Treat cells with This compound and/or Growth Factors (e.g., NGF for PC12) Start->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix_and_Stain Fix cells and stain for neurons and nuclei Incubate->Fix_and_Stain Image_Acquisition Acquire images using a high-content imager Fix_and_Stain->Image_Acquisition Analyze Quantify neurite length and branching Image_Acquisition->Analyze

Caption: Workflow for the neurite outgrowth assay.

Materials:

  • Neuronal cells capable of neurite extension (e.g., PC12, differentiated SH-SY5Y)

  • Plates coated with an appropriate substrate (e.g., poly-L-lysine, collagen)

  • Differentiation medium (if required)

  • This compound stock solution

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Seed cells on coated plates at an appropriate density to allow for neurite extension without excessive cell clustering.

  • Compound Treatment: For PC12 cells, treatment is typically done in a low-serum medium containing NGF to induce differentiation. Add this compound at various concentrations.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with the primary antibody against β-III-tubulin.

    • Incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify parameters such as total neurite length, number of neurites per cell, and number of branch points.

  • Data Analysis: Normalize the neurite outgrowth parameters to the number of cells (nuclei count) and express the results relative to the control group.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. The following are example tables demonstrating how to present data from the described assays.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Concentration of NAS-181 (µM)Cell Viability (% of Control) ± SD
0 (Vehicle)100 ± 5.2
0.198.5 ± 4.8
195.2 ± 6.1
1085.7 ± 5.5
5060.3 ± 7.2
10045.1 ± 6.8

Table 2: Effect of this compound on Apoptosis (Caspase-3/7 Activity)

TreatmentFold Change in Caspase-3/7 Activity ± SD
Vehicle Control1.0 ± 0.1
NAS-181 (10 µM)1.2 ± 0.2
NAS-181 (50 µM)2.5 ± 0.3
NAS-181 (100 µM)4.1 ± 0.4
Staurosporine (1 µM)8.5 ± 0.7

Table 3: Effect of this compound on Neurite Outgrowth in PC12 Cells

TreatmentAverage Neurite Length per Cell (µm) ± SD
Vehicle Control (-NGF)5.2 ± 1.1
Vehicle Control (+NGF)45.8 ± 3.7
NAS-181 (1 µM) +NGF43.5 ± 4.1
NAS-181 (10 µM) +NGF35.1 ± 3.9
NAS-181 (50 µM) +NGF22.7 ± 3.2

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

The provided application notes and protocols offer a framework for the in vitro characterization of this compound. By employing these standardized cell-based assays, researchers can systematically evaluate the effects of this 5-HT1B receptor antagonist on key neuronal processes. The resulting data will be crucial for understanding its mechanism of action and for guiding further drug development efforts. It is recommended to optimize assay conditions, such as cell density and incubation times, for each specific cell line and experimental setup.

Troubleshooting & Optimization

NAS-181 dimesylate solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for NAS-181 dimesylate. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a Ki of 47 nM. It demonstrates 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor (Ki=630 nM). By inhibiting the terminal r5-HT1B autoreceptors, NAS-181 increases the turnover and synaptic concentration of serotonin (5-HT). Its mechanism of action involves the modulation of downstream signaling pathways associated with the Gαi/o protein-coupled 5-HT1B receptor.

Q2: I am experiencing difficulty dissolving this compound. What are the recommended solvents?

A2: this compound is known to have solubility challenges in aqueous solutions. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) . Some suppliers offer pre-dissolved solutions of this compound in DMSO (e.g., 10 mM). While some data suggests solubility of "NAS-181" in water, this may refer to the free base and not the dimesylate salt. Therefore, it is advisable to start with DMSO for initial solubilization.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What is causing this and how can I prevent it?

A3: This phenomenon, known as precipitation or "crashing out," is common for hydrophobic compounds when a concentrated DMSO stock is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity reduces the compound's solubility. To prevent this, it is crucial to employ proper dilution techniques. A general recommendation is to perform serial dilutions and ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.

Q4: What are the best practices for storing this compound solutions?

A4: To ensure the stability and activity of your this compound solutions, it is recommended to:

  • Store the solid compound at -20°C in a desiccated environment.

  • Prepare concentrated stock solutions in anhydrous DMSO.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solution aliquots at -20°C or -80°C.

  • Prepare fresh working solutions from the stock for each experiment and do not store aqueous dilutions for extended periods.

Solubility Data

The solubility of this compound can be variable and is highly dependent on the solvent and experimental conditions. The following table summarizes the available information.

SolventReported SolubilitySource/SupplierNotes
DMSO Soluble (10 mM)MedChemExpressRecommended for preparing concentrated stock solutions.
Water Soluble to 100 mMLabSolutionsThis may refer to the free base of NAS-181. Caution is advised for the dimesylate salt.
Ethanol Not Reported-May be a suitable co-solvent with water, but empirical testing is required.
PBS (pH 7.4) Likely Poor-Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is the standard approach.

Troubleshooting Guide for Solubility Issues

Encountering solubility problems is a common hurdle in preclinical research. This guide provides a systematic approach to troubleshooting these issues with this compound.

Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent.
  • Possible Cause: The chosen solvent is inappropriate, or the compound requires more energy to dissolve.

  • Solutions:

    • Switch to DMSO: If you are not already using it, DMSO is the most recommended solvent for initial stock solution preparation.

    • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes. Avoid excessive heat, which could degrade the compound.

    • Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.

    • Sonication: Use a bath sonicator to provide mechanical energy to break down any aggregates and aid dissolution.

Issue 2: The Compound Precipitates Upon Dilution into Aqueous Buffer or Cell Culture Medium.
  • Possible Cause: "Solvent shock" due to rapid dilution and exceeding the solubility limit in the aqueous environment.

  • Solutions:

    • Serial Dilution: Instead of a single-step dilution, perform one or more intermediate dilutions in your aqueous buffer.

    • Slow Addition and Rapid Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.

    • Use of Co-solvents: Consider preparing your final working solution in a buffer containing a small percentage of a co-solvent like ethanol or PEG400. However, the compatibility of co-solvents with your experimental system must be validated.

    • Lower the Final Concentration: If precipitation persists, you may be exceeding the compound's solubility limit. Try working with a lower final concentration of this compound.

Visual Troubleshooting Workflow

G cluster_issue1 Troubleshooting Initial Dissolution cluster_issue2 Troubleshooting Precipitation start Solubility Issue with This compound issue1 Powder won't dissolve in initial solvent start->issue1 issue2 Precipitation upon dilution in aqueous buffer start->issue2 s1_1 Using DMSO? issue1->s1_1 s2_1 Perform serial dilutions issue2->s2_1 s1_2 Use DMSO s1_1->s1_2 No s1_3 Apply gentle heat (37°C), vortex, or sonicate s1_1->s1_3 Yes s1_2->s1_3 s2_2 Add stock dropwise with vigorous mixing s2_1->s2_2 s2_3 Consider co-solvents (e.g., ethanol) s2_2->s2_3 s2_4 Lower final concentration s2_3->s2_4

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 538.63 g/mol .

    • Formula: Mass (mg) = 10 mM * Volume (L) * 538.63 g/mol

    • Example for 1 mL: Mass = 0.01 mol/L * 0.001 L * 538.63 g/mol = 0.0053863 g = 5.39 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a bath sonicator for 10-15 minutes.

  • Storage: Aliquot the 10 mM stock solution into single-use, sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Perform a 1:100 intermediate dilution of the stock solution in cell culture medium.

    • Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed cell culture medium. This will result in a 100 µM intermediate solution. Mix well by gentle pipetting.

  • Final Dilution: Perform a 1:100 final dilution of the intermediate solution in cell culture medium.

    • Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium. This results in a final working solution of 1 µM this compound with a final DMSO concentration of 0.1%.

  • Homogenization: Gently mix the final working solution before adding it to your cells.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound.

Signaling Pathway Diagram

This compound acts as an antagonist at the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1B receptor involves coupling to the inhibitory G-protein, Gαi/o.

G cluster_membrane Cell Membrane receptor 5-HT1B Receptor g_protein Gαi/o-Gβγ Complex receptor->g_protein Activates serotonin Serotonin (5-HT) (Agonist) serotonin->receptor Activates nas181 This compound (Antagonist) nas181->receptor Blocks g_alpha Gαi/o (active) g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits erk ERK Activation g_alpha->erk Leads to ion_channel Ion Channel Modulation g_beta_gamma->ion_channel camp cAMP ac->camp Produces pka PKA camp->pka Activates neuro_release Neurotransmitter Release pka->neuro_release Modulates erk->neuro_release Modulates ion_channel->neuro_release Inhibits

Caption: The signaling pathway of the 5-HT1B receptor, which is antagonized by this compound.

Technical Support Center: Optimizing NAS-181 Dimesylate Dosage for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of NAS-181 dimesylate for maximum therapeutic effect in a research setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: The development of NAS-181 was discontinued.[1] This guide is intended for research purposes only and is based on general principles of preclinical drug development and the known pharmacological profile of NAS-181.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a reported Ki of 47 nM. It demonstrates significantly lower affinity for other receptors, including 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, adrenergic, and dopamine receptors. By blocking the inhibitory 5-HT1B autoreceptors on serotonin neurons, NAS-181 increases serotonin (5-HT) turnover and synaptic concentrations of 5-HT.[2] It has also been shown to dose-dependently increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats.[3]

Q2: What is the primary signaling pathway affected by NAS-181?

NAS-181 primarily modulates serotonergic signaling by antagonizing the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR). The binding of serotonin to the presynaptic 5-HT1B autoreceptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced serotonin release. By blocking this receptor, NAS-181 prevents this negative feedback loop, resulting in enhanced serotonin release.

NAS181_Signaling_Pathway cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NAS181 NAS-181 HT1B 5-HT1B Receptor NAS181->HT1B Antagonizes G_protein Gi/o Protein HT1B->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Vesicle Serotonin Vesicle PKA->Vesicle Modulates Serotonin_release Serotonin Release Vesicle->Serotonin_release Leads to Serotonin Increased Serotonin Serotonin_release->Serotonin Postsynaptic_receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_receptor Binds to Postsynaptic_effect Downstream Signaling Postsynaptic_receptor->Postsynaptic_effect

Caption: NAS-181 Signaling Pathway. Max Width: 760px.

Q3: How do I determine a starting dose for in vivo experiments with NAS-181?

For a novel compound like NAS-181 where clinical data is unavailable, determining a starting dose for animal studies requires a systematic approach:

  • Literature Review: Examine published preclinical studies on NAS-181 and similar 5-HT1B antagonists to identify dose ranges used in relevant animal models.[4]

  • In Vitro Data: While not a direct conversion, in vitro efficacy data such as IC50 or Ki values can provide a preliminary guide.[4] NAS-181 has a Ki of 47 nM for the rat 5-HT1B receptor.

  • Dose-Range Finding Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[4] This involves administering increasing doses to different groups of animals and monitoring for signs of toxicity.[4]

  • Allometric Scaling: If data from other animal species is available, allometric scaling, which considers the body surface area, can be used to estimate an equivalent dose in your target species.[4]

Troubleshooting Guides

In Vitro Experimentation

Issue: High variability in cell-based assay results.

Cell-based assays can be influenced by numerous factors leading to inconsistent data.[5][6]

Potential Cause Troubleshooting Steps
Inconsistent Cell Culture Conditions Standardize cell passage number, seeding density, and growth media. Ensure consistent incubation times and conditions.[5]
Reagent Variability Use single lots of reagents where possible. Validate new batches of reagents before use.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.
Compound Solubility and Stability Confirm the solubility and stability of NAS-181 in your assay medium.[7] DMSO is a common solvent, but its final concentration should be optimized to minimize cytotoxicity.[8]

Issue: Difficulty in establishing a clear dose-response curve.

Potential Cause Troubleshooting Steps
Inappropriate Concentration Range Widen the range of NAS-181 concentrations tested, using logarithmic dilutions.
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected biological response. Consider using a more direct downstream marker of 5-HT1B receptor antagonism.
Cell Model Relevance Use cell lines that endogenously express the rat 5-HT1B receptor or a stably transfected cell line. Primary neurons may provide more physiologically relevant data but can be more variable.[5][9]
In Vivo Experimentation

Issue: Lack of efficacy at previously reported doses.

Potential Cause Troubleshooting Steps
Poor Bioavailability Investigate the pharmacokinetic profile of NAS-181. Poor oral absorption or rapid metabolism can limit exposure.[10] Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal).
Animal Model Differences Ensure the animal strain and model are consistent with previous studies. Species differences in metabolism and receptor pharmacology can significantly impact efficacy.
Formulation Issues Verify the stability and homogeneity of the dosing solution. Ensure the vehicle is appropriate and does not cause adverse effects.[4]

Issue: Unexpected toxicity at doses expected to be safe.

Potential Cause Troubleshooting Steps
Vehicle Toxicity Conduct a vehicle-only control group to rule out toxicity from the formulation.[4]
Off-Target Effects Although NAS-181 is reported to be selective, at higher concentrations, off-target effects may occur. Consider profiling against a broader panel of receptors.
Metabolite Toxicity Investigate the metabolic profile of NAS-181. A metabolite may be responsible for the observed toxicity.

Experimental Protocols

In Vitro: Radioligand Binding Assay for 5-HT1B Receptor Affinity

Objective: To determine the binding affinity (Ki) of NAS-181 for the rat 5-HT1B receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the rat 5-HT1B receptor.

  • Binding Assay: Incubate the cell membranes with a known concentration of a radiolabeled 5-HT1B receptor ligand (e.g., [³H]-GR125743) and varying concentrations of NAS-181.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

In Vivo: Dose-Range Finding Study in Rats

Objective: To determine the maximum tolerated dose (MTD) and observe the dose-dependent effects of NAS-181.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Group Allocation: Assign animals to at least 4-5 dose groups, including a vehicle control group (n=3-5 per group).[4]

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 1, 3, 10, 30 mg/kg) administered subcutaneously, as previously reported for NAS-181.

  • Administration: Administer the selected doses of NAS-181 or vehicle.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 2, 4, and 24 hours post-dose, and daily thereafter).[4] Record changes in behavior, posture, and activity.

  • Data Collection: Measure body weight daily. At the end of the study, collect blood for clinical chemistry and tissues for histopathological analysis.

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity or more than 10% body weight loss.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_dose In Vivo Dose Optimization a Receptor Binding Affinity (Ki) b Functional Assays (e.g., cAMP) a->b c Cell Viability/Toxicity Assays b->c d Single Dose PK Study (IV and PO/SC) c->d e Determine Bioavailability, Half-life, Clearance d->e f Dose-Range Finding (MTD) e->f g Pharmacodynamic (PD) Studies (e.g., Neurotransmitter Levels) f->g h Efficacy Studies in Disease Models g->h

Caption: General Experimental Workflow for Dosage Optimization. Max Width: 760px.

Troubleshooting_Logic start Experiment Yields Unexpected Results check_protocol Review Experimental Protocol and Execution start->check_protocol check_reagents Verify Reagent Quality and Preparation check_protocol->check_reagents If protocol is sound check_model Assess Suitability of In Vitro/In Vivo Model check_reagents->check_model If reagents are verified formulation Analyze Compound Formulation (Solubility, Stability) check_model->formulation If model is appropriate pk_pd Correlate Pharmacokinetics with Pharmacodynamics formulation->pk_pd If formulation is correct redesign Redesign Experiment with Adjusted Parameters pk_pd->redesign Based on findings

Caption: Logical Flow for Troubleshooting Experimental Issues. Max Width: 760px.

References

unexpected side effects of NAS-181 dimesylate in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAS-181 dimesylate in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

NAS-181 is a potent and selective antagonist of the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B). It is used in preclinical research to investigate the role of the 5-HT1B receptor in various physiological processes.

Q2: What is the primary mechanism of action of NAS-181?

NAS-181 acts by blocking 5-HT1B receptors. These receptors are found on nerve terminals and, when activated by serotonin, inhibit the release of various neurotransmitters. By blocking these receptors, NAS-181 can increase the release of neurotransmitters such as serotonin and acetylcholine in specific brain regions. Some evidence also suggests that NAS-181 may have partial agonist properties at the 5-HT1B receptor.

Q3: What are the known unexpected side effects of this compound in animal models?

The most consistently reported unexpected side effect of this compound in animal models is the induction of "wet-dog shakes" (WDS). This has been observed in rats following subcutaneous administration.

Q4: Is there a known dose at which "wet dog shakes" are observed?

Yes, a significant increase in the number of wet-dog shakes has been reported in rats at a subcutaneous (s.c.) dose of 3 mg/kg.

Troubleshooting Guide: Unexpected Side Effects

Issue: Observation of "Wet-Dog Shakes" (WDS) in Rodents

Researchers may observe episodes of rapid, rotational shaking of the head and body, resembling a wet dog shaking off water. This behavior is a known, though unexpected, side effect associated with NAS-181 administration.

Possible Cause:

The induction of WDS is likely linked to the modulation of the serotonergic system. While NAS-181 is a 5-HT1B receptor antagonist, studies have shown that WDS behavior is often mediated by the activation of 5-HT2 receptors. The administration of NAS-181 leads to an increase in synaptic serotonin levels, which may then act on 5-HT2 receptors to produce this effect.

Suggested Actions:

  • Confirm the Behavior: Carefully observe and quantify the frequency and duration of the WDS episodes to establish a clear baseline and dose-response relationship in your experimental setup.

  • Consider the Dosage: The effect has been reported at 3 mg/kg (s.c.) in rats. If using different doses or routes of administration, carefully document the incidence of WDS. Lowering the dose may mitigate this side effect, but this could also impact the primary efficacy of the compound in your study.

  • Pharmacological Investigation (for advanced studies): To confirm the involvement of the 5-HT2 receptor, co-administration of a 5-HT2 receptor antagonist could be considered as an experimental control to see if it attenuates the WDS behavior.

  • Data Interpretation: When analyzing your primary experimental outcomes, consider the potential confounding effects of the WDS behavior. For example, in behavioral paradigms, the shaking episodes could interfere with the animal's performance.

Quantitative Data Summary

ParameterAnimal ModelDosageRoute of AdministrationObserved Effect
Wet-Dog Shakes (WDS)Rat3 mg/kgSubcutaneous (s.c.)Significant increase in the number of WDS
Acetylcholine ReleaseRat1-10 mg/kgSubcutaneous (s.c.)Dose-dependent increase in frontal cortex and ventral hippocampus
Serotonin TurnoverRat20 mg/kgSubcutaneous (s.c.)Enhancement in various brain regions

Experimental Protocols

Protocol for Assessing "Wet-Dog Shakes" in Rats

  • Animals: Adult male Sprague-Dawley rats are commonly used. House the animals individually to allow for clear observation.

  • Acclimation: Allow animals to acclimate to the observation chambers for at least 30 minutes before administration of the compound.

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., saline). Administer the desired dose (e.g., 3 mg/kg) via subcutaneous injection. A control group receiving only the vehicle should be included.

  • Observation Period: Immediately after injection, begin observing the animals for a predefined period (e.g., 60 minutes).

  • Quantification: A "wet-dog shake" is defined as a rapid, rotational shaking of the head and trunk. Count the number of WDS episodes for each animal during the observation period.

  • Data Analysis: Compare the mean number of WDS between the NAS-181-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Analysis animal_prep Animal Acclimation injection Subcutaneous Injection animal_prep->injection compound_prep NAS-181 Preparation compound_prep->injection observation Observe for WDS injection->observation quantification Quantify WDS Episodes observation->quantification data_analysis Statistical Analysis quantification->data_analysis

Experimental workflow for assessing WDS.

signaling_pathway nas181 NAS-181 ht1b 5-HT1B Receptor (Autoreceptor) nas181->ht1b Antagonizes serotonin_release Increased Serotonin Release/Presence ht1b->serotonin_release Inhibits (normally) ht2 5-HT2 Receptor serotonin_release->ht2 Activates wds Wet-Dog Shakes ht2->wds Induces

Proposed signaling pathway for NAS-181-induced WDS.

improving the stability of NAS-181 dimesylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of NAS-181 dimesylate in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

NAS-181 is a potent and selective antagonist of the rat 5-HT1B receptor, with a Ki of 47 nM.[1][2] It exhibits a 13-fold selectivity for the rat 5-HT1B receptor over the bovine 5-HT1B receptor.[2] By inhibiting the terminal 5-HT1B autoreceptors, NAS-181 increases serotonin (5-HT) turnover and the synaptic concentration of 5-HT.[1][2] It has been shown to increase acetylcholine (ACh) release in the frontal cortex and ventral hippocampus of rats.[2] NAS-181 has very low affinity for other receptors, including 5-HT2A, 5-HT2C, 5-HT6, 5-HT7, α1-, α2-, and β-adrenoceptors, and dopamine D1 and D2 receptors.[2]

Q2: What are the general recommendations for storing this compound?

For optimal stability, this compound powder should be stored at 4°C in a sealed container, protected from moisture.[1] When prepared in a solvent, it is recommended to store the solution at -80°C.[1]

Q3: My this compound solution appears to be unstable, leading to inconsistent experimental results. What are the potential causes?

Instability of small molecule solutions can arise from several factors:

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[3][4]

  • pH: The stability of compounds, particularly salts, can be highly dependent on the pH of the solution.[3] Acidic or alkaline conditions can lead to hydrolysis or other degradation pathways.[3][5]

  • Solvent: The choice of solvent can impact the solubility and stability of a compound.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.[4]

  • Oxidation: Exposure to air can lead to oxidative degradation of susceptible molecules.[6]

  • Improper Storage: Incorrect storage temperatures or containers that are not airtight can compromise solution stability.[6][7][8]

Q4: How can I prepare a stable stock solution of this compound?

To prepare a stable stock solution, follow these best practices:

  • Use a high-purity, anhydrous solvent. Water content in solvents can promote degradation.

  • Ensure the compound is fully dissolved. Gentle warming or vortexing can aid dissolution, but avoid excessive heat.

  • Store in appropriate containers. Use amber vials for light-sensitive compounds and ensure a tight seal to prevent solvent evaporation and exposure to air.[6]

  • Aliquot the stock solution. This minimizes freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

This guide provides systematic steps to identify and resolve stability issues with your this compound solutions.

Issue 1: Precipitation observed in the solution upon preparation or storage.
Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Decrease the final concentration of the compound. 2. Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains below levels that are cytotoxic for your experimental system (typically <0.5%). 3. Employ a two-step dilution method: first, dilute the stock solution in a small volume of the aqueous buffer/media, mix thoroughly, and then add this to the final volume.[9]
Temperature-Dependent Precipitation 1. Gently warm the aqueous medium (e.g., to 37°C) before adding the compound solution.[9] 2. Prepare working solutions immediately before use to minimize the time the compound is in a potentially supersaturated state at a different temperature.[9]
Issue 2: Inconsistent or lower-than-expected efficacy in experiments.
Potential Cause Troubleshooting Steps
Compound Degradation 1. Prepare fresh solutions: Always prepare working solutions fresh from a recently prepared stock solution for each experiment.[10] 2. Minimize light exposure: Protect solutions from light by using amber vials or covering containers with aluminum foil.[10] 3. Control temperature: Minimize the time the compound is kept at higher temperatures (e.g., 37°C for cell culture) before the experiment begins.[10] 4. Perform a stability test: Conduct a preliminary experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocol section).
Variability in Solution Preparation 1. Standardize your protocol: Ensure consistent procedures for solution preparation, including solvent type and purity, final concentrations, and mixing methods.[9]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Your Experimental Buffer

This protocol helps determine if the compound remains in solution over the course of your experiment.

Materials:

  • This compound stock solution

  • Your final experimental buffer/medium

  • Appropriate tubes for sample collection

  • Analytical method to measure compound concentration (e.g., HPLC-UV)

Procedure:

  • Prepare your highest intended concentration of this compound in the final assay buffer.

  • Divide the solution into several aliquots in separate tubes.

  • Place one set of tubes at your intended experimental temperature (e.g., 37°C) and another set at a control temperature (e.g., 4°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from each temperature.

  • Visually inspect for any precipitation.

  • Analyze the concentration of this compound remaining in the solution using a suitable analytical method like HPLC-UV.

Data Interpretation:

Observation Potential Cause of Instability
Significant decrease in concentration over time at the experimental temperature.Temperature-dependent degradation.
Significant decrease in concentration at both temperatures.General instability in the chosen buffer.
Minimal change in concentration at both temperatures.The compound is stable under the tested conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability start Start: Inconsistent Experimental Results check_precipitation Observe Solution: Precipitation or Cloudiness? start->check_precipitation precip_yes Yes check_precipitation->precip_yes Yes precip_no No check_precipitation->precip_no No decrease_conc Decrease Final Concentration precip_yes->decrease_conc change_solvent Modify Solvent System (e.g., increase co-solvent) decrease_conc->change_solvent two_step_dilution Use Two-Step Dilution Method change_solvent->two_step_dilution re_evaluate_precip Re-evaluate for Precipitation two_step_dilution->re_evaluate_precip end_stable Solution is Stable: Proceed with Experiment re_evaluate_precip->end_stable Resolved end_unstable Solution Remains Unstable: Consult Further or Consider Alternative Formulation re_evaluate_precip->end_unstable Unresolved prep_fresh Prepare Fresh Solutions Immediately Before Use precip_no->prep_fresh protect_light Protect from Light prep_fresh->protect_light control_temp Minimize Time at Elevated Temperature protect_light->control_temp run_stability_test Perform Stability Test (e.g., HPLC over time) control_temp->run_stability_test run_stability_test->end_stable Stable run_stability_test->end_unstable Unstable

Caption: Troubleshooting workflow for this compound instability.

G cluster_1 Simplified Signaling Pathway of this compound nas181 This compound ht1b 5-HT1B Autoreceptor (Presynaptic) nas181->ht1b Antagonizes/Inhibits serotonin_release Increased Serotonin (5-HT) Release into Synapse ht1b->serotonin_release Negative Regulation downstream Modulation of Downstream Signaling (e.g., increased ACh release) serotonin_release->downstream

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results with NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with NAS-181 dimesylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the rat 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B). Its primary mechanism of action is to block the binding of serotonin to these receptors. 5-HT1B receptors are inhibitory autoreceptors and heteroreceptors that modulate the release of serotonin and other neurotransmitters. By blocking these receptors, NAS-181 can increase the release of neurotransmitters like serotonin and acetylcholine.

Q2: What is the reported selectivity of this compound?

Q3: How should I prepare and store stock solutions of this compound?

For initial stock solutions, use a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). To aid dissolution, vortexing and sonication can be used. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. While many compounds are stable in DMSO for extended periods, the specific stability of this compound in solution has not been extensively reported. It is best practice to prepare fresh dilutions for each experiment from a recently prepared stock solution whenever possible. Studies on other compounds stored in DMSO suggest that water content can be a significant factor in degradation over time.

Troubleshooting Guide

Issue 1: Higher or Lower than Expected Efficacy

Possible Cause 1: Partial Agonism

In certain experimental conditions, particularly in the absence of a serotonin reuptake inhibitor (SSRI), NAS-181 has been observed to exhibit partial agonist properties, leading to a reduction in extracellular 5-HT levels.[1][2] This can result in effects that are opposite to what would be expected from a pure antagonist.

Suggested Solution:

  • If your experimental design allows, consider co-administration with an SSRI to maintain a synaptic concentration of serotonin, which may help in observing the antagonistic effects of NAS-181 more clearly.

  • Carefully evaluate your dose-response curve. Partial agonists can produce a biphasic response.

Possible Cause 2: Compound Degradation

Inconsistent results can arise from the degradation of this compound due to improper storage or handling.

Suggested Solution:

  • Prepare fresh stock solutions.

  • Avoid multiple freeze-thaw cycles by storing in single-use aliquots.

  • Protect the compound from light and moisture.

  • Confirm the identity and purity of your compound using analytical methods if degradation is suspected.

Issue 2: High Variability Between Experiments

Possible Cause 1: Inconsistent Solution Preparation

Precipitation of the compound upon dilution into aqueous buffers is a common source of variability.

Suggested Solution:

  • Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all experiments.

  • Visually inspect for any precipitation after diluting the compound into your experimental buffer.

  • Consider using a solubility-enhancing excipient if precipitation is a persistent issue, but validate that the excipient does not interfere with your assay.

Possible Cause 2: Differences in Experimental Protocol

Minor variations in experimental conditions can lead to significant differences in results.

Suggested Solution:

  • Maintain strict consistency in all experimental parameters, including cell density, incubation times, and buffer composition.

  • Ensure that the experimental system has equilibrated to the desired temperature before adding the compound.

Issue 3: Unexpected Off-Target Effects

Possible Cause: Interaction with Other Neurotransmitter Systems

NAS-181 has been shown to increase acetylcholine release in the frontal cortex and hippocampus.[3] It may also interact with other systems in ways that are not yet fully characterized.

Suggested Solution:

  • Review the literature for known effects of 5-HT1B receptor modulation on the specific pathways you are studying.

  • Use appropriate controls to rule out non-specific effects of the compound on your experimental system.

  • If possible, use a structurally different 5-HT1B antagonist as a control to confirm that the observed effects are due to on-target activity.

Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterSpeciesTissue/AssayValueReference
Ki (5-HT1B Receptor)Rat47 nM--INVALID-LINK--
Acetylcholine Release (Frontal Cortex)RatMicrodialysisUp to 500% increase[3]
Acetylcholine Release (Ventral Hippocampus)RatMicrodialysisUp to 230% increase[3]
5-HT Metabolism (various brain regions)RatDose-dependent increase[4]

Experimental Protocols

Protocol 1: General In Vitro Cell-Based Assay

  • Cell Culture: Culture cells expressing the 5-HT1B receptor to an appropriate density.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Serially dilute the stock solution in your assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic to the cells (e.g., ≤ 0.5%).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted this compound solutions to the cells.

    • Incubate for the desired period at the appropriate temperature (e.g., 37°C).

    • Add a 5-HT1B receptor agonist to stimulate the receptor.

    • Incubate for a further period.

    • Measure the desired downstream signaling event (e.g., cAMP levels, reporter gene expression).

  • Data Analysis:

    • Generate dose-response curves and calculate IC50 values.

    • Include appropriate vehicle controls (e.g., DMSO).

Visualizations

Signaling_Pathway Simplified 5-HT1B Receptor Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release 5HT1B_Autoreceptor 5-HT1B Autoreceptor 5HT1B_Autoreceptor->Serotonin_Vesicle Inhibits Release Serotonin->5HT1B_Autoreceptor Binds Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binds Signaling_Cascade Signaling Cascade Postsynaptic_Receptor->Signaling_Cascade Activates NAS181 NAS-181 NAS181->5HT1B_Autoreceptor Blocks

Caption: NAS-181 blocks inhibitory 5-HT1B autoreceptors.

Troubleshooting_Workflow Troubleshooting Inconsistent Efficacy Start Inconsistent/Unexpected Results Check_Purity Check Compound Purity and Identity Start->Check_Purity Check_Storage Review Storage and Handling Start->Check_Storage Check_Protocol Verify Experimental Protocol Consistency Start->Check_Protocol Consider_Partial_Agonism Consider Partial Agonism Check_Purity->Consider_Partial_Agonism Check_Storage->Consider_Partial_Agonism Check_Protocol->Consider_Partial_Agonism Co-administer_SSRI Co-administer with SSRI (if applicable) Consider_Partial_Agonism->Co-administer_SSRI Yes Evaluate_Dose_Response Re-evaluate Dose-Response Curve Consider_Partial_Agonism->Evaluate_Dose_Response Yes Check_Solubility Check for Precipitation in Assay Buffer Consider_Partial_Agonism->Check_Solubility No Optimize_Solvent Optimize Final Solvent Concentration Check_Solubility->Optimize_Solvent

Caption: A workflow for troubleshooting inconsistent results.

References

Technical Support Center: Minimizing Off-Target Effects of NAS-181 Dimesylate and Toll-like Receptor 7 (TLR7) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Initial searches indicate that NAS-181 dimesylate is primarily characterized as a selective 5-HT(1B) receptor antagonist.[1][2][3] The query regarding minimizing its off-target effects in the context of TLR7 agonism suggests a potential misidentification of the compound's primary mechanism of action. This guide will address strategies to minimize off-target effects broadly applicable to small molecule therapeutics, with a specific focus on TLR7 agonists due to the nature of the query. A separate section will clarify the known pharmacology of this compound.

Section 1: Troubleshooting Guide for TLR7 Agonists

Toll-like receptor 7 (TLR7) agonists are potent immunomodulators, but their clinical utility can be hampered by off-target effects, primarily stemming from systemic immune activation.[4][5][6] This section provides troubleshooting guidance for researchers encountering common issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with systemic administration of TLR7 agonists?

A1: Systemic administration of TLR7 agonists can lead to a cytokine storm, characterized by the widespread release of pro-inflammatory cytokines, which can cause systemic inflammation and toxicity.[4][7] This is a primary concern that can limit the therapeutic window of these agents.

Q2: How can nanoparticle-based drug delivery systems help minimize the off-target effects of TLR7 agonists?

A2: Nanoparticle-based delivery systems can improve the therapeutic index of TLR7 agonists by:

  • Targeted Delivery: Nanoparticles can be engineered to accumulate preferentially at the tumor site, thereby localizing the immune activation.[8][9]

  • Sustained Release: A controlled and sustained release of the TLR7 agonist can prevent a rapid systemic spike in concentration, which is often associated with toxicity.[7]

  • Improved Pharmacokinetics: Encapsulation within nanoparticles can protect the agonist from rapid clearance, prolonging its therapeutic effect at the target site.[4][10]

Q3: What types of nanoparticle formulations are commonly used for delivering TLR7 agonists?

A3: Several types of nanoparticles have been investigated for the delivery of TLR7 agonists, including:

  • Poly(lactic-co-glycolic acid) (PLGA) nanoparticles: These are biodegradable and have been shown to be effective in delivering TLR7/8 agonists.[11]

  • Lipid-based nanoparticles (e.g., silicasomes): These can be used to co-deliver TLR7 agonists with other therapeutic agents like chemotherapy.[4]

  • Silica nanoparticles: These have been used to conjugate TLR7 agonists, demonstrating extended drug localization and increased immune stimulation.[10]

Troubleshooting Common Experimental Issues
Issue Potential Cause Troubleshooting/Optimization Strategy
High systemic toxicity in in vivo models Rapid systemic distribution and clearance of the free TLR7 agonist.Encapsulate the TLR7 agonist in a nanoparticle formulation to promote localized delivery and sustained release.[7][8]
Low therapeutic efficacy Poor pharmacokinetics and rapid clearance of the agonist from the target site.Utilize a nanocarrier to improve the drug's pharmacokinetic profile and ensure it remains at the tumor site for an extended period.[4][10]
Lack of robust anti-tumor immune response Insufficient activation of dendritic cells (DCs) and other antigen-presenting cells (APCs) within the tumor microenvironment.Combine the TLR7 agonist with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to enhance the anti-tumor immune response.[7][10]

Section 2: Experimental Protocols and Methodologies

Protocol 1: Formulation of a Nanoparticle-Based TLR7 Agonist

This protocol is a generalized example for encapsulating a TLR7 agonist into a polymeric nanoparticle system.

Objective: To formulate a nanoparticle-based delivery system for a TLR7 agonist to improve its therapeutic index.

Materials:

  • TLR7 agonist

  • Biodegradable polymer (e.g., PLGA)

  • Organic solvent (e.g., dichloromethane)

  • Surfactant (e.g., polyvinyl alcohol)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Dissolve the TLR7 agonist and the polymer in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Evaporate the organic solvent.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess surfactant.

  • Resuspend the nanoparticles in PBS for in vitro and in vivo studies.

Protocol 2: In Vitro Assessment of Off-Target Effects

Objective: To evaluate the cytokine release profile of a TLR7 agonist in human peripheral blood mononuclear cells (PBMCs) to predict potential systemic toxicity.

Methodology:

  • Isolate PBMCs from healthy donor blood.

  • Culture the PBMCs in a 96-well plate.

  • Treat the cells with varying concentrations of the free TLR7 agonist and the nanoparticle-formulated agonist.

  • Incubate for 24 hours.

  • Collect the cell supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.

Section 3: Visualizing Pathways and Workflows

TLR7_Signaling_Pathway TLR7 Signaling Pathway TLR7_Agonist TLR7 Agonist Endosome Endosome TLR7_Agonist->Endosome Internalization TLR7 TLR7 Endosome->TLR7 Binding MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7->Type_I_IFN

Caption: Simplified TLR7 signaling cascade leading to cytokine production.

Off_Target_Assessment_Workflow Workflow for Assessing Off-Target Effects Start Start: Small Molecule (e.g., TLR7 Agonist) In_Silico In Silico Prediction of Off-Targets Start->In_Silico In_Vitro In Vitro Screening (e.g., Kinase Panel, Receptor Binding Assays) In_Silico->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytokine Profiling, Cytotoxicity) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Rodent Toxicity and Efficacy Studies) Cell_Based->In_Vivo Data_Analysis Data Analysis and Risk Assessment In_Vivo->Data_Analysis End End: Optimized Compound and Dosing Strategy Data_Analysis->End

Caption: A general workflow for the assessment of off-target effects.

Section 4: Understanding this compound

Mechanism of Action and Known Effects

NAS-181 is a selective antagonist of the serotonin 1B receptor (5-HT(1B)).[1][2][3] In the brain, 5-HT(1B) receptors act as autoreceptors that regulate the release of serotonin (5-HT) through a negative feedback mechanism.[1][2] By blocking these receptors, NAS-181 can increase the extracellular levels of 5-HT.[1]

Studies have shown that NAS-181 can also increase the release of acetylcholine in the frontal cortex and ventral hippocampus of rats.[12] However, it does not appear to affect the basal extracellular levels of glutamate and GABA in these brain regions.[12]

Off-Target Profile

NAS-181 has demonstrated high selectivity for the 5-HT(1B) receptor, with very low affinity for other serotonin receptors (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7), adrenergic receptors (α1, α2, and β), and dopamine receptors (D1 and D2). Some research suggests that NAS-181 may have partial agonist properties at the 5-HT(1B) receptor under certain conditions.[1][2][3]

For researchers working with NAS-181, minimizing off-target effects would involve standard preclinical safety assessments, including selectivity profiling against a broad panel of receptors and enzymes, and careful dose-response studies to identify a therapeutic window that maximizes on-target activity while minimizing any potential off-target engagement.[13]

References

Technical Support Center: Refining Microdialysis Protocols with NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing microdialysis to study NAS-181 dimesylate. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a research compound. Based on its chemical structure as an amphetamine analogue, it is presumed to act as a central nervous system (CNS) stimulant.[1] Its primary mechanism of action is expected to involve increasing the extracellular levels of dopamine and norepinephrine in the brain.[1][2] This is achieved by inhibiting the reuptake of these neurotransmitters and promoting their release into the synaptic cleft.[1][2][3]

Q2: What are the key considerations for selecting a microdialysis probe for this compound studies?

A2: The choice of microdialysis probe is critical for successful experiments. Key factors to consider include:

  • Molecular Weight Cut-Off (MWCO): The probe's membrane must have a MWCO that allows for the efficient recovery of this compound while excluding larger molecules.

  • Probe Length and Type: The length of the membrane should correspond to the specific brain region of interest. Concentric probes are a common design.

  • Membrane Material: The material should be biocompatible and minimize non-specific binding of the analyte. Testing different materials for recovery is recommended.[4]

Q3: How can I prepare a stable perfusion solution of this compound?

A3: The stability and solubility of this compound in the perfusion fluid (e.g., artificial cerebrospinal fluid, aCSF) are crucial. It is recommended to:

  • Determine the solubility of this compound in aCSF at the desired experimental temperature.

  • Prepare fresh solutions for each experiment to avoid degradation.

  • Test the stability of the compound in the perfusion solution over the duration of a typical experiment.[4]

Q4: What are the recommended flow rates for microdialysis with this compound?

A4: Perfusion flow rates typically range from 0.5 to 2 µL/min.[5] The optimal flow rate will be a balance between achieving adequate sample volume for analysis and maximizing the recovery of this compound. Slower flow rates generally result in higher recovery but yield smaller sample volumes per unit of time.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Incorrect probe placement: The probe is not in the target brain region. 2. Poor probe recovery: The probe membrane is not efficiently extracting the analyte.[4] 3. Analyte degradation: this compound is unstable in the perfusion fluid or during sample collection/storage. 4. Adsorption to tubing or vials: The compound is binding to the components of the microdialysis system.[4] 5. Blocked probe or tubing: Flow is obstructed.1. Verify probe placement: Perform histological analysis post-experiment to confirm the probe track.[4] 2. Calibrate the probe: Determine the in vitro recovery of the probe with a known concentration of this compound before in vivo experiments.[4] 3. Assess compound stability: Test the stability of this compound under experimental conditions (e.g., temperature, light exposure).[4] 4. Test for non-specific binding: Pre-treat tubing and collection vials with a blocking agent or test different materials (e.g., FEP vs. PEEK tubing, different vial types).[4] 5. Check for leaks and blockages: Ensure all connections are secure and the system is free of air bubbles. Visually inspect transparent tubing for flow issues.[4]
High Variability in Baseline Levels 1. Insufficient recovery period after surgery: Tissue damage and inflammation from probe implantation can affect baseline levels.[4] 2. Inconsistent probe performance: Variability in homemade or reused probes. 3. Stress-induced changes in neurotransmitter release: Animal handling and experimental conditions can influence neurochemistry.1. Allow for adequate recovery: A recovery period of at least 24 hours after probe implantation is recommended.[4] 2. Use high-quality commercial probes or ensure consistent construction of homemade probes: Test each probe's performance before use.[6] 3. Acclimatize animals to the experimental setup: Handle animals gently and minimize environmental stressors.
Loss of Perfusion Fluid (Leaking System) 1. Loose connections: Fittings between the syringe, tubing, and probe are not tight. 2. Damaged probe membrane: The delicate membrane can be torn during insertion or handling.[7]1. Secure all connections: Use appropriate fittings and ferrules and check for leaks before starting the experiment. 2. Handle probes with care: Inspect the probe membrane under a microscope before and after the experiment to ensure its integrity.[7]
Inconsistent Sample Volume 1. Air bubbles in the system: Bubbles can disrupt the continuous flow of the perfusate. 2. Syringe pump malfunction: The pump may not be delivering a consistent flow rate. 3. Partial blockage of the system. 1. Degas the perfusion fluid: Use degassed aCSF to prevent bubble formation. 2. Calibrate and maintain the syringe pump: Ensure the pump is functioning correctly. 3. Flush the system: Ensure there are no partial obstructions in the tubing or probe.

Experimental Protocols

In Vitro Probe Recovery

This protocol is essential to determine the extraction efficiency of the microdialysis probe for this compound before performing in vivo experiments.

  • Prepare a standard solution of this compound in aCSF at a known concentration (e.g., 100 ng/mL).

  • Place the microdialysis probe in a beaker containing the standard solution, ensuring the entire membrane is submerged.

  • Perfuse the probe with aCSF at the intended experimental flow rate (e.g., 1 µL/min).

  • Collect the dialysate samples at regular intervals (e.g., every 20 minutes).

  • Analyze the concentration of this compound in the dialysate samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the in vitro recovery using the following formula: Recovery (%) = (Concentration in Dialysate / Concentration in Standard Solution) x 100

In Vivo Microdialysis Procedure

This protocol outlines the general steps for performing microdialysis in a rodent model to measure extracellular levels of this compound and neurotransmitters.

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal according to approved institutional protocols.

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex, striatum).

    • Secure the guide cannula to the skull using dental cement and skull screws.

    • Allow the animal to recover for at least 24-48 hours.[4]

  • Microdialysis Experiment:

    • Gently restrain the animal and insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a syringe pump and a fraction collector.

    • Begin perfusing the probe with aCSF at the desired flow rate (e.g., 1 µL/min).

    • Allow for a stabilization period (e.g., 60-90 minutes) to establish a stable baseline.

    • Collect baseline dialysate samples (e.g., 3-4 samples for 20 minutes each).

    • Administer this compound (e.g., via intraperitoneal injection or through the probe via retrodialysis).

    • Continue collecting dialysate samples for the desired duration of the experiment.

  • Sample Analysis:

    • Analyze the dialysate samples for the concentration of this compound and relevant neurotransmitters (e.g., dopamine, norepinephrine) using a validated analytical method.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Extract the brain and perform histological analysis to verify the location of the microdialysis probe track.[4]

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NAS181 NAS-181 VMAT2 VMAT2 NAS181->VMAT2 Inhibits DAT DAT NAS181->DAT Inhibits NET NET NAS181->NET Inhibits DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Packages NE DA_cyto Cytosolic Dopamine DA_cyto->DA_vesicle DA_cleft Dopamine DA_cyto->DA_cleft Release NE_cyto Cytosolic Norepinephrine NE_cyto->NE_vesicle NE_cleft Norepinephrine NE_cyto->NE_cleft Release DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds to NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds to G cluster_preparation Preparation cluster_surgery Surgery & Recovery cluster_experiment Microdialysis Experiment cluster_analysis Analysis a Prepare aCSF & NAS-181 Solution b Calibrate Syringe Pump a->b c In Vitro Probe Recovery Test b->c f Insert Probe c->f d Implant Guide Cannula e Animal Recovery (24-48h) d->e e->f g Establish Baseline f->g h Administer NAS-181 g->h i Collect Samples h->i j LC-MS/MS Analysis i->j k Data Interpretation j->k l Histological Verification k->l G start Low/No Analyte Recovery check_flow Is there fluid flow? start->check_flow check_connections Check for leaks and blockages check_flow->check_connections No check_probe_placement Is probe in correct location? check_flow->check_probe_placement Yes check_pump Verify syringe pump function check_connections->check_pump check_pump->check_flow histology Perform histology post-experiment check_probe_placement->histology No check_recovery Is in vitro recovery adequate? check_probe_placement->check_recovery Yes reimplant Re-evaluate surgical coordinates histology->reimplant new_probe Use a new/different probe check_recovery->new_probe No check_stability Is NAS-181 stable? check_recovery->check_stability Yes end Problem Resolved new_probe->end stability_test Perform stability tests check_stability->stability_test No check_binding Check for non-specific binding check_stability->check_binding Yes stability_test->end check_binding->end

References

Technical Support Center: Synthesis of NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of NAS-181 dimesylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low yield of 2H-chromene-3-carbaldehyde intermediate - Incomplete reaction of salicylaldehyde with acrolein or cinnamaldehyde.- Suboptimal reaction temperature or time.- Inefficient catalyst (e.g., K₂CO₃, pyrrolidine).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize the reaction temperature and time based on TLC analysis.- Experiment with different catalysts or catalyst concentrations to improve conversion.
SYN-002 Formation of side products during chromene synthesis - Self-condensation of salicylaldehyde or the aldehyde reactant.- Polymerization of acrolein.- Control the addition rate of reactants.- Maintain a consistent and optimal reaction temperature.- Purify the intermediate using column chromatography.
PUR-001 Difficulty in purifying the final NAS-181 free base - The basic nature of the morpholine nitrogen atoms can cause peak tailing in normal-phase chromatography.- Co-elution of structurally similar impurities.- Use a modified mobile phase in your chromatography, for example, by adding a small amount of a basic modifier like triethylamine to a non-polar eluent.- Consider reverse-phase chromatography with an appropriate buffer.- Recrystallization from a suitable solvent system may be an effective final purification step.
SALT-001 Inconsistent formation of the dimesylate salt - Incorrect stoichiometry of methanesulfonic acid.- Presence of moisture, which can interfere with salt crystallization.- Inappropriate solvent for salt precipitation.- Ensure accurate measurement of 2 equivalents of methanesulfonic acid.- Use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).- Screen different solvents to find one that allows for good crystal formation and high yield.
STB-001 Degradation of NAS-181 during storage - Sensitivity to light, moisture, or elevated temperatures.- Store the final product in a tightly sealed, amber-colored vial at 4°C, away from moisture.[1] For long-term storage in solvent, use -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for NAS-181?

A1: The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of the Chromene Core: This typically involves an oxa-Michael-aldol reaction between a substituted salicylaldehyde and an α,β-unsaturated aldehyde like acrolein to form the 2H-chromene-3-carbaldehyde intermediate.

  • Introduction of the Morpholine Moieties: This stage involves the reductive amination of the carbaldehyde to introduce the first morpholine ring, followed by the attachment of the second morpholine group via a Williamson ether synthesis.

  • Dimesylate Salt Formation: The purified NAS-181 free base is then treated with two equivalents of methanesulfonic acid to form the stable dimesylate salt.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety practices should be followed. In particular:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanesulfonic acid is corrosive and should be handled with extreme care.

  • Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Experimental Protocols

While the exact, detailed experimental protocol from the original synthesis by Berg et al. is not publicly available in full, a plausible experimental workflow can be constructed based on established chemical reactions.

Workflow for the Synthesis of this compound

G cluster_0 Stage 1: Chromene Core Synthesis cluster_1 Stage 2: Introduction of Morpholine Moieties cluster_2 Stage 3: Dimesylate Salt Formation A Salicylaldehyde Derivative C Oxa-Michael-Aldol Reaction A->C B Acrolein B->C D 2H-Chromene-3-carbaldehyde C->D E Reductive Amination with Morpholine D->E F Introduction of First Morpholine E->F G Williamson Ether Synthesis with (R)-2-(hydroxymethyl)morpholine derivative F->G H NAS-181 Free Base G->H J Salt Formation H->J I Methanesulfonic Acid (2 eq.) I->J K This compound J->K

Caption: A plausible synthetic workflow for this compound.

Signaling Pathway

NAS-181 is a selective antagonist of the 5-hydroxytryptamine1B (5-HT1B) receptor. Its mechanism of action involves blocking the autoreceptor function of 5-HT1B, which leads to an increase in the synaptic concentration of serotonin (5-HT).

G NAS181 NAS-181 HT1B 5-HT1B Autoreceptor NAS181->HT1B antagonizes SerotoninRelease Increased Serotonin (5-HT) Release HT1B->SerotoninRelease inhibits Synaptic5HT Increased Synaptic 5-HT Concentration SerotoninRelease->Synaptic5HT PostsynapticReceptor Postsynaptic 5-HT Receptors Synaptic5HT->PostsynapticReceptor activates NeuronalSignaling Downstream Neuronal Signaling PostsynapticReceptor->NeuronalSignaling

References

Technical Support Center: Addressing Poor Bioavailability of NAS-181 Dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NAS-181 dimesylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of this potent and selective 5-HT1B receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to guide your formulation development efforts.

Disclaimer: The following content includes a hypothetical physicochemical profile for this compound to provide a framework for formulation strategies. Experimental outcomes will vary based on the actual properties of your compound.

Hypothetical Physicochemical Profile of this compound

To provide targeted guidance, we will assume the following physicochemical properties for this compound, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

PropertyHypothetical ValueImplication for Formulation
Aqueous Solubility < 0.1 mg/mL at pH 6.8Dissolution rate-limited absorption.
pKa 7.5 (weak base)pH-dependent solubility in the gastrointestinal tract.
LogP 3.5High lipophilicity, suitable for lipid-based formulations.
Molecular Weight 538.63 g/mol [1]A relatively large molecule.
Melting Point HighMay be a consideration for thermal-based formulation methods.
Physical Form Crystalline solidEnergy input is required to overcome lattice energy for dissolution.

Troubleshooting Guides

This section addresses common issues encountered during the formulation development of poorly soluble compounds like this compound.

Issue 1: Low Dissolution Rate of Raw this compound

Q: My in vitro dissolution studies with the pure drug show very slow and incomplete release. What are my primary options?

A: A low dissolution rate is the main hurdle for BCS Class II compounds. Your primary goal is to increase the surface area of the drug exposed to the dissolution medium or to present the drug in a higher energy, more soluble form.

Troubleshooting Steps:

  • Particle Size Reduction: This is often the first and most straightforward approach.

    • Micronization: Aim for a particle size range of 1-10 µm. This can be achieved through jet milling.

    • Nanonization: For a more significant increase in surface area, consider wet bead milling to produce a nanosuspension with particle sizes below 1 µm.

  • Formulation into an Amorphous Solid Dispersion (ASD): Converting the crystalline drug into an amorphous form dispersed within a polymer matrix can dramatically increase its apparent solubility and dissolution rate.

  • Lipid-Based Formulations: Given the hypothetical high LogP of NAS-181, formulating it in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can be highly effective. The drug is pre-dissolved in the formulation and forms a fine emulsion in the gut.

  • Cyclodextrin Complexation: Encapsulating the NAS-181 molecule within a cyclodextrin cavity can enhance its solubility.

The following diagram illustrates a general workflow for selecting a suitable bioavailability enhancement strategy.

G Start Poorly Soluble API (e.g., this compound) Thermo Is the compound thermolabile? Start->Thermo LipidSol Is the compound soluble in lipids? Start->LipidSol Solvent Is the compound soluble in organic solvents? Thermo->Solvent No HME Solid Dispersion (Hot-Melt Extrusion) Thermo->HME No SD_SE Solid Dispersion (Solvent Evaporation, Spray Drying) Solvent->SD_SE Yes PSR Particle Size Reduction (Micronization/Nanonization) Solvent->PSR No SEDDS Lipid-Based Formulation (e.g., SEDDS) LipidSol->SEDDS Yes CD Cyclodextrin Complexation LipidSol->CD No

Fig. 1: Strategy selection workflow for enhancing bioavailability.

Frequently Asked Questions (FAQs)

Particle Size Reduction

Q1: What are the potential challenges with particle size reduction of this compound?

A1: While effective, particle size reduction can present challenges such as:

  • Agglomeration: Very fine particles have high surface energy and a tendency to re-agglomerate, which can negate the benefit of size reduction. This can be mitigated by using dispersing agents or surfactants in the formulation.

  • Amorphization: The high energy input during milling can induce changes in the solid state of the drug, potentially leading to the generation of amorphous content. This can affect the stability of the drug product.

  • Processability: Fine powders can have poor flow properties, making downstream processing like tableting or capsule filling difficult.

Q2: How do I choose between jet milling and bead milling?

A2: The choice depends on the desired particle size and the properties of this compound.

  • Jet milling is a dry process suitable for achieving micron-sized particles (1-10 µm) and is effective for crystalline materials.

  • Bead milling is a wet process used to produce nanosuspensions (typically < 1 µm). It is often more effective for achieving a greater increase in surface area but requires the development of a stable liquid suspension.

Amorphous Solid Dispersions (ASDs)

Q3: Which polymer should I choose for creating a solid dispersion with this compound?

A3: The choice of polymer is critical for the stability and performance of an ASD. Key considerations include:

  • Miscibility: The polymer should be miscible with NAS-181 to form a single-phase amorphous system. This can be assessed using techniques like Differential Scanning Calorimetry (DSC).

  • Stabilization: The polymer should inhibit the recrystallization of the amorphous drug. Polymers with high glass transition temperatures (Tg) and the ability to form hydrogen bonds with the drug are often good choices.

  • Solubility and Release: The polymer should be soluble in the gastrointestinal fluids to allow for the release of the drug.

Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

Q4: My amorphous solid dispersion is showing signs of recrystallization over time. How can I improve its stability?

A4: Recrystallization is a common challenge with ASDs.[2][3] To improve stability:

  • Increase Polymer Ratio: A higher polymer-to-drug ratio can provide better separation of drug molecules and inhibit nucleation and crystal growth.

  • Select a Better Polymer: A polymer with a higher Tg or stronger specific interactions (e.g., hydrogen bonding) with NAS-181 can enhance stability.

  • Control Moisture: Water can act as a plasticizer, reducing the Tg of the dispersion and promoting recrystallization.[2] Store the ASD under dry conditions.

Self-Emulsifying Drug Delivery Systems (SEDDS)

Q5: How do I select the components for a SEDDS formulation of this compound?

A5: The selection of oil, surfactant, and co-surfactant/co-solvent is based on the solubility of this compound in these excipients and their ability to form a stable and fine emulsion upon dilution.[4][5][6]

  • Oil Phase: Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) for their ability to dissolve the drug.

  • Surfactant: Select a surfactant with a high HLB (hydrophilic-lipophilic balance) value (typically >12) that can effectively emulsify the chosen oil.[4]

  • Co-surfactant/Co-solvent: These can help to increase the drug loading capacity and improve the spontaneity of emulsification.

Q6: My SEDDS formulation turns cloudy or shows drug precipitation upon dilution. What is the cause and how can I fix it?

A6: This indicates that the drug is not remaining solubilized in the emulsion droplets.

  • Optimize Surfactant/Co-surfactant Ratio: The ratio of these components to the oil phase is critical for maintaining the drug in solution. Constructing a pseudo-ternary phase diagram can help identify the optimal composition range.

  • Increase Surfactant Concentration: A higher concentration of the surfactant can improve the solubilization capacity of the emulsion.[7]

  • Change Excipients: The solubility of NAS-181 in the chosen excipients may be insufficient. Re-screening of oils, surfactants, and co-solvents may be necessary.

Cyclodextrin Inclusion Complexation

Q7: What type of cyclodextrin is most suitable for this compound?

A7: The choice of cyclodextrin depends on the size and shape of the NAS-181 molecule. Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to their cavity size being suitable for many drug molecules.[8] HP-β-CD is often preferred due to its higher aqueous solubility and better safety profile compared to unmodified β-CD.

Q8: How can I confirm the formation of an inclusion complex?

A8: Several analytical techniques can be used to confirm complexation:

  • Phase Solubility Studies: These studies can determine the stoichiometry of the complex (e.g., 1:1, 1:2) and the binding constant.

  • Differential Scanning Calorimetry (DSC): The melting endotherm of the drug should disappear or shift upon complexation.[9]

  • Powder X-ray Diffraction (PXRD): The characteristic crystalline peaks of the drug should diminish or disappear, indicating the formation of an amorphous complex.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the drug and cyclodextrin protons can provide evidence of inclusion.[8][10]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Bead Milling

Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like HPMC or a surfactant like Poloxamer 188 in purified water)

  • Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)

  • High-energy bead mill

Method:

  • Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Homogenize the pre-suspension for 10 minutes using a high-shear mixer.

  • Charge the bead mill with the grinding beads and the pre-suspension.

  • Mill the suspension at a set temperature (e.g., 5-10°C to minimize degradation) and agitation speed for a predetermined time (e.g., 1-4 hours).

  • Monitor the particle size distribution at regular intervals using a laser diffraction or dynamic light scattering particle size analyzer.

  • Continue milling until the desired particle size (e.g., mean particle size < 500 nm) is achieved and the particle size distribution is stable.

  • Separate the nanosuspension from the grinding beads.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

G Start Start Prep Prepare Pre-suspension (NAS-181 in Stabilizer) Start->Prep Homogenize High-Shear Homogenization Prep->Homogenize Charge Charge Bead Mill (Beads + Suspension) Homogenize->Charge Mill Wet Bead Milling Charge->Mill Monitor Monitor Particle Size Mill->Monitor Check Desired Size Achieved? Monitor->Check Check->Mill No Separate Separate Nanosuspension from Beads Check->Separate Yes Characterize Characterize Final Product Separate->Characterize End End Characterize->End

Fig. 2: Workflow for preparing a nanosuspension by wet bead milling.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.

Materials:

  • This compound

  • Polymer (e.g., PVP K30)

  • Organic solvent (e.g., methanol, acetone, or a mixture in which both drug and polymer are soluble)

  • Rotary evaporator

Method:

  • Accurately weigh this compound and the polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it gently using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.

  • Store the resulting solid dispersion in a desiccator.

  • Characterize the solid dispersion for its amorphous nature (using DSC and PXRD), drug content, and in vitro dissolution.

Protocol 3: In Vitro Dissolution Testing of Enhanced Formulations

Objective: To evaluate the dissolution performance of the developed this compound formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Medium: 900 mL of a biorelevant medium, such as Simulated Gastric Fluid (SGF) without pepsin for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF) at pH 6.8.

Method:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.

  • Place a sample of the this compound formulation (equivalent to a specific dose) into each dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes in SGF, and then at 150, 180, 240, 360 minutes in SIF).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug dissolved at each time point.

  • Compare the dissolution profiles of the enhanced formulations with that of the pure, unformulated drug.

G Start Start Dissolution Test Setup Setup Apparatus 2 (Paddle, 37°C, 75 RPM) Start->Setup AddSample Add Formulation to SGF Setup->AddSample SampleSGF Sample at Time Points in SGF (0-120 min) AddSample->SampleSGF ChangeMedium Change Medium to SIF SampleSGF->ChangeMedium SampleSIF Sample at Time Points in SIF (150-360 min) ChangeMedium->SampleSIF Analyze Filter and Analyze Samples (HPLC-UV) SampleSIF->Analyze Calculate Calculate % Dissolved Analyze->Calculate Plot Plot Dissolution Profile Calculate->Plot End End Plot->End

Fig. 3: Workflow for in vitro dissolution testing.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Media
MediumSolubility (µg/mL)
Purified Water5
0.1 N HCl (pH 1.2)50
Phosphate Buffer (pH 6.8)2
Fasted State Simulated Intestinal Fluid (FaSSIF)8
Fed State Simulated Intestinal Fluid (FeSSIF)25
Table 2: Example Compositions for this compound Bioavailability Enhancement
Formulation ApproachComponentsRatio (w/w)
Solid Dispersion NAS-181 : PVP K301:4
SEDDS NAS-181 : Capryol 90 : Cremophor EL : Transcutol HP5 : 40 : 45 : 10
Cyclodextrin Complex NAS-181 : HP-β-CD1:2 (molar ratio)
Table 3: Comparison of In Vitro Dissolution Performance (Hypothetical Data)
Formulation% Dissolved at 30 min in SIF
Unformulated NAS-181 < 5%
Micronized NAS-181 25%
Nanosuspension 60%
Solid Dispersion (1:4) 85%
SEDDS > 90% (emulsified)
Cyclodextrin Complex 75%

This technical support center provides a starting point for addressing the poor bioavailability of this compound. The selection of the most appropriate strategy will depend on the specific properties of the drug substance and the desired product profile. It is recommended to perform thorough characterization and stability studies for any developed formulation.

References

Technical Support Center: Overcoming Resistance to Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide addresses resistance to tubulin inhibitors, a common challenge in cancer research. Initial searches for "NAS-181 dimesylate" indicate its primary role as a selective 5-HT1B receptor antagonist in neuroscience research, with no established application as a tubulin inhibitor in oncology. Therefore, this guide focuses on the broader class of tubulin-targeting agents to provide a relevant and accurate resource for researchers facing drug resistance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to tubulin inhibitors in their experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the common mechanisms of resistance to tubulin inhibitors? The most common mechanisms include overexpression of drug efflux pumps (like P-glycoprotein), mutations in the tubulin protein that alter drug binding, changes in the expression of different tubulin isotypes (especially βIII-tubulin), and alterations in microtubule-associated proteins that stabilize microtubules.[1][2]
How can I determine if my resistant cell line is overexpressing efflux pumps? You can perform a Western blot to compare P-glycoprotein (P-gp/MDR1) levels between your resistant and sensitive parent cell lines, or use qRT-PCR to analyze the mRNA expression of the ABCB1 gene which codes for P-gp.[1][3] A functional assay, such as the Rhodamine 123 efflux assay, can also be used to measure P-gp activity.[1]
Are there combination strategies to overcome resistance to tubulin inhibitors? Yes, preclinical studies have shown promise with several combination strategies. These include co-administering the tubulin inhibitor with an ABC transporter inhibitor (like verapamil), a PI3K/Akt pathway inhibitor to block pro-survival signals, or other chemotherapeutic agents to create a synergistic effect.[1][4]
Can alterations in the cell cycle contribute to resistance? Yes, if the tubulin inhibitor is less effective at inducing cell cycle arrest or apoptosis, it could be due to alterations in the tubulin protein itself or in microtubule-associated proteins.[1]

Troubleshooting Guides

Problem 1: Decreased sensitivity to a tubulin inhibitor after prolonged exposure in vitro.
  • Possible Cause: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport the inhibitor out of the cell.[1][3]

  • Troubleshooting Steps:

    Experimental ProtocolExpected Outcome if P-gp is Overexpressed
    Western Blot for P-gp: Compare P-gp protein levels in resistant cells versus the parental (sensitive) cell line.Higher P-gp protein bands in the resistant cell line lysate.
    qRT-PCR for ABCB1 gene: Analyze the mRNA expression of the gene encoding P-gp.Increased ABCB1 mRNA levels in resistant cells.
    Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of the fluorescent P-gp substrate Rhodamine 123.[1]Reduced intracellular fluorescence in resistant cells, indicating increased P-gp activity.[1]
    Co-administration with a P-gp Inhibitor: Treat resistant cells with the tubulin inhibitor in combination with a known P-gp inhibitor (e.g., Verapamil).[1]Restored sensitivity to the tubulin inhibitor.
Problem 2: No significant change in drug efflux, but the inhibitor is less effective at inducing cell cycle arrest or apoptosis.
  • Possible Cause: Alterations in the tubulin protein itself or in microtubule-associated proteins (MAPs).[1]

  • Troubleshooting Steps:

    Experimental ProtocolExpected Outcome for Target-Based Resistance
    Tubulin Gene Sequencing: Amplify the tubulin-beta 1 (TUBB1) gene via PCR and sequence the PCR products.[1]Identification of potential mutations in the drug-binding site.
    Analysis of Tubulin Isotype Expression: Use isotype-specific antibodies to perform Western blotting for different β-tubulin isotypes (e.g., βI, βII, βIII, βIV).Overexpression of certain isotypes, particularly βIII-tubulin, is linked to resistance.[1]
    Examine Microtubule-Associated Proteins: Investigate the expression levels of MAPs that regulate microtubule stability, such as Tau or Stathmin, via Western blot.[1]Altered expression of these proteins can counteract the effects of tubulin inhibitors.[1]

Experimental Protocols

Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest both sensitive and resistant cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with Rhodamine 123.

  • Efflux: Wash the cells and incubate them in a dye-free medium for a set period to allow for efflux.

  • Analysis: Analyze the intracellular fluorescence using flow cytometry.

Western Blot for Tubulin Isotypes
  • Protein Extraction: Lyse sensitive and resistant cells to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA).

  • Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary antibodies specific for different β-tubulin isotypes, followed by incubation with a secondary antibody.

  • Detection: Visualize the protein bands using an appropriate detection reagent.

Visualizations

G cluster_0 Troubleshooting Workflow for Reduced Drug Sensitivity Start Decreased Drug Efficacy CheckEfflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) Start->CheckEfflux EffluxIncreased Increased Efflux? CheckEfflux->EffluxIncreased PgpInhibitor Test with P-gp Inhibitor EffluxIncreased->PgpInhibitor Yes TargetAlteration Investigate Target Alterations EffluxIncreased->TargetAlteration No SensitivityRestored Sensitivity Restored? PgpInhibitor->SensitivityRestored PgpMediated P-gp Mediated Resistance SensitivityRestored->PgpMediated Yes SensitivityRestored->TargetAlteration No TubulinSequencing Tubulin Gene Sequencing TargetAlteration->TubulinSequencing IsotypeAnalysis Tubulin Isotype Analysis TargetAlteration->IsotypeAnalysis TargetMediated Target-Mediated Resistance TubulinSequencing->TargetMediated IsotypeAnalysis->TargetMediated

Caption: Troubleshooting workflow for tubulin inhibitor resistance.

G cluster_1 Key Mechanisms of Tubulin Inhibitor Resistance Resistance Drug Resistance Efflux Increased Drug Efflux (P-gp Overexpression) Resistance->Efflux Target Target Modification Resistance->Target Pathway Altered Signaling Pathways Resistance->Pathway Mutation Tubulin Gene Mutations Target->Mutation Isotype Tubulin Isotype Shifts (e.g., increased βIII-tubulin) Target->Isotype PI3K Activation of Pro-Survival Pathways (e.g., PI3K/Akt) Pathway->PI3K

Caption: Common mechanisms of resistance to tubulin inhibitors.

References

Validation & Comparative

A Comparative Guide to NAS-181 Dimesylate and Other 5-HT1B Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of NAS-181 dimesylate with other notable 5-HT1B receptor antagonists, namely GR 127935 and SB 224289. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of their performance based on available experimental data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application in a research context.

Performance Comparison of 5-HT1B Antagonists

The selection of a suitable 5-HT1B antagonist for research purposes depends on its specific binding affinity, selectivity profile, and functional activity. The following table summarizes the quantitative data for this compound, GR 127935, and SB 224289.

ParameterThis compoundGR 127935SB 224289
Binding Affinity (Ki, nM)
Rat 5-HT1B47[1]--
Human 5-HT1B--~6.9 (pKi = 8.16)[2]
Bovine 5-HT1B630[1]--
Human 5-HT1D-Potent antagonist[3][4]~537 (pKi = 6.27)
Selectivity
Over Bovine 5-HT1B13-fold for rat 5-HT1B[1]--
Over Human 5-HT1D-Mixed 5-HT1B/1D antagonist[3][5][6][7]>75-fold for human 5-HT1B[2][8]
Over other 5-HT receptors (1A, 1E, 1F, 2A, 2C)Very low affinity (Ki > 3000 nM) for 5-HT2A, 2C, 6, 7[1]Much lower affinity[4]>60-fold over 5-HT1A, 1E, 1F, 2A, 2C[9]
Over other receptors (α1, α2, β-adrenergic, D1, D2)Very low affinity (Ki > 3000 nM)[1]--
Functional Activity
In vitroPotentiates K+-stimulated [3H]-5-HT release in rat occipital cortical slices[1]Antagonizes sumatriptan-induced contractions[4]Negative intrinsic activity (inverse agonist) at human 5-HT1B and 5-HT1D receptors[2][10][11]
In vivoIncreases acetylcholine release and 5-HT turnover in rat brain[1][4][12]Blocks 5-HT1D receptor-mediated hypothermia and rotational behavior in guinea pigs[4]Blocks terminal 5-HT autoreceptor function in vivo[13]
Partial AgonismSuggested partial agonistic properties in the absence of a 5-HT reuptake inhibitor[5][6][7]Suggested partial agonistic properties in the absence of a 5-HT reuptake inhibitor[5][6][7]Suggested partial agonistic properties in the absence of a 5-HT reuptake inhibitor[5][6][7]

Key Experimental Methodologies

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., 5-HT1B) are homogenized and centrifuged to isolate the cell membranes containing the receptor. The protein concentration of the membrane preparation is determined.

  • Assay Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., NAS-181, GR 127935, or SB 224289).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[14][15][16][17]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.

Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the 5-HT1B receptor are prepared.

  • Assay Incubation: The membranes are incubated with the test compound (agonist, antagonist, or inverse agonist), GDP, and [35S]GTPγS in an appropriate assay buffer.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [35S]GTPγS from the free form.

  • Scintillation Counting: The amount of radioactivity on the filters is quantified.

  • Data Analysis: An increase in [35S]GTPγS binding compared to the basal level indicates agonist activity. A decrease in basal binding suggests inverse agonist activity. For antagonists, their ability to block agonist-stimulated [35S]GTPγS binding is measured.[18][19][20][21][22]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as serotonin (5-HT), in the extracellular fluid of specific brain regions in freely moving animals.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the frontal cortex) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Small molecules, including neurotransmitters, diffuse from the extracellular fluid across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of the neurotransmitter in the dialysate is quantified using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Drug Administration: The effects of a 5-HT1B antagonist are assessed by administering the compound (e.g., systemically or locally via reverse dialysis) and measuring the changes in the extracellular neurotransmitter levels.[5][13][23][24][25]

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G 5-HT1B Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT1B_Receptor 5-HT1B Receptor G_Protein Gi/o Protein (α, β, γ) 5-HT1B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits ERK_Activation ERK Activation G_Protein->ERK_Activation Leads to Neurotransmitter_Release Decreased Neurotransmitter Release G_Protein->Neurotransmitter_Release Results in cAMP cAMP AC->cAMP Converts ATP to Serotonin Serotonin (5-HT) Serotonin->5-HT1B_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates G Experimental Workflow for Antagonist Comparison Start Start In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Radioligand Binding Assay (Determine Ki) In_Vitro->Binding_Assay Functional_Assay GTPγS Binding Assay (Assess functional activity) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Microdialysis In Vivo Microdialysis (Measure neurotransmitter release) In_Vivo->Microdialysis Behavioral_Studies Behavioral Models (e.g., anxiety, depression) In_Vivo->Behavioral_Studies Microdialysis->Data_Analysis Behavioral_Studies->Data_Analysis Compare_Ki Compare Binding Affinities Data_Analysis->Compare_Ki Compare_Efficacy Compare Functional Efficacy Data_Analysis->Compare_Efficacy Compare_Neurochemical Compare Neurochemical Effects Data_Analysis->Compare_Neurochemical Compare_Behavioral Compare Behavioral Outcomes Data_Analysis->Compare_Behavioral Conclusion Conclusion Compare_Ki->Conclusion Compare_Efficacy->Conclusion Compare_Neurochemical->Conclusion Compare_Behavioral->Conclusion

References

Validating the Selectivity of NAS-181 Dimesylate for the 5-HT1B Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NAS-181 dimesylate's selectivity for the serotonin 1B (5-HT1B) receptor against other notable 5-HT1B receptor ligands. The data presented is intended to assist researchers in making informed decisions for their studies by offering a clear, objective overview of the binding affinities and functional characteristics of these compounds.

Comparative Analysis of 5-HT1B Receptor Ligands

To validate the selectivity of this compound, its binding affinity for the 5-HT1B receptor is compared with that of other well-characterized agonists and antagonists. The following tables summarize the available quantitative data from radioligand binding assays, providing a direct comparison of the compounds' potency and selectivity profiles across various serotonin receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of this compound and Alternative Compounds for 5-HT Receptor Subtypes

Compound5-HT1B5-HT1A5-HT1D5-HT2A5-HT2C5-HT3
This compound (Antagonist) 47 (rat)[1]-----
Anpirtoline (Agonist) 28[2][3]150[2][3]-1490[2][3]-pKi: 7.53[4]
CP-94253 (Agonist) Highly Selective[5]Low Affinity[5]----
Donitriptan (Agonist) Subnanomolar affinity[6]-Subnanomolar affinity[6]---
SB-216641 (Antagonist) 1 (pKi=9.0)[7]-25 (25-fold lower than 5-HT1B)[7][8]---
GR-127935 (Antagonist) Nanomolar affinity[9]Low Affinity[9]Nanomolar affinity[9]---

Understanding 5-HT1B Receptor Signaling

Activation of the 5-HT1B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The receptor is primarily coupled to the inhibitory G-protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Additionally, 5-HT1B receptor activation can modulate the activity of other signaling pathways, including the MAPK/ERK pathway.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1B Receptor g_protein Gαi/o-Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits erk ERK1/2 Activation g_protein->erk camp cAMP ac->camp Converts ligand 5-HT / Agonist ligand->receptor Binds atp ATP atp->ac pka PKA camp->pka Activates

Caption: 5-HT1B Receptor Signaling Pathway.

Experimental Protocols for Selectivity Validation

The determination of a compound's selectivity for a specific receptor subtype is a critical step in drug development. The following are detailed methodologies for key experiments used to generate the comparative data in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of this compound and other compounds to displace a radiolabeled ligand from the 5-HT1B receptor and other 5-HT receptor subtypes.

Materials:

  • Cell membranes expressing the target 5-HT receptor subtype.

  • Radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B).

  • Test compounds (this compound and alternatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture of cell membranes, radioligand, and varying concentrations of the test compound is incubated to allow for competitive binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

radioligand_workflow start Start prepare Prepare Assay Plate: - Cell Membranes - Radioligand - Test Compound (Varying Conc.) start->prepare incubate Incubate to Reach Equilibrium prepare->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki count->analyze end End analyze->end gtpgs_workflow start Start prepare Prepare Assay Plate: - Cell Membranes - GDP - Agonist (Varying Conc.) start->prepare incubate Pre-incubation prepare->incubate stimulate Add [35S]GTPγS to Stimulate incubate->stimulate terminate Terminate Reaction stimulate->terminate quantify Quantify Bound [35S]GTPγS terminate->quantify analyze Data Analysis: - Determine EC50 - Determine Emax quantify->analyze end End analyze->end

References

A Comparative Efficacy Analysis of 5-HT1B Receptor Antagonists: NAS-181 Dimesylate vs. SB224289

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent 5-HT1B receptor antagonists, NAS-181 dimesylate and SB224289. The information presented herein is compiled from preclinical research to assist in the evaluation of these compounds for further investigation and development.

Executive Summary

NAS-181 and SB224289 are both selective antagonists of the 5-HT1B receptor, a key regulator of serotonin release in the central nervous system. While both compounds exhibit high affinity for the 5-HT1B receptor, notable differences in their pharmacological profiles have been observed. In vivo studies demonstrate that NAS-181 effectively antagonizes the effects of a 5-HT1B receptor agonist, whereas SB224289 shows limited efficacy under similar conditions. Functionally, SB224289 has been characterized as an inverse agonist, while NAS-181 may possess partial agonist properties in the absence of an agonist. These distinctions are critical for researchers selecting a tool compound or developing therapeutic agents targeting the 5-HT1B receptor.

Data Presentation

Table 1: Comparative Binding Affinity and Selectivity
ParameterThis compoundSB224289
Target 5-HT1B Receptor5-HT1B Receptor
Binding Affinity (Ki) 47 nM (rat)[1]~6.9 nM (human) (pKi = 8.16)[2]
Selectivity High selectivity for rat 5-HT1B receptors.[3] Quantitative data on selectivity against other 5-HT receptor subtypes is not readily available in the reviewed literature.>75-fold selective for the human 5-HT1B receptor over other 5-HT receptors.[2]

Note: The difference in species for the binding affinity data (rat for NAS-181 and human for SB224289) should be considered when making direct comparisons.

Table 2: Comparative In Vivo Efficacy (Microdialysis)
Experimental ConditionEffect of NAS-181 (1 µM)Effect of SB224289 (1 µM)Reference
Blockade of CP93129-induced suppression of extracellular 5-HT in rat frontal cortex Attenuated the suppressant effect of CP93129.Did not attenuate the suppressant effect of CP93129.
Effect on basal 5-HT levels (in the absence of fluvoxamine) Reduced 5-HT levels, suggesting potential partial agonistic properties.Reduced 5-HT levels, suggesting potential partial agonistic properties.

Signaling Pathways and Mechanism of Action

Both NAS-181 and SB224289 exert their effects by binding to 5-HT1B autoreceptors located on the presynaptic terminals of serotonergic neurons. Antagonism of these receptors blocks the negative feedback mechanism mediated by serotonin, leading to an increase in serotonin release into the synaptic cleft. SB224289 has also been shown to act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT_storage 5-HT Vesicles 5-HT_release 5-HT Release 5-HT_storage->5-HT_release 5-HT1B_receptor 5-HT1B Autoreceptor 5-HT_release->5-HT1B_receptor Activates Synaptic_Cleft 5-HT_release->Synaptic_Cleft 5-HT1B_receptor->5-HT_release Inhibits (-) NAS-181 NAS-181 NAS-181->5-HT1B_receptor Blocks SB224289 SB224289 SB224289->5-HT1B_receptor Blocks Postsynaptic_receptors Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_receptors

Mechanism of 5-HT1B receptor antagonist action.

Experimental Protocols

In Vivo Microdialysis in Rat Frontal Cortex

This protocol is based on the methodology described by Van der Pluijm et al. (2004).[4]

  • Animal Model: Male Wistar rats were used.

  • Surgery: Rats were anesthetized, and a guide cannula was stereotaxically implanted into the frontal cortex.

  • Microdialysis Probe: A concentric microdialysis probe was inserted through the guide cannula.

  • Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Drug Administration: The 5-HT1B agonist CP93129 (0.1 µM) and the antagonists NAS-181 (1 µM) or SB224289 (1 µM) were administered locally into the frontal cortex via the perfusion fluid. In some experiments, the serotonin reuptake inhibitor fluvoxamine (3 µM) was also included in the perfusate.

  • Sample Collection: Dialysate samples were collected at regular intervals.

  • Analysis: The concentration of 5-HT in the dialysate was determined by high-performance liquid chromatography (HPLC) with electrochemical detection.

cluster_workflow In Vivo Microdialysis Workflow A Anesthetize Rat B Implant Guide Cannula in Frontal Cortex A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF C->D E Administer Drugs via Perfusate (e.g., CP93129, NAS-181, SB224289) D->E F Collect Dialysate Samples E->F G Analyze 5-HT concentration by HPLC F->G

Workflow for in vivo microdialysis experiment.
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The protocol for SB224289 is based on the study by Selkirk et al. (1998).[2]

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1B receptor were prepared.

  • Assay Buffer: The assay was performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes were incubated with [³⁵S]GTPγS, the test compound (SB224289), and in some cases, a 5-HT agonist.

  • Separation: Bound [³⁵S]GTPγS was separated from free [³⁵S]GTPγS by filtration.

  • Detection: The amount of bound [³⁵S]GTPγS was quantified by liquid scintillation counting.

  • Data Analysis: The data were analyzed to determine the effect of the test compound on basal and agonist-stimulated [³⁵S]GTPγS binding.

cluster_workflow [³⁵S]GTPγS Binding Assay Workflow A Prepare Membranes from CHO cells expressing h5-HT1B B Incubate Membranes with [³⁵S]GTPγS and Test Compound A->B C Separate Bound and Free [³⁵S]GTPγS by Filtration B->C D Quantify Bound Radioactivity C->D E Analyze Data to Determine Functional Activity D->E

Workflow for [³⁵S]GTPγS binding assay.

Conclusion

The available data suggest that while both NAS-181 and SB224289 are potent and selective 5-HT1B receptor antagonists, NAS-181 demonstrates superior efficacy in blocking agonist-induced effects in an in vivo setting. The differing functional activities of these compounds, with SB224289 acting as an inverse agonist and NAS-181 potentially as a partial agonist, may underlie their distinct in vivo profiles. Researchers should carefully consider these differences when selecting a compound for their specific research needs. Further studies directly comparing the selectivity profiles and functional activities of these two compounds in the same assays would be beneficial for a more complete understanding of their pharmacology.

References

Comparative Analysis of NAS-181 Dimesylate and Alternative 5-HT1B Receptor Antagonists: A Cross-Reactivity and Selectivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of NAS-181 dimesylate, a potent 5-HT1B receptor antagonist, with two other notable antagonists: GR127935 and SB-224289. The objective is to offer a clear, data-driven resource for researchers engaged in the study of serotonergic systems and the development of targeted therapeutics.

Executive Summary

This compound is a selective antagonist of the rodent 5-HT1B receptor. However, for translational research and clinical development, understanding its interaction with human receptors is paramount. This guide compiles available binding affinity data for NAS-181 and compares it against GR127935, a mixed 5-HT1B/1D antagonist, and SB-224289, a highly selective 5-HT1B antagonist. The data highlights significant differences in their selectivity profiles, which can have profound implications for their pharmacological effects and therapeutic applications.

Comparative Binding Affinity Data

The following table summarizes the available binding affinity (Ki or pKi) values for NAS-181, GR127935, and SB-224289 against various human serotonin (5-HT) receptor subtypes. It is important to note that comprehensive human receptor binding data for NAS-181 is limited in publicly available literature.

Receptor SubtypeThis compoundGR127935SB-224289
Human 5-HT1B Data not availablePotent antagonistpKi = 8.16 (Ki ≈ 6.9 nM)[1]
Rat 5-HT1B Ki = 47 nM--
Human 5-HT1D Data not availableNanomolar affinity[2]>75-fold selectivity for 5-HT1B[1]
Human 5-HT1A Data not availableLow affinity>75-fold selectivity for 5-HT1B[1]
Human 5-HT2A Data not availableLow affinity>75-fold selectivity for 5-HT1B[1]
Human 5-HT2C Data not availableLow affinity>75-fold selectivity for 5-HT1B[1]
Human 5-HT1E Data not available->75-fold selectivity for 5-HT1B
Human 5-HT1F Data not available->75-fold selectivity for 5-HT1B

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. The Ki value for NAS-181 is for the rat receptor and may not directly correlate with its affinity for the human receptor.

Analysis of Selectivity Profiles

  • This compound: While established as a potent and selective antagonist for the rodent 5-HT1B receptor, the lack of comprehensive human receptor screening data makes it challenging to fully assess its cross-reactivity profile in a clinical context. The significant species differences between rodent and human 5-HT1B receptors necessitate direct evaluation of NAS-181 against human receptor subtypes.

  • GR127935: This compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors, classifying it as a mixed antagonist.[2] This dual activity can be advantageous in certain therapeutic scenarios but may also lead to off-target effects if selective 5-HT1B antagonism is desired. Its affinity for other 5-HT receptor subtypes is reported to be low.[2]

  • SB-224289: Among the three compounds, SB-224289 demonstrates the highest selectivity for the human 5-HT1B receptor.[1] With over 75-fold selectivity against a panel of other serotonin receptors, it serves as a valuable tool for dissecting the specific roles of the 5-HT1B receptor in physiological and pathological processes.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to determine binding affinities, the following diagrams are provided.

cluster_pathway 5-HT1B Receptor Signaling Pathway 5HT 5-HT (Serotonin) 5HT1B_R 5-HT1B Receptor 5HT->5HT1B_R Agonist Binding Gi_Go Gi/Go Protein 5HT1B_R->Gi_Go Activation AC Adenylate Cyclase Gi_Go->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA NT_Release ↓ Neurotransmitter Release (e.g., 5-HT, ACh, Glu) PKA->NT_Release NAS181 NAS-181 NAS181->5HT1B_R Antagonist GR127935 GR127935 GR127935->5HT1B_R Antagonist SB224289 SB-224289 SB224289->5HT1B_R Antagonist

Caption: Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of NAS-181, GR127935, and SB-224289.

cluster_workflow Radioligand Binding Assay Workflow Membrane Cell Membranes with Receptor of Interest Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]5-HT) Radioligand->Incubation Test_Compound Test Compound (e.g., NAS-181) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki determination) Scintillation->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay to determine the binding affinity of a test compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Materials:

  • Cell membranes expressing the human receptor of interest.

  • A specific radioligand for the target receptor (e.g., [3H]5-HT).

  • Test compounds (NAS-181, GR127935, SB-224289) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

2. Procedure:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • The reaction is incubated to allow binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by agonists and its inhibition by antagonists.

1. Materials:

  • Cell membranes expressing the human GPCR of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Agonist for the target receptor.

  • Test compounds (antagonists) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

2. Procedure:

  • Membranes are pre-incubated with the antagonist at various concentrations.

  • GDP is added to the mixture.

  • The reaction is initiated by the addition of [³⁵S]GTPγS and a fixed concentration of the agonist.

  • The incubation is carried out at a specific temperature and for a defined period.

  • The reaction is terminated by rapid filtration.

  • The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

3. Data Analysis:

  • The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.

  • Data are analyzed to calculate the potency of the antagonist (IC50 or pA2 values).

Conclusion

The selection of an appropriate 5-HT1B receptor antagonist for research or therapeutic development requires careful consideration of its selectivity profile. SB-224289 emerges as a highly selective tool for investigating the specific functions of the human 5-HT1B receptor. GR127935 offers a dual 5-HT1B/1D antagonist profile, which may be beneficial in certain contexts. While NAS-181 is a valuable tool for studies involving rodent models, a comprehensive evaluation of its cross-reactivity at human receptors is crucial for its further development. This guide underscores the importance of utilizing compounds with well-characterized selectivity profiles to ensure the validity and translational relevance of research findings.

References

Comparative Analysis of NAS-181 Dimesylate: A Selective 5-HT1B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antagonistic properties of NAS-181 dimesylate, a potent and selective antagonist for the serotonin 1B (5-HT1B) receptor. The following sections present quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to offer an objective evaluation of its performance against other known 5-HT1B receptor modulators.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo effects of this compound in comparison to other 5-HT1B receptor antagonists, GR127935 and SB224289. The data highlights the potency and selectivity of NAS-181 in modulating serotonin and acetylcholine levels.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

Compound5-HT1B5-HT1D5-HT2A5-HT2C5-HT65-HT7α1-adrenoceptorα2-adrenoceptorβ-adrenoceptorDopamine D1Dopamine D2
NAS-181 High AffinityLow Affinity>3000>3000>3000>3000>3000>3000>3000>3000>3000
GR127935High AffinityHigh Affinity---------
SB224289High AffinityModerate Affinity---------

Note: Specific Ki values for GR127935 and SB224289 at all listed receptors were not available in the provided search results. NAS-181 demonstrates high selectivity for the 5-HT1B receptor with very low affinity for other serotonin receptor subtypes and adrenergic and dopaminergic receptors.

Table 2: In Vivo Effects on Neurotransmitter Levels

CompoundDoseEffect on Extracellular 5-HT in Frontal Cortex (in the presence of a 5-HT1B agonist)Effect on Basal Extracellular Acetylcholine in Frontal Cortex
NAS-181 1 µMAttenuated the suppressant effect of the agonist.[1][2]Dose-dependent increase, reaching up to 500% of control at 10 mg/kg, s.c.[3]
GR12793510 µMAttenuated the suppressant effect of the agonist.[1][2]-
SB2242891 µMDid not attenuate the suppressant effect of the agonist.[1][2]-

Note: Under conditions without a 5-HT reuptake inhibitor, NAS-181, GR127935, and SB224289 all demonstrated a reduction in 5-HT levels, suggesting potential partial agonist properties in that specific context.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol is based on studies evaluating the effect of NAS-181 on extracellular neurotransmitter levels in the rat brain.[4]

1. Animal Preparation:

  • Adult male Wistar rats are anesthetized with chloral hydrate (400 mg/kg, i.p.).

  • A concentric microdialysis probe is stereotaxically implanted in the frontal cortex.

  • The probe is secured with dental cement, and the animals are allowed to recover for 16-20 hours.

2. Microdialysis Procedure:

  • Probes are perfused with a Ringer solution (147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2) at a constant flow rate of 1.5 µl/min.

  • After a two-hour stabilization period, dialysate samples are collected every 20 minutes.

  • The 5-HT1B receptor agonist CP-93129 is administered through the microdialysis probe to induce a decrease in extracellular 5-HT.

  • NAS-181, GR127935, or SB224289 are co-perfused with the agonist to determine their antagonistic effects. In some experiments, a serotonin reuptake inhibitor like fluvoxamine is included in the perfusate.

3. Sample Analysis:

  • Collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of 5-HT and acetylcholine.

Mandatory Visualizations

Signaling Pathway of 5-HT1B Autoreceptor Antagonism

G cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin_vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_vesicle AADC Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release FiveHT1B_receptor 5-HT1B Autoreceptor Serotonin_synapse->FiveHT1B_receptor Postsynaptic_receptor Postsynaptic 5-HT Receptor Serotonin_synapse->Postsynaptic_receptor Binds FiveHT1B_receptor->Serotonin_vesicle Inhibits Release (-) NAS181 NAS-181 NAS181->FiveHT1B_receptor Antagonizes Signal Transduction Signal Transduction Postsynaptic_receptor->Signal Transduction

Caption: Mechanism of NAS-181 at the 5-HT1B autoreceptor.

Experimental Workflow for Evaluating 5-HT1B Antagonists

G start Start: Animal Model (e.g., Wistar Rat) surgery Stereotaxic Surgery: Implant Microdialysis Probe in Frontal Cortex start->surgery recovery Recovery Period (16-20 hours) surgery->recovery perfusion Begin Microdialysis: Perfuse with Ringer Solution recovery->perfusion stabilization Stabilization Period (2 hours) perfusion->stabilization baseline Collect Baseline Samples stabilization->baseline agonist Administer 5-HT1B Agonist (e.g., CP-93129) baseline->agonist antagonist Co-administer Test Compound (NAS-181, GR127935, or SB224289) agonist->antagonist collection Collect Experimental Samples antagonist->collection analysis Analyze Samples via HPLC-ECD for 5-HT & ACh levels collection->analysis data Data Analysis: Compare neurotransmitter levels to baseline analysis->data end End data->end

References

comparative analysis of NAS-181 dimesylate and anpirtoline.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of NAS-181 Dimesylate and Anpirtoline for Preclinical Research

Introduction

In the landscape of serotonergic research, the precise modulation of 5-HT receptor subtypes is critical for dissecting their roles in physiological and pathological processes. This guide provides a comparative analysis of two significant research compounds: this compound, a selective 5-HT1B receptor antagonist, and anpirtoline, a potent 5-HT1B receptor agonist with activity at other 5-HT receptors. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison of their pharmacological profiles, supported by experimental evidence.

Pharmacological Profile Comparison

NAS-181 and anpirtoline exhibit distinct pharmacological profiles centered around the 5-HT1B receptor. NAS-181 is a selective antagonist for the rat 5-HT1B receptor, while anpirtoline acts as a potent agonist at this site, with additional interactions at 5-HT1A and 5-HT3 receptors.

Receptor Binding Affinity

The binding affinities of NAS-181 and anpirtoline for various serotonin receptor subtypes have been characterized through radioligand binding assays. The data presented below summarizes their inhibitory constant (Ki) values, providing a quantitative measure of their binding potency.

CompoundReceptor SubtypeSpeciesKᵢ (nM)Reference
NAS-181 rat 5-HT₁BRat47
bovine 5-HT₁BBovine630
5-HT₂A, 5-HT₂C, 5-HT₆, 5-HT₇->3000
α₁, α₂, β-adrenoceptors->3000
Dopamine D₁, D₂->3000
Anpirtoline 5-HT₁BRat28[1][2][3]
5-HT₁ARat150-151[1][2][3]
5-HT₃Rat30[3]
5-HT₂Rat1490[1][2]

Kᵢ (Inhibitory Constant): The concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.

Functional Activity

The functional effects of these compounds at their target receptors are crucial for interpreting experimental outcomes. NAS-181 primarily acts as an antagonist, blocking the effects of 5-HT1B receptor activation, while anpirtoline mimics the effects of serotonin at this receptor.

CompoundReceptorFunctional EffectKey Experimental FindingsReference
NAS-181 rat 5-HT₁BAntagonist- Potentiates K⁺-stimulated [³H]-5-HT release in rat occipital cortical slices.- Antagonizes the anpirtoline-induced decrease in 5-HT metabolism.[4]- Attenuates the CP93129-induced decrease in extracellular 5-HT.[5][4][5]
Partial Agonist (suggested)- Reduces basal 5-HT levels in the absence of an agonist in microdialysis studies.[5][6]
Anpirtoline 5-HT₁BAgonist- Inhibits forskolin-stimulated adenylate cyclase activity in rat substantia nigra.[1][2]- Inhibits electrically evoked [³H]-5-HT overflow in rat brain cortex slices (EC₅₀ = 55 nM).[1][2]
5-HT₁AAgonist (presumed)- Contributes to its overall pharmacological effects, including antinociceptive and antidepressant-like activities.[1][7]
5-HT₃Antagonist- Inhibits 5-HT-induced cation influx in N1E-115 neuroblastoma cells.[8]- Inhibits the 5-HT-induced Bezold-Jarisch reflex in rats.[8]

Signaling Pathways

Both NAS-181 and anpirtoline exert their effects by modulating intracellular signaling cascades initiated by 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) primarily linked to inhibitory G-proteins (Gi/o).

5-HT₁ Receptor Signaling Cascade

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT₁ Receptor g_protein Gαi/oβγ receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp Converts k_channel K⁺ Channel response Cellular Response (↓ Excitability) k_channel->response ca_channel Ca²⁺ Channel ca_channel->response atp ATP atp->camp pka PKA camp->pka Activates pka->response agonist Agonist (Anpirtoline) agonist->receptor Activates antagonist Antagonist (NAS-181) antagonist->receptor Blocks g_alpha->ac Inhibits g_beta_gamma->k_channel Opens g_beta_gamma->ca_channel Closes ERK_Pathway receptor 5-HT₁B Receptor g_protein Gαi/o receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits mek MEK1/2 g_protein->mek Activates beta_arrestin->mek Activates erk ERK1/2 mek->erk Phosphorylates transcription Gene Transcription (Neuroplasticity) erk->transcription Regulates Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_tissue 1. Brain Tissue Homogenization prep_membrane 2. Membrane Isolation prep_tissue->prep_membrane incubation 4. Incubate Membranes, Radioligand & Compound prep_membrane->incubation prep_reagents 3. Prepare Radioligand & Test Compounds prep_reagents->incubation filtration 5. Rapid Filtration incubation->filtration counting 6. Scintillation Counting filtration->counting calc_ic50 7. Calculate IC₅₀ counting->calc_ic50 calc_ki 8. Convert to Ki (Cheng-Prusoff) calc_ic50->calc_ki

References

Validating the Effect of NAS-181 Dimesylate on Acetylcholine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NAS-181 dimesylate's performance in modulating acetylcholine (ACh) release with other established pharmacological agents. The information presented is supported by experimental data from preclinical in vivo studies, primarily utilizing microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Executive Summary

This compound, a selective 5-HT₁B receptor antagonist, has demonstrated a significant, dose-dependent increase in extracellular acetylcholine levels in key brain regions associated with cognitive function, such as the frontal cortex and hippocampus. This guide compares its efficacy with compounds acting through different mechanisms: acetylcholinesterase (AChE) inhibition, muscarinic autoreceptor antagonism, and vesicular acetylcholine transport inhibition. The data presented below will aid researchers in selecting appropriate tools for modulating cholinergic neurotransmission and in the design of future studies.

Data Presentation: Quantitative Comparison of Acetylcholine Release Modulation

The following tables summarize the quantitative effects of this compound and alternative compounds on acetylcholine release in the rat brain, as measured by in vivo microdialysis.

Table 1: Compounds that Increase Acetylcholine Release

CompoundMechanism of ActionBrain RegionDose/ConcentrationMaximal Increase in ACh Release (% of Baseline)
This compound 5-HT₁B Receptor AntagonistFrontal Cortex10 mg/kg, s.c.~500%
Ventral Hippocampus10 mg/kg, s.c.~230%
Physostigmine Acetylcholinesterase InhibitorFrontal Cortex10 µM (in perfusate)>500% (in the presence of scopolamine)[1]
Hippocampus10 µM (in perfusate)Significant increase
Scopolamine Muscarinic Autoreceptor AntagonistFrontal Cortex0.5 mg/kg, s.c.~1000% (10-fold)[2]
Hippocampus0.5 mg/kg, s.c.~2000% (20-fold)[2]
AF-DX 116 M₂ Muscarinic Autoreceptor AntagonistHippocampus2, 4, 8, 16 µM (in perfusate)Dose-dependent increase[3]

Table 2: Compounds that Decrease Acetylcholine Release

CompoundMechanism of ActionBrain RegionDose/ConcentrationMaximal Decrease in ACh Release (% of Baseline)
Vesamicol Vesicular Acetylcholine Transporter (VAChT) InhibitorStriatum5 mg/kg, i.p.~55%[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound and the comparative compounds modulate acetylcholine release.

NAS181_Mechanism cluster_presynaptic Cholinergic Presynaptic Terminal cluster_serotonergic Serotonergic Terminal ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release 5HT1B_Receptor 5-HT1B Receptor 5HT1B_Receptor->ACh_Release Serotonin 5-HT Serotonin->5HT1B_Receptor Inhibits ACh Release NAS181 NAS-181 NAS181->5HT1B_Receptor Blocks Synaptic_Cleft Synaptic Cleft

Figure 1. Mechanism of NAS-181 on ACh release.

AChE_Inhibitor_Mechanism cluster_synapse Cholinergic Synapse ACh_Released ACh AChE Acetylcholinesterase ACh_Released->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic ACh Receptor ACh_Released->Postsynaptic_Receptor Binds AChE_Inhibitor AChE Inhibitor (e.g., Physostigmine) AChE_Inhibitor->AChE Inhibits

Figure 2. Mechanism of AChE inhibitors.

Muscarinic_Antagonist_Mechanism cluster_presynaptic Cholinergic Presynaptic Terminal ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Released_ACh ACh ACh_Release->Released_ACh M2_Autoreceptor M2 Autoreceptor M2_Autoreceptor->ACh_Release Muscarinic_Antagonist Muscarinic Antagonist (e.g., Scopolamine) Muscarinic_Antagonist->M2_Autoreceptor Blocks Released_ACh->M2_Autoreceptor Negative Feedback

Figure 3. Mechanism of muscarinic autoreceptor antagonists.

Vesamicol_Mechanism cluster_presynaptic Cholinergic Presynaptic Terminal ACh_Cytosol Cytosolic ACh VAChT VAChT ACh_Cytosol->VAChT ACh_Vesicle ACh Vesicle VAChT->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Vesamicol Vesamicol Vesamicol->VAChT Inhibits

Figure 4. Mechanism of Vesamicol.

Experimental Protocols

The following section details the typical experimental workflow for in vivo microdialysis to measure acetylcholine release in the rat brain. This protocol is a synthesis of standard procedures described in the cited literature.

Experimental_Workflow Surgery Stereotaxic Surgery: Implantation of guide cannula Recovery Post-operative Recovery (several days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Equilibration Equilibration Period (e.g., 1-2 hours) Probe_Insertion->Equilibration Baseline Baseline Sample Collection (3-4 samples) Equilibration->Baseline Drug_Admin Drug Administration (e.g., s.c., i.p., or via perfusate) Baseline->Drug_Admin Post_Drug Post-drug Sample Collection (several hours) Drug_Admin->Post_Drug Analysis HPLC-ECD Analysis of Dialysates Post_Drug->Analysis Verification Histological Verification of Probe Placement Analysis->Verification

Figure 5. In vivo microdialysis experimental workflow.

Detailed In Vivo Microdialysis Protocol for Acetylcholine Measurement in Rat Brain

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are typically used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water. All procedures should be in accordance with institutional and national guidelines for animal care.

  • Stereotaxic Surgery:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Place the animal in a stereotaxic frame.

    • Implant a guide cannula (e.g., 22-gauge) aimed at the brain region of interest (e.g., frontal cortex, hippocampus, or striatum). Stereotaxic coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).

    • Secure the cannula to the skull with dental cement and anchor screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Procedure:

    • On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff) through the guide cannula into the target brain region.

    • Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4) at a constant flow rate (e.g., 1-2 µL/min). The aCSF typically contains a cholinesterase inhibitor (e.g., 0.1-1 µM neostigmine) to prevent the degradation of acetylcholine in the dialysis tubing.

    • Allow the system to equilibrate for at least 60-120 minutes.

    • Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of acid (e.g., 0.1 M perchloric acid) to prevent acetylcholine degradation.

    • Administer the test compound (e.g., NAS-181, physostigmine, scopolamine, or vesamicol) via the desired route (subcutaneous, intraperitoneal, or through the microdialysis probe via reverse dialysis).

    • Continue to collect dialysate samples for several hours post-administration.

  • Acetylcholine Analysis by HPLC-ECD:

    • Chromatographic System: Utilize an HPLC system with a reversed-phase analytical column suitable for acetylcholine separation.

    • Mobile Phase: An aqueous buffer (e.g., phosphate buffer) containing a cation-pairing reagent is commonly used.

    • Post-Column Enzyme Reactor: The column effluent is passed through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase. Acetylcholine is hydrolyzed to choline, which is then oxidized to betaine and hydrogen peroxide.

    • Electrochemical Detection: The hydrogen peroxide produced is detected by an electrochemical detector with a platinum working electrode.

    • Quantification: The concentration of acetylcholine in the dialysate samples is determined by comparing the peak heights or areas to those of known standards.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Remove the brain, section it, and stain the sections to verify the correct placement of the microdialysis probe.

Conclusion

This compound effectively increases acetylcholine release by antagonizing the inhibitory 5-HT₁B receptors on cholinergic terminals. Its efficacy is comparable to or, in some cases, exceeds that of other established agents acting through different mechanisms. This guide provides a framework for comparing NAS-181 with other cholinergic modulators and offers detailed protocols to aid in the design of future research. The choice of compound will ultimately depend on the specific research question, the desired magnitude and duration of effect, and the targeted brain region.

References

Independent Verification of NAS-181 Dimesylate's Effects on 5-HT Turnover: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Comparative Effects on 5-HT Turnover

The following tables summarize the quantitative effects of NAS-181 dimesylate and alternative compounds on 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the rat brain. The ratio of 5-HIAA to 5-HT is a commonly used index of 5-HT turnover. An increase in this ratio generally signifies an increase in serotonin release and metabolism.

Table 1: Effects of this compound on 5-HT Turnover in the Rat Brain

Brain RegionDose (mg/kg, s.c.)% Change in 5-HIAA/5-HT RatioStudy
Frontal Cortex1.0~ +40%Stenfors et al., 2000[1]
5.0~ +80%Stenfors et al., 2000[1]
20.0~ +120%Stenfors et al., 2000[1]
Hippocampus1.0~ +50%Stenfors et al., 2000[1]
5.0~ +90%Stenfors et al., 2000[1]
20.0~ +130%Stenfors et al., 2000[1]
Striatum1.0~ +30%Stenfors et al., 2000[1]
5.0~ +70%Stenfors et al., 2000[1]
20.0~ +110%Stenfors et al., 2000[1]
Hypothalamus1.0~ +60%Stenfors et al., 2000[1]
5.0~ +110%Stenfors et al., 2000[1]
20.0~ +150%Stenfors et al., 2000[1]

Table 2: Comparative Effects of SSRIs on 5-HT and 5-HIAA Levels in the Rat Brain

CompoundDose (mg/kg)Brain Region% Change in Extracellular 5-HT% Change in Extracellular 5-HIAAStudy
Fluvoxamine1.0 (i.p.)Frontal Cortex~ +150%~ -40%Gardier et al., 1992[2]
10.0 (i.p.)Frontal Cortex~ +250%~ -50%Gardier et al., 1992[2]
1.0 (i.p.)Raphe Nuclei~ +400%~ -40%Gardier et al., 1992[2]
10.0 (i.p.)Raphe Nuclei~ +800%~ -50%Gardier et al., 1992[2]
Fluoxetine10.0 (i.p.)Prefrontal CortexSignificant IncreaseNot ReportedBymaster et al., 2002[3]
10.0 (i.p.)HypothalamusSignificant IncreaseNot ReportedBymaster et al., 2002[3]

Table 3: Comparative Effects of MAOIs on 5-HT and 5-HIAA Levels in the Rat Brain

CompoundDose (mg/kg)Brain Region% Change in 5-HT% Change in 5-HIAAStudy
Moclobemide10.0 (i.p.)Whole BrainNot Reported~ -50%Da Prada et al., 1992[4]
Phenelzine15.0 (daily)Whole Brain~ +400% (day 19)Not ReportedBaker et al., 1984[5]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, focusing on the techniques used to assess 5-HT turnover.

In Vivo Microdialysis for Measuring Extracellular 5-HT and 5-HIAA
  • Principle: In vivo microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal. A small, semi-permeable probe is implanted into the target brain area. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Neurotransmitters and their metabolites in the extracellular space diffuse across the probe's membrane into the perfusion fluid (dialysate), which is then collected for analysis.

  • Surgical Procedure:

    • Rats are anesthetized, and their heads are fixed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the desired brain region (e.g., frontal cortex, hippocampus, striatum).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery for a specified period (typically 5-7 days).

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is connected to a syringe pump and perfused with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).

    • After a stabilization period to allow for consistent baseline measurements, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

    • The drug of interest (e.g., NAS-181, SSRI, MAOI) is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the microdialysis probe (reverse dialysis).

    • Dialysate collection continues for a set period post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • The collected dialysate samples are analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD).

    • This method allows for the separation and quantification of 5-HT and 5-HIAA with high sensitivity and specificity.

    • The concentrations of 5-HT and 5-HIAA in the dialysate are calculated and often expressed as a percentage of the baseline levels.

Tissue Homogenate Analysis for 5-HT and 5-HIAA
  • Principle: This method involves measuring the total concentration of 5-HT and 5-HIAA in a specific brain region by homogenizing the tissue.

  • Procedure:

    • Animals are euthanized at specific time points after drug administration.

    • The brain is rapidly removed and dissected to isolate the regions of interest.

    • The tissue samples are weighed and homogenized in a suitable buffer (e.g., perchloric acid).

    • The homogenates are centrifuged to pellet proteins and other cellular debris.

    • The supernatant, containing the neurotransmitters and metabolites, is collected and analyzed by HPLC-ECD.

Mandatory Visualization

Signaling Pathway of the 5-HT1B Receptor

G cluster_presynaptic Presynaptic Neuron NAS181 NAS-181 HT1B 5-HT1B Autoreceptor NAS181->HT1B Antagonizes G_protein Gi/o Protein HT1B->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Vesicle 5-HT Vesicle Ca_channel->Vesicle Triggers fusion HT_release 5-HT Release Vesicle->HT_release Leads to HT 5-HT HT_release->HT HT->HT1B Binds to (Negative Feedback)

Caption: 5-HT1B autoreceptor signaling pathway and the antagonistic action of NAS-181.

Experimental Workflow for In Vivo Microdialysis

G cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase A1 Anesthetize Animal A2 Stereotaxic Surgery: Implant Guide Cannula A1->A2 A3 Secure Cannula with Dental Cement A2->A3 A4 Animal Recovery (5-7 days) A3->A4 B1 Insert Microdialysis Probe A4->B1 B2 Perfuse with aCSF (e.g., 1 µL/min) B1->B2 B3 Stabilization Period (e.g., 2 hours) B2->B3 B4 Collect Baseline Dialysate Samples B3->B4 B5 Administer Drug (e.g., NAS-181) B4->B5 B6 Collect Post-Drug Dialysate Samples B5->B6 C1 Quantify 5-HT & 5-HIAA using HPLC-ECD B6->C1 C2 Data Analysis: Calculate % change from baseline C1->C2

Caption: Workflow of a typical in vivo microdialysis experiment to measure neurotransmitter levels.

References

Safety Operating Guide

Proper Disposal of NAS-181 Dimesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of NAS-181 dimesylate, a potent research compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this and similar cytotoxic agents.

Waste Categorization and Segregation: The First Line of Defense

Proper disposal begins with accurate waste categorization at the point of generation. This compound waste is classified into two primary streams: trace and bulk waste. This distinction is crucial as it dictates the required disposal pathway.

Table 1: Categorization of this compound Waste

Waste CategoryDescriptionExamples
Trace Waste Items contaminated with less than 3% of the original weight of the this compound compound.[1][2]Empty vials, ampules, and packaging; used personal protective equipment (PPE) such as gloves, gowns, and masks; contaminated lab supplies (e.g., pipette tips, tubing, absorbent pads).[3][4]
Bulk Waste Items contaminated with more than 3% of the original weight of the this compound compound.[1][2]Unused or expired this compound; grossly contaminated PPE; materials used to clean up significant spills.[1][3]

Step-by-Step Disposal Procedures

The following protocols provide a clear, sequential guide for handling and disposing of this compound waste.

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes:

  • Two pairs of chemotherapy-grade gloves

  • A disposable gown

  • Eye protection (safety glasses or goggles)

  • A respirator (if handling powders or creating aerosols)

Trace Waste Disposal Protocol
  • Segregation: At the point of generation, immediately place all trace waste into a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[2][5] These containers should be clearly labeled with "Trace Chemotherapy Waste" and the cytotoxic symbol.

  • Container Management: Do not overfill waste containers. Once three-quarters full, securely seal the yellow bag.

  • Storage: Store sealed trace waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste vendor.

  • Final Disposal: Trace chemotherapy waste must be incinerated at a permitted facility.[2][3]

Bulk Waste Disposal Protocol
  • Segregation: Place all bulk waste into a designated, leak-proof, and puncture-resistant container lined with a black hazardous waste bag.[1][3] These containers must be clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and bear the appropriate hazard symbols.

  • Container Management: As with trace waste, do not overfill containers. Securely seal the black bag when the container is three-quarters full.

  • Storage: Store sealed bulk waste containers in a designated hazardous waste accumulation area. This area must be secure and have secondary containment.

  • Final Disposal: Bulk chemotherapy waste is classified as hazardous waste and must be transported by a licensed hazardous waste hauler for incineration at a permitted hazardous waste facility.[6]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is required to contain the contamination and protect personnel.

Table 2: Spill Response and Decontamination

Spill SizeProcedure
Small Spill 1. Cordon off the area. 2. Wear appropriate PPE. 3. Cover the spill with absorbent pads, working from the outside in. 4. Clean the area with a detergent solution, followed by a rinse with water. 5. All cleanup materials are considered bulk waste and must be disposed of accordingly.
Large Spill 1. Evacuate the immediate area. 2. Notify the laboratory supervisor and institutional safety officer. 3. Restrict access to the area. 4. Follow institutional procedures for large chemical spills, which may involve a specialized hazardous materials team.

While chemical inactivation for cytotoxic drugs is generally not recommended due to the potential for producing more hazardous byproducts, some studies have explored methods for specific agents.[7][8] However, without validated inactivation data for this compound, this method should be avoided.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

NAS181_Disposal_Workflow Start Waste Generation (this compound) Categorize Categorize Waste Start->Categorize Trace Trace Waste (<3% Contamination) Categorize->Trace < 3% Bulk Bulk Waste (>3% Contamination) Categorize->Bulk > 3% YellowContainer Place in Yellow Chemotherapy Container Trace->YellowContainer BlackContainer Place in Black Hazardous Waste Container Bulk->BlackContainer TraceStorage Store in Designated Trace Waste Area YellowContainer->TraceStorage BulkStorage Store in Hazardous Waste Accumulation Area BlackContainer->BulkStorage IncinerationTrace Incineration (Licensed Facility) TraceStorage->IncinerationTrace IncinerationBulk Incineration (Permitted Hazardous Waste Facility) BulkStorage->IncinerationBulk

Caption: Decision workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship.

References

Personal protective equipment for handling NAS-181 dimesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of NAS-181 dimesylate, ensuring a secure laboratory environment.

This document provides immediate and essential safety protocols and logistical plans for the handling and disposal of this compound. The following procedural guidance is based on available safety data and general best practices for laboratory chemical management.

Immediate Safety and Personal Protective Equipment (PPE)

While a Material Safety Data Sheet (MSDS) for NAS-181 from AbMole BioScience classifies the substance as "Not a hazardous substance or mixture," it is imperative to handle this research chemical with a high degree of caution, as comprehensive toxicological data may not be available.[1][2] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Inspect for tears or holes before use and change frequently.
Body Protection Laboratory CoatA full-length laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.

Operational Plan for Handling this compound

A systematic approach to handling this compound will further ensure a safe operational workflow.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Aliquoting: Whenever possible, handle the solid form of this compound within a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, wear a dust mask or respirator.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected area with copious amounts of water.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to maintaining a safe laboratory and environment.

Waste Disposal Guidelines:

  • Solid Waste: Unused or waste this compound solid should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions of this compound should be collected in a labeled, sealed waste container.

  • Empty Containers: "RCRA Empty" containers (no freestanding liquid and all pourable contents removed) can typically be disposed of in the regular trash after the label has been defaced.[3][4]

  • Disposal Route: As NAS-181 is classified as non-hazardous, disposal may be possible through standard laboratory waste streams. However, it is crucial to consult and adhere to your institution's specific waste disposal policies and local regulations.[3][5][6][7][8] Some facilities may allow for the disposal of non-hazardous liquids down the drain with copious amounts of water, but this requires institutional approval.[3][6]

Experimental Workflow Diagram

NAS181_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Eye Protection B Prepare Clean Workspace A->B C Weigh this compound (in Fume Hood) B->C D Prepare Solution C->D E Decontaminate Workspace D->E F Dispose of Waste (Follow Institutional Guidelines) E->F G Remove PPE F->G H Wash Hands G->H

Caption: Safe Handling Workflow for this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.